molecular formula C6H12N2S B13222147 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile

2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile

Cat. No.: B13222147
M. Wt: 144.24 g/mol
InChI Key: IUESVNKWELHBPD-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride is a chemical compound with the CAS Number 1803586-03-9 and a molecular formula of C6H13ClN2S, yielding a molecular weight of 180.70 g/mol . It is offered for research purposes and is strictly labeled For Research Use Only; it is not intended for diagnostic or therapeutic applications. The compound features both a nitrile group and a methylsulfanyl moiety, which are functional groups of significant interest in medicinal chemistry. Incorporating a nitrile group into a molecular scaffold is a common strategy in rational drug design, as it can enhance binding affinity to the target protein through hydrogen bonding and hydrophobic interactions, and improve pharmacokinetic profiles, such as metabolic stability and bioavailability . The structural features of this molecule suggest potential as a synthetic intermediate. Compounds with similar nitrile and thioether functionalities are investigated as precursors in the synthesis of more complex molecules, including amino acids and active pharmaceutical ingredients (APIs) . Researchers value this compound for exploring novel synthetic pathways and developing new chemical entities.

Properties

Molecular Formula

C6H12N2S

Molecular Weight

144.24 g/mol

IUPAC Name

2-amino-2-methyl-4-methylsulfanylbutanenitrile

InChI

InChI=1S/C6H12N2S/c1-6(8,5-7)3-4-9-2/h3-4,8H2,1-2H3

InChI Key

IUESVNKWELHBPD-UHFFFAOYSA-N

Canonical SMILES

CC(CCSC)(C#N)N

Origin of Product

United States

Foundational & Exploratory

2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile chemical structure

[1]

Part 1: Executive Summary & Chemical Identity[1]

2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile is a specialized organic intermediate primarily used in the synthesis of


-methylmethionine1

This guide details the chemical structure, validated synthesis protocols via the Strecker reaction, and safety considerations for researchers handling this nitrile intermediate.

Chemical Identity Table[1][2][3]
PropertyData
IUPAC Name 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile
Common Names

-Methylmethionine nitrile; 2-Amino-2-methyl-4-(methylthio)butyronitrile
CAS Number 1803586-03-9 (Hydrochloride salt); Free base often generated in situ
Molecular Formula C

H

N

S
Molecular Weight 144.24 g/mol
SMILES CSCCC(C)(N)C#N
Physical State Pale yellow oil (free base); White solid (HCl salt)
Solubility Soluble in alcohols, DCM, chloroform; HCl salt soluble in water

Part 2: Synthesis & Experimental Protocol

The synthesis of 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile relies on the Strecker Synthesis , a robust method for generating

14-(methylthio)butan-2-one1
Reaction Pathway Diagram[1]

StreckerSynthesisKetone4-(methylthio)butan-2-one(C5H10OS)ImineIntermediate Imine(Transient)Ketone->ImineNH4Cl/NH4OH-H2OReagentsNaCN / NH4Cl(NH3 source)Reagents->ImineNucleophilic AttackProduct2-Amino-2-methyl-4-(methylsulfanyl)butanenitrileImine->ProductCyanide AdditionHydrolysisAcid Hydrolysis(HCl/H2O)Product->HydrolysisOptional DownstreamAlphaMetAlpha-Methylmethionine(Target Amino Acid)Hydrolysis->AlphaMet

Figure 1: Strecker synthesis pathway converting 4-(methylthio)butan-2-one to the target nitrile.[1][2][3]

Precursor Preparation: 4-(Methylthio)butan-2-one

If the ketone precursor is not commercially available, it can be synthesized via the conjugate addition of sodium methanethiolate to methyl vinyl ketone (MVK).[1]

Reaction:

1
Core Synthesis Protocol (Strecker Reaction)[1]

Safety Warning: This protocol involves Sodium Cyanide (NaCN) .[1] It releases highly toxic HCN gas upon contact with acid.[1] All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.[1]

Reagents:

  • 4-(Methylthio)butan-2-one (1.0 eq)[1]

  • Sodium Cyanide (NaCN) (1.1 eq)[1]

  • Ammonium Chloride (NH

    
    Cl) (1.2 eq)[1]
    
  • Ammonium Hydroxide (NH

    
    OH, 28% aq) (2.0 eq)[1]
    
  • Solvent: Methanol/Water (1:1 mixture)[1]

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve NH

    
    Cl (1.2 eq) in water. Add NaCN (1.1 eq) carefully.[1] Note: Ensure the solution remains basic to prevent HCN evolution.
    
  • Ketone Addition: Add the 4-(methylthio)butan-2-one (1.0 eq) dissolved in methanol to the aqueous cyanide/ammonium solution.

  • Ammonia Addition: Slowly add concentrated NH

    
    OH (2.0 eq). Seal the flask securely.
    
  • Reaction: Stir the mixture at 50°C for 5–12 hours . The reaction progresses as the ketone is consumed (monitor by TLC, visualized with KMnO

    
     stain).
    
  • Work-up:

    • Cool the mixture to room temperature.

    • Extract the aqueous layer with Dichloromethane (DCM) (

      
      ).
      
    • Combine organic layers and wash with brine.[1][4]

    • Dry over anhydrous Na

      
      SO
      
      
      , filter, and concentrate under reduced pressure.
  • Purification: The crude oil is often sufficiently pure (>90%) for hydrolysis. For storage, convert to the hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the crude nitrile.

Part 3: Mechanism & Characterization[1]

Mechanistic Insight

The reaction follows the classic Strecker mechanism adapted for a ketone substrate:

  • Imine Formation: Ammonia (from NH

    
    Cl/NH
    
    
    OH equilibrium) attacks the carbonyl carbon of the ketone to form a hemiaminal, which dehydrates to form an imine intermediate.[3]
  • Nucleophilic Attack: The cyanide ion (

    
    CN) attacks the electrophilic carbon of the imine.
    
  • Steric Factors: The presence of the methyl group (from the ketone) and the flexible thioether chain creates a quaternary center. The reaction typically yields a racemic mixture.[5]

Expected Spectroscopic Data (Free Base)
  • 
    H NMR (CDCl
    
    
    , 400 MHz):
    • 
       2.70 (t, 2H, -S-CH 
      
      
      -)[1]
    • 
       2.10 (s, 3H, -S-CH 
      
      
      )[1]
    • 
       1.90 (m, 2H, -CH 
      
      
      -C(NH
      
      
      ))[1]
    • 
       1.80 (br s, 2H, -NH 
      
      
      )[1]
    • 
       1.50 (s, 3H, 
      
      
      -CH
      
      
      )[1]
  • IR Spectrum:

    • Diagnostic peak at ~2230 cm

      
        (weak) corresponding to the Nitrile (C
      
      
      N) stretch.[1]
    • Broad peaks at 3300–3400 cm

      
        for Primary Amine (N-H) stretch.[1]
      

Part 4: Applications in Drug Development

Synthesis of -Methylmethionine

The primary application of this nitrile is the generation of

1
  • Protocol: Reflux the nitrile in 6M HCl for 12–24 hours.

  • Significance:

    
    -Methyl amino acids are "conformational locks."[1] Replacing the 
    
    
    -proton with a methyl group restricts the rotation of the peptide backbone (
    
    
    and
    
    
    angles), stabilizing specific secondary structures like helices.
Metabolic Stability

Peptides containing

1

1

Part 5: References

  • Strecker Synthesis Overview : "The Strecker Amino Acid Synthesis." Master Organic Chemistry. Available at: [Link]

  • Analogous Synthesis Protocol : "Butyric acid,

    
    -amino-
    
    
    -ethyl-." Organic Syntheses, Coll.[1] Vol. 2, p. 29 (1943).[1] Available at: [Link][1]
  • Chemical Identity & CAS : "2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride."[1][6] Accela Chem.[1] CAS: 1803586-03-9.[1][6] Available at: [Link][1]

  • Peptide Modification Applications : "Synthesis of alpha-methyl, alpha-substituted amino acids." U.S. Patent 6,043,376.[1] Available at:

Strategic Synthesis and Application of Sulfur-Functionalized 2-Amino-2-Methylbutyronitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide details the synthetic architecture and pharmaceutical utility of sulfur derivatives derived from 2-amino-2-methylbutyronitrile (AMBN) . As the Strecker synthesis product of 2-butanone, AMBN serves as a critical entry point for


-disubstituted amino acid analogs (isovaline derivatives). This document focuses on overcoming the specific steric and electronic challenges posed by the gem-dialkyl effect at the quaternary center to access high-value thioamides and thiohydantoins.

The Core Scaffold: 2-Amino-2-Methylbutyronitrile (AMBN)

The AMBN scaffold represents a "privileged structure" in medicinal chemistry due to the presence of a quaternary carbon center. This substitution pattern introduces conformational restriction , forcing peptide backbones into helical turns (


-helix) and increasing metabolic stability by blocking 

-proton abstraction.
Structural Dynamics
  • Gem-Dialkyl Effect (Thorpe-Ingold): The presence of both methyl and ethyl groups on the

    
    -carbon accelerates cyclization reactions. This makes AMBN an ideal precursor for heterocycles but complicates linear functionalization (e.g., hydrolysis) due to steric hindrance.
    
  • Chirality: The molecule possesses a chiral center. While typically synthesized as a racemate, resolution is often performed at the amino acid or hydantoin stage.

Synthesis (The Strecker Protocol)

The synthesis of AMBN is the foundational step. While commercially available, in-house synthesis is often required for isotopic labeling or scale-up.

Safety Critical: This reaction involves cyanide salts. All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.

ParameterSpecification
Precursor 2-Butanone (Methyl Ethyl Ketone)
Reagents NaCN, NH₄Cl, NH₄OH (aq)
Conditions 0°C to Room Temp, 4–6 hours
Yield Target 75–85%
Key Risk Exothermic HCN generation; runaway polymerization.

The Sulfur Interface: Thioamide Synthesis

Target: 2-amino-2-methylthiobutyramide

Direct conversion of


-aminonitriles to 

-aminothioamides using hydrogen sulfide (

) is notoriously capricious. As noted in advanced mechanistic studies, the direct addition often fails for

-alkyl derivatives, leading instead to thiols or polysulfides via retro-Strecker decomposition.
The "Imidazolidine Route" (Expert Insight)

To bypass the instability of the acyclic intermediate, the most robust protocol involves a cyclic capture strategy .

  • Cyclization: React AMBN with a ketone (e.g., acetone) and

    
     to form a stable imidazolidine-4-thione .
    
  • Hydrolysis: Acidic hydrolysis of the thione ring releases the desired

    
    -aminothioamide.[1]
    

This method leverages the gem-dialkyl effect to drive the initial ring closure, protecting the sensitive thioamide moiety until the final release.

Heterocyclic Evolution: Thiohydantoins

Target: 5-ethyl-5-methyl-2-thiohydantoin

Thiohydantoins derived from AMBN are potent bioisosteres of hydantoins (e.g., phenytoin analogs).[2] The sulfur substitution at the 2-position increases lipophilicity and alters hydrogen-bonding capability, crucial for membrane permeability in CNS drug discovery.

Synthesis via Carbon Disulfide ( )

The reaction of AMBN with


 under basic conditions yields the 2,4-dithiohydantoin or the 2-thiohydantoin depending on the workup.
  • Mechanism: Nucleophilic attack of the amine on

    
     forms a dithiocarbamate intermediate.
    
  • Cyclization: Intramolecular attack of the sulfur on the nitrile carbon closes the ring.

Experimental Protocols

Protocol A: Optimized Strecker Synthesis of AMBN

Use this protocol to generate the core scaffold.

  • Preparation: In a 1L round-bottom flask, dissolve Ammonium Chloride (58.8 g, 1.1 mol) in Ammonium Hydroxide (28-30%, 200 mL) .

  • Cyanide Addition: Cool to 0°C. Carefully add Sodium Cyanide (49.0 g, 1.0 mol) dissolved in minimal water. Caution: Cyanide hazard.

  • Ketone Addition: Add 2-Butanone (72.1 g, 1.0 mol) dropwise over 45 minutes, maintaining temperature

    
    .
    
  • Reaction: Allow to warm to room temperature and stir vigorously for 6 hours.

  • Extraction: Extract the oily layer with diethyl ether (

    
    ).
    
  • Purification: Dry over

    
     and concentrate in vacuo. Distill under reduced pressure (bp ~55°C at 15 mmHg) to obtain AMBN as a colorless oil.
    
Protocol B: Synthesis of 5-ethyl-5-methyl-2-thiohydantoin

A self-validating protocol using the Bucherer-Bergs sulfur variant.

  • Reagents: Combine 2-Butanone (0.1 mol) , Potassium Cyanide (0.2 mol) , and Ammonium Carbonate (0.4 mol) . Note: For the thio-variant, replace Ammonium Carbonate with Ammonium Thiocyanate (

    
    ) or use 
    
    
    
    in a subsequent step, but the direct condensation with Thiourea and the Amino Acid (hydrolyzed AMBN) is cleaner.[2]
  • Preferred Route (Thiourea Melt):

    • Hydrolyze AMBN to Isovaline (HCl reflux, 12h).

    • Mix Isovaline (10 mmol) and Thiourea (10 mmol) .

    • Fusion: Heat the mixture to 180°C (melt) for 30 minutes. The mixture will liquefy and then resolidify.

    • Workup: Recrystallize the solid from Ethanol/Water.

    • Validation: Melting point should be distinct from the oxo-hydantoin.

Pathway Visualization

Diagram 1: Divergent Synthesis of Sulfur Derivatives

This diagram illustrates the critical decision points in processing the AMBN scaffold. Note the "Cyclic Protection" route for thioamides.

AMBN_Pathways Ketone 2-Butanone AMBN 2-amino-2-methyl butyronitrile (AMBN) Ketone->AMBN Strecker (NaCN, NH4Cl) ImidThione Imidazolidine-4-thione (Cyclic Intermediate) AMBN->ImidThione Acetone + H2S (Cyclic Capture) Dithiocarb Dithiocarbamate Intermediate AMBN->Dithiocarb CS2 / Base Thioamide 2-amino-2-methyl thiobutyramide ImidThione->Thioamide Acid Hydrolysis (Ring Opening) Thiohydantoin 5-ethyl-5-methyl -2-thiohydantoin Dithiocarb->Thiohydantoin Cyclization (-NH3)

Caption: Divergent synthetic pathways from AMBN. The upper path utilizes a cyclic capture strategy to stabilize the thioamide, while the lower path leverages


 for heterocyclization.
Diagram 2: Mechanistic Logic of the "Gem-Dialkyl" Effect

Understanding why the cyclic route is preferred for this specific scaffold.

GemDialkyl Linear Linear Transition State (High Entropy Cost) Product Heterocycle Formation (Thiohydantoin/Thione) Linear->Product Slow / Low Yield Cyclic Cyclic Transition State (Thorpe-Ingold Favored) Cyclic->Product Fast / High Yield Note The Methyl/Ethyl substitution compresses the internal angle, favoring ring closure. Note->Cyclic

Caption: The Thorpe-Ingold effect dictates that


-disubstituted systems (like AMBN) energetically favor cyclic transition states, making heterocyclization more efficient than linear functionalization.[2][3]

References

  • Canadian Science Publishing. Preparation of α-aminothioamides from aldehydes and ketones. (The "Imidazolidine Route" justification). [Link][2]

  • MDPI (Molecules). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • European Journal of Chemistry. Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. (Analogous sulfur derivative characterization). [Link]

  • PrepChem. Synthesis of 5-ethyl-5-methyl-hydantoin. (Base protocol for the hydantoin scaffold). [Link]

Sources

non-proteinogenic amino acid nitrile precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Non-Proteinogenic Amino Acid Nitrile Precursors: Synthetic Strategies & Biocatalytic Integration Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary

Non-proteinogenic amino acids (NPAAs) have shifted from niche chemical curiosities to fundamental pillars of modern peptidomimetics and small-molecule drug discovery. Their ability to induce specific secondary structures, resist proteolytic degradation, and modulate receptor affinity makes them indispensable. This guide focuses on the nitrile precursor —the versatile "cyanide anchor"—which serves as the critical entry point for synthesizing these complex scaffolds. We will dissect the three dominant methodologies: the classical Strecker synthesis, the thermodynamic Bucherer-Bergs reaction, and the emerging dominance of stereoselective biocatalysis.

Strategic Importance of Nitrile Precursors

In drug development, the transition from a hit to a lead often requires rigidifying a flexible peptide backbone or protecting it from metabolic hydrolysis. NPAAs achieve this by introducing:

  • Quaternary Centers: Restricting bond rotation (

    
     angles).
    
  • Cyclic Constraints: Forcing bioactive conformations (e.g., cyclopropyl or piperidine rings).

  • Orthogonal Functionality: Alkynes or azides for "click" chemistry tagging.

Nitriles (


) are the preferred synthons because they are compact, electrophilic, and can be converted into carboxylic acids, amides, or amines under distinct conditions. Unlike ester precursors, nitriles often tolerate the harsh conditions required to install sterically hindered quaternary centers.

Chemical Synthesis: The Divergent Pathways

The choice between Strecker and Bucherer-Bergs is not arbitrary; it is dictated by the substrate's sterics and the desired thermodynamic outcome.

2.1 The Strecker Synthesis (Kinetic Control)

Best suited for aldehydes and unhindered ketones.

  • Mechanism: Nucleophilic addition of cyanide to an imine (formed in situ from an aldehyde and amine).

  • Limitation: The reaction is reversible. In sterically hindered ketones, the equilibrium favors the starting materials.

  • Stereochemistry: Generally yields racemates unless chiral auxiliaries (e.g.,

    
    -phenylglycinol) or asymmetric catalysts (e.g., thioureas) are employed.
    
2.2 The Bucherer-Bergs Reaction (Thermodynamic Control)

The gold standard for quaternary centers and cyclic ketones .

  • Mechanism: Condensation of a ketone, cyanide, and ammonium carbonate to form a hydantoin intermediate.[1][2][3]

  • The "Senior Scientist" Insight: The Bucherer-Bergs reaction is favored for cyclic ketones because the hydantoin ring forms a rigid spiro-fused system that is thermodynamically more stable than the

    
    -amino nitrile produced in the Strecker reaction. If you are synthesizing 1-aminocyclohexanecarboxylic acid (a precursor for gabapentinoids), Bucherer-Bergs is the mandatory route.
    
2.3 Visualization of Synthetic Logic

SyntheticPathways Start Substrate Selection Aldehyde Aldehyde (R-CHO) Start->Aldehyde Ketone Ketone (R-COR') Start->Ketone Strecker Strecker Synthesis (Kinetic Control) Aldehyde->Strecker + HCN, NH3 Ketone->Strecker Unhindered only Bucherer Bucherer-Bergs (Thermodynamic Control) Ketone->Bucherer + KCN, (NH4)2CO3 (Hindered/Cyclic) Aminonitrile α-Amino Nitrile Strecker->Aminonitrile Hydantoin Hydantoin (Spiro-cycle) Bucherer->Hydantoin Hydrolysis Acid/Base Hydrolysis Aminonitrile->Hydrolysis Hydantoin->Hydrolysis Product Non-Proteinogenic Amino Acid Hydrolysis->Product

Figure 1: Decision matrix for selecting Strecker vs. Bucherer-Bergs pathways based on substrate sterics.

Biocatalysis: The Stereoselective Revolution

Chemical hydrolysis of nitriles requires harsh acids (


, reflux) which can racemize chiral centers or degrade sensitive side chains. Biocatalysis offers mild conditions (pH 7-8, 30°C) and exquisite enantioselectivity.
3.1 Nitrilases (EC 3.5.5.1)

These enzymes perform a one-step hydrolysis of the nitrile directly to the carboxylic acid, releasing ammonia.[4]

  • Application: Ideal for converting racemic

    
    -amino nitriles into enantiopure amino acids via Dynamic Kinetic Resolution (DKR) .
    
  • Mechanism: The enzyme selectively hydrolyzes one enantiomer of the nitrile. Because the chemical equilibrium between the amino nitrile and the imine is reversible (in the Strecker pool), the unreacted enantiomer racemizes, feeding the enzyme until 100% theoretical yield of the L- or D-amino acid is achieved.

3.2 Nitrile Hydratases (NHase) + Amidases

A two-step cascade: NHase converts nitrile


 amide; Amidase converts amide 

acid. This is industrially robust (e.g., acrylamide production) but less common for NPAAs due to the efficiency of nitrilases.

Experimental Protocols

Protocol A: Bucherer-Bergs Synthesis of a Spiro-Cyclic Amino Acid

Target: 1-amino-4-phenylcyclohexanecarboxylic acid ( conformationally constrained phenylalanine analog).

Reagents: 4-Phenylcyclohexanone (1.0 eq), KCN (1.2 eq),


 (3.0 eq), Ethanol/Water (1:1).
  • Safety Check: Verify HCN detector is active. Prepare a quench bath (10% bleach/NaOH).

  • Dissolution: In a round-bottom flask, dissolve 4-phenylcyclohexanone in 50% EtOH.

  • Addition: Add

    
    . Stir for 10 mins.
    
  • Initiation: Add KCN carefully. Note: Do not acidify. HCN gas will evolve if pH drops < 9.

  • Reflux: Heat to 60°C for 12-18 hours. The solution will initially clarify, then the hydantoin precipitate will form.

  • Isolation: Cool to 0°C. Filter the white solid (Hydantoin intermediate). Wash with cold water to remove excess cyanide.

  • Hydrolysis (The Critical Step): Suspend hydantoin in

    
    . Reflux at 100°C for 24h.
    
    • Why? Hydantoins are incredibly stable. Alkaline hydrolysis opens the ring to the ureido acid, which then decarboxylates to the amino acid.

  • Purification: Neutralize to isoelectric point (pH ~6.5) with conc. HCl. The amino acid precipitates.

Protocol B: Biocatalytic Resolution of -Amino Nitriles

Target: (S)-Phenylglycine from racemic nitrile.

Reagents: Racemic


-aminophenylacetonitrile, Recombinant Nitrilase (e.g., from Alcaligenes faecalis), Phosphate Buffer (pH 7.5).
  • Buffer Prep: Prepare 50mM potassium phosphate buffer (pH 7.5). Degas to protect enzyme thiols.

  • Substrate Loading: Dissolve nitrile in minimal DMSO (5% v/v final) and add to buffer. Concentration: 50-100 mM.

    • Self-Validating Step: Check solubility. If the nitrile oils out, the enzyme surface area is compromised. Add surfactant (Tween-80) if necessary.

  • Enzyme Addition: Add lyophilized nitrilase powder or immobilized cell mass.

  • Incubation: Shake at 30°C, 150 rpm.

  • Monitoring: Analyze aliquots via HPLC (Chiralpak ZWIX(+) column).

    • Success Metric: You should see the disappearance of the nitrile and appearance of the acid. If DKR is working, the R-nitrile peak should not accumulate; it should racemize and convert to S-acid.

  • Quench: Acidify to pH 2 to denature enzyme and stop reaction.

Safety & Stability: The "Self-Validating" Workflow

Working with nitriles and cyanide salts requires a zero-tolerance safety protocol. A self-validating system means the workflow physically prevents progression if safety parameters are unmet.

ParameterRiskControl StrategySelf-Validating Check
pH Control Acidification releases HCN gas.Maintain pH > 10 for cyanide salts.Colorimetric Indicator: Add phenolphthalein to the waste trap. If it turns colorless (pH < 8), stop immediately.
Waste Disposal Residual cyanide in filtrate.Oxidative destruction.Bleach Quench: Treat all waste with 10% NaOCl. Test with KI-Starch paper (Blue = Excess oxidant = Safe).
Enzyme Stability Cysteine active site oxidation.Inert atmosphere / DTT.Activity Assay: Run a standard benzonitrile check before the main batch. <80% conversion = Do not proceed.
5.1 Biocatalytic DKR Mechanism

DKR Imine Imine Intermediate (Achiral Pool) RNitrile (R)-Amino Nitrile Imine->RNitrile Chemical Equilibrium SNitrile (S)-Amino Nitrile Imine->SNitrile Chemical Equilibrium RNitrile->SNitrile Spontaneous Racemization Enzyme Nitrilase Enzyme (S-Selective) SNitrile->Enzyme Selective Binding Product (S)-Amino Acid (100% Yield Theoretical) Enzyme->Product Hydrolysis (-NH3)

Figure 2: Dynamic Kinetic Resolution (DKR). The enzyme depletes the (S)-nitrile, driving the equilibrium from the (R)-nitrile through the imine to replenish the (S)-substrate.

References

  • Sessler, N., et al. (2022). "Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction." Frontiers in Bioengineering and Biotechnology. Link

  • Alfa Chemistry. (n.d.). "Bucherer-Bergs Reaction: Mechanism and Applications in Hydantoin Synthesis." Link

  • Wang, J., et al. (2011).[5] "Asymmetric Strecker Reactions." Chemical Reviews, 111(11), 6947-6983.[5] Link

  • Creative Enzymes. (n.d.). "Nitrilase: Enzyme Properties and Industrial Applications."[4] Link

  • Nauth, A. M., et al. (2018).[6] "Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources."[6] Green Chemistry, 20, 4217-4223.[6] Link

Sources

Quaternary α-Amino Nitriles: A Technical Guide to Structure, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Quaternary α-Amino Nitrile Scaffold

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the quaternary α-amino nitrile motif has emerged as a cornerstone for the construction of complex, biologically active molecules. Its unique structural feature—a fully substituted α-carbon bearing both a nitrile and an amino group—imparts a distinct reactivity profile that has been exploited for the synthesis of non-natural α-amino acids, intricate heterocyclic systems, and novel pharmaceutical leads.[1][2][3] This guide provides an in-depth exploration of the synthesis, structure, and reactivity of quaternary α-amino nitriles, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure a comprehensive and trustworthy resource.

The Structural Uniqueness of Quaternary α-Amino Nitriles

The defining feature of a quaternary α-amino nitrile is the tetrasubstituted carbon atom at the α-position relative to the nitrile group. This structural arrangement has profound implications for the molecule's stereochemistry, stability, and reactivity.

  • Stereochemical Complexity: The quaternary center is a stereocenter, and the synthesis of enantiomerically pure quaternary α-amino nitriles is a significant challenge and a primary focus of modern synthetic efforts.[2][4] The non-planar arrangement of four different substituents around the central carbon atom gives rise to a chiral molecule with profound implications for its biological activity.

  • Electronic and Steric Effects: The electron-withdrawing nature of the nitrile group influences the reactivity of the adjacent C-N bond and the α-carbon itself. Steric hindrance around the quaternary center can dictate the feasibility of certain transformations and often requires carefully tailored reaction conditions.

  • Synthetic Versatility: The nitrile and amino functionalities serve as versatile synthetic handles, allowing for a wide array of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[5][6] The amino group, on the other hand, can be acylated, alkylated, or incorporated into heterocyclic rings.

Synthetic Strategies: Mastering the Construction of the Quaternary Center

The creation of the sterically congested and often chiral quaternary α-carbon is the central challenge in the synthesis of these valuable compounds. The renowned Strecker reaction and its modern asymmetric variants are the most powerful tools in this endeavor.[5][7][8]

The Asymmetric Strecker Reaction: A Cornerstone of Synthesis

The Strecker reaction, first reported in 1850, is a three-component condensation of a ketone, an amine, and a cyanide source to form an α-amino nitrile.[1][8] For the synthesis of quaternary α-amino nitriles, a ketone is used as the carbonyl component.[8] The development of asymmetric versions of this reaction has been a major focus, enabling the enantioselective synthesis of chiral quaternary α-amino nitriles. Two primary strategies have emerged:

  • Chiral Auxiliaries: This approach involves the use of a chiral amine, which reacts with the ketone to form a chiral imine. Subsequent diastereoselective cyanation affords the α-amino nitrile with a bias for one diastereomer. The chiral auxiliary can then be cleaved to yield the desired enantiomerically enriched product.[9][10]

  • Chiral Catalysts: In this more atom-economical approach, a chiral catalyst is used to control the stereochemical outcome of the cyanation of an achiral imine. A wide range of catalysts, including metal complexes and organocatalysts, have been developed for this purpose.[1][7][11]

G cluster_0 Asymmetric Strecker Reaction Workflow Ketone Ketone Imine_Formation In situ Imine Formation Ketone->Imine_Formation Amine Amine Amine->Imine_Formation Chiral_Catalyst Chiral Catalyst (e.g., Organocatalyst) Enantioselective_Cyanation Enantioselective Cyanation Chiral_Catalyst->Enantioselective_Cyanation Cyanide_Source Cyanide Source (e.g., TMSCN) Cyanide_Source->Enantioselective_Cyanation Imine_Formation->Enantioselective_Cyanation Quaternary_Amino_Nitrile Enantioenriched Quaternary α-Amino Nitrile Enantioselective_Cyanation->Quaternary_Amino_Nitrile Workup_Purification Work-up and Purification Quaternary_Amino_Nitrile->Workup_Purification Final_Product Final Product Workup_Purification->Final_Product

Caption: A generalized workflow for the catalytic asymmetric Strecker reaction.

Organocatalysis: A Greener Approach

In recent years, organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based catalysts for the asymmetric Strecker reaction.[1][2] Chiral thioureas, squaramides, and guanidines are among the organocatalysts that have proven to be highly effective in promoting the enantioselective cyanation of ketimines.[11][12]

Causality Behind Experimental Choices: The choice of an organocatalyst is dictated by the substrate scope and the desired stereochemical outcome. For instance, bifunctional catalysts bearing both a Brønsted acid and a Lewis base moiety can activate both the imine and the cyanide source, leading to enhanced reactivity and stereoselectivity.

Phase-Transfer Catalysis

Phase-transfer catalysis offers a practical method for the synthesis of N-arylsulfonyl α-amino nitriles. This technique utilizes a chiral quaternary ammonium salt to facilitate the reaction between an aqueous solution of potassium cyanide and an organic solution of the α-amido sulfone, leading to the formation of the desired product with high enantioselectivity.[7]

Reactivity of Quaternary α-Amino Nitriles: A Gateway to Molecular Diversity

The synthetic utility of quaternary α-amino nitriles lies in their diverse reactivity, which allows for their transformation into a wide range of valuable compounds.

Hydrolysis to Quaternary α-Amino Acids

The most common transformation of α-amino nitriles is their hydrolysis to the corresponding α-amino acids.[5][8] This is typically achieved under acidic or basic conditions. The resulting quaternary α-amino acids are important building blocks for the synthesis of peptides, peptidomimetics, and other biologically active molecules.[13][14]

Experimental Protocol: Acidic Hydrolysis of a Quaternary α-Amino Nitrile

  • Dissolution: Dissolve the quaternary α-amino nitrile (1.0 eq) in a suitable solvent such as a mixture of concentrated hydrochloric acid and acetic acid (1:1).

  • Heating: Heat the reaction mixture to reflux (typically 100-110 °C) for a period of 4-24 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purification: The crude amino acid can be purified by recrystallization or ion-exchange chromatography to afford the pure quaternary α-amino acid.

Self-Validation: The successful synthesis of the amino acid can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS) and by comparing the data with known literature values. The stereochemical integrity can be assessed by chiral HPLC analysis.

Cycloaddition Reactions

The nitrile functionality of α-amino nitriles can participate in cycloaddition reactions, providing access to a variety of heterocyclic compounds. For instance, they can react with azides to form tetrazoles or with dienes in Diels-Alder reactions.[15]

Reductions and Additions

The nitrile group can be reduced to a primary amine, yielding a vicinal diamine. Alternatively, the addition of organometallic reagents to the nitrile can afford ketones after hydrolysis of the intermediate imine.

α-Alkylation

Deprotonation of the N-H bond followed by alkylation provides a route to N-substituted quaternary α-amino nitriles. Furthermore, under specific conditions, the α-proton of an N-protected amino nitrile can be removed to generate a carbanion, which can then be alkylated to introduce a new substituent at the α-position.[16][17][18]

Applications in Drug Discovery and Development

The unique structural and chemical properties of quaternary α-amino nitriles have made them attractive scaffolds in drug discovery.

  • Protease Inhibitors: The α-amidoacetonitrile moiety is a key structural feature in a number of potent and selective protease inhibitors.[3] For example, certain α-amino nitrile derivatives have been investigated as inhibitors of cathepsins, a class of proteases implicated in various diseases.[3][19]

  • Antidiabetic Agents: Dipeptidyl peptidase IV (DPP-IV) inhibitors are an important class of drugs for the treatment of type 2 diabetes. Several potent DPP-IV inhibitors, such as vildagliptin and saxagliptin, contain an α-amino nitrile moiety.[19][20]

  • Antiviral and Anticancer Agents: The α-amino nitrile scaffold has been incorporated into molecules with demonstrated antiviral and anticancer activities.[1][2]

Data Presentation: Comparison of Synthetic Methods for Quaternary α-Amino Nitriles

MethodCatalyst/AuxiliarySubstrate ScopeEnantioselectivity (ee)YieldAdvantagesDisadvantages
Asymmetric Strecker (Chiral Auxiliary) (R)-PhenylglycinolAromatic & Aliphatic Ketones80-98% de70-95%High diastereoselectivity, reliableRequires stoichiometric auxiliary, cleavage step needed
Organocatalytic Strecker Chiral ThioureaAromatic Ketimines85-99% ee80-99%Metal-free, mild conditions, high eeMay require longer reaction times
Phase-Transfer Catalysis Chiral Quaternary Ammonium Saltα-Amido Sulfones90-99% ee85-98%Operationally simple, high eeLimited to specific substrates
Indium-Catalyzed Three-Component Reaction In(OTf)₃Alkynes, Amines, TMSCNN/A (racemic)60-90%Forms quaternary center directly from simple precursorsRacemic products, metal catalyst

Future Outlook

The field of quaternary α-amino nitrile chemistry continues to evolve, with ongoing research focused on the development of more efficient, selective, and sustainable synthetic methods. The design of novel organocatalysts and the exploration of flow chemistry approaches are expected to play a significant role in the future of this field. Furthermore, the application of quaternary α-amino nitriles as building blocks for the synthesis of complex natural products and new pharmaceutical agents will undoubtedly continue to expand.

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A Senior Application Scientist's Guide to the Strecker Synthesis of α-Methylmethionine from 4-(Methylthio)-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Strecker synthesis, a cornerstone of organic chemistry since its discovery in 1850, remains a highly relevant and versatile method for the synthesis of α-amino acids.[1][2] This three-component reaction, involving a carbonyl compound, ammonia, and a cyanide source, provides a direct and efficient pathway to α-aminonitriles, which are subsequently hydrolyzed to the target amino acids.[3][4] This guide provides an in-depth technical examination of the Strecker reaction applied to a ketone substrate, 4-(methylthio)-2-butanone, to yield α-methylmethionine. The use of a ketone, as opposed to an aldehyde, results in the formation of an α,α-disubstituted amino acid, a structural motif of significant interest in medicinal chemistry and drug development for its ability to confer unique conformational constraints on peptides.[1]

We will dissect the reaction from a mechanistic perspective, provide a field-proven experimental protocol with an emphasis on the causality behind procedural choices, and detail the requisite analytical techniques for product characterization and validation. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this valuable synthetic transformation.

Reactant and Product Profiles

A thorough understanding of the starting materials and the final product is fundamental to successful synthesis.

Ketone Substrate: 4-(Methylthio)-2-butanone

4-(Methylthio)-2-butanone is a bifunctional molecule containing both a ketone carbonyl group and a thioether linkage.[5][6] The ketone is the reactive center for the initial imine formation in the Strecker synthesis, while the methylthioethyl side chain is carried through the reaction to become the characteristic side chain of the resulting methionine analog.

PropertyValueSource(s)
CAS Number 34047-39-7[7]
Molecular Formula C₅H₁₀OS[7][8]
Molecular Weight 118.19 g/mol [9]
Appearance Liquid[9]
Boiling Point 105-107 °C / 55 mmHg[5]
Density 1.003 g/mL at 25 °C[5][9]
Refractive Index (n²⁰/D) 1.473[5]
Target Product: α-Methylmethionine

The final product, following hydrolysis of the intermediate α-aminonitrile, is 2-amino-2-methyl-4-(methylthio)butanoic acid, or α-methylmethionine. It is an analog of the essential amino acid methionine.[10][11] Methionine plays critical roles in biology, including protein synthesis initiation, and as a precursor to the universal methyl donor S-adenosylmethionine (SAM).[10][12][13] α-Methylated amino acids are of particular interest as they can enhance the metabolic stability of peptides and induce specific secondary structures (e.g., helices).

PropertyValue (for L-Methionine)Source(s)
CAS Number 63-68-3[10]
Molecular Formula C₅H₁₁NO₂S[14][15]
Molecular Weight 149.21 g/mol [15]
Melting Point 281 °C (decomposes)[10]
pKa (carboxyl) 2.28[10][16]
pKa (amino) 9.21[10][16]

Mechanistic Deep Dive: The Strecker Synthesis Pathway

The Strecker synthesis is a two-part process: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding α-amino acid.[3] The use of a ketone substrate does not alter the fundamental mechanism.

Part 1: Formation of α-Amino-α-methyl-γ-(methylthio)butyronitrile

This stage involves the in-situ formation of an iminium ion, which is subsequently trapped by a cyanide nucleophile.

  • Carbonyl Activation & Imine Formation: The reaction is typically initiated in the presence of an ammonium salt, such as ammonium chloride (NH₄Cl). NH₄Cl serves as both a source of ammonia (NH₃) and a mild acid to protonate the ketone's carbonyl oxygen.[17] This protonation enhances the electrophilicity of the carbonyl carbon.

  • Hemiaminal Intermediate: Ammonia, a potent nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral hemiaminal intermediate.[1][17]

  • Dehydration to Iminium Ion: The hemiaminal undergoes dehydration (loss of a water molecule), a process driven by the formation of a stable C=N double bond, yielding a reactive iminium ion intermediate.[3][17]

  • Cyanide Attack: The cyanide ion (CN⁻), a strong nucleophile, attacks the electrophilic iminium carbon. This step forms the crucial new carbon-carbon bond and results in the stable α-aminonitrile product.[1][4]

Part 2: Hydrolysis to α-Methylmethionine

The nitrile group of the α-aminonitrile is robust and requires vigorous conditions, typically strong acid and heat, for its conversion to a carboxylic acid.[3][]

  • Nitrile Protonation: The nitrile nitrogen is protonated by a strong acid (e.g., H₃O⁺), increasing the electrophilicity of the nitrile carbon.[1][17]

  • Hydration: A water molecule attacks the nitrile carbon. A series of proton transfers follows, converting the nitrile into an imidic acid tautomer and then into a primary amide.[3][17]

  • Amide Hydrolysis: The amide is then further hydrolyzed under the acidic conditions. The amide's carbonyl oxygen is protonated, and a second water molecule attacks the carbonyl carbon.

  • Final Conversion: This leads to a tetrahedral intermediate that collapses, eliminating ammonia (which is protonated to NH₄⁺ under the acidic conditions) to yield the final carboxylic acid product, completing the synthesis.[1][3]

Strecker_Mechanism Figure 1: Strecker Reaction Mechanism with a Ketone cluster_0 Part 1: α-Aminonitrile Formation cluster_1 Part 2: Hydrolysis to Amino Acid Ketone 4-(Methylthio)-2-butanone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Hemiaminal Hemiaminal Intermediate ProtonatedKetone->Hemiaminal + NH₃ Iminium Iminium Ion Hemiaminal->Iminium - H₂O Aminonitrile α-Aminonitrile Product Iminium->Aminonitrile + CN⁻ ProtonatedNitrile Protonated Nitrile Aminonitrile->ProtonatedNitrile + H₃O⁺ (reflux) Amide Amide Intermediate ProtonatedNitrile->Amide + H₂O, -H⁺ AminoAcid α-Methylmethionine Amide->AminoAcid + H₂O, -NH₄⁺

Figure 1: Strecker Reaction Mechanism with a Ketone

A Validated Experimental Protocol

This protocol is designed as a self-validating system. Each step has a clear purpose and defined endpoints, ensuring reproducibility and troubleshooting capability.

Critical Safety Advisory: The Strecker synthesis involves highly toxic cyanide salts (e.g., KCN, NaCN) or hydrogen cyanide (HCN).[3] All operations involving cyanide must be performed in a certified chemical fume hood by trained personnel. An emergency cyanide exposure kit should be readily available. Acidification of cyanide salts liberates deadly HCN gas.

Reagents and Materials
Reagent / MaterialGradePurpose
4-(Methylthio)-2-butanone≥98%Ketone Substrate
Ammonium Chloride (NH₄Cl)ACS ReagentAmmonia source & mild acid
Potassium Cyanide (KCN)ACS ReagentCyanide source
Methanol (MeOH)AnhydrousReaction Solvent
Hydrochloric Acid (HCl)37% (conc.)Hydrolysis Reagent
Sodium Hydroxide (NaOH)PelletsNeutralization
Deionized Water (H₂O)Solvent / Reagent
Round-bottom flask, reflux condenserReaction Vessel
Magnetic stirrer and stir barAgitation
Heating mantleTemperature Control
pH meter or pH paperNeutralization Control
Buchner funnel and filter paperProduct Isolation
Step-by-Step Synthesis Workflow

Workflow Figure 2: Experimental Workflow start Start: Assemble Reaction Apparatus charge_reagents Step 1: Charge Flask (Ketone, NH₄Cl, KCN, MeOH) start->charge_reagents stir_rt Step 2: Stir at Room Temp (24-48h) charge_reagents->stir_rt monitor_tlc In-Process Check: TLC Monitoring stir_rt->monitor_tlc concentrate Step 3: Solvent Removal (Rotary Evaporation) stir_rt->concentrate monitor_tlc->stir_rt hydrolyze Step 4: Acid Hydrolysis (Add 6M HCl, Reflux 12-24h) concentrate->hydrolyze cool_neutralize Step 5: Cool & Neutralize (Adjust pH to isoelectric point) hydrolyze->cool_neutralize precipitate Step 6: Induce Precipitation (Cool in ice bath) cool_neutralize->precipitate isolate Step 7: Isolate Crude Product (Vacuum Filtration) precipitate->isolate purify Step 8: Purify (Recrystallization) isolate->purify characterize Step 9: Characterize Final Product purify->characterize

Figure 2: Experimental Workflow
Detailed Procedure

Part A: α-Aminonitrile Synthesis

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-(methylthio)-2-butanone (e.g., 0.10 mol), ammonium chloride (0.12 mol, 1.2 eq), and methanol (100 mL). Stir until all solids dissolve.

  • Cyanide Addition: In a fume hood, carefully add potassium cyanide (0.11 mol, 1.1 eq) to the stirring solution. The addition may be slightly exothermic. Seal the flask and allow the mixture to stir at room temperature.

    • Causality: Using a slight excess of NH₄Cl and KCN helps drive the equilibrium towards the aminonitrile product. Methanol is a suitable solvent that dissolves all reactants.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting ketone spot. The reaction is typically complete within 24-48 hours. Ketones are less reactive than aldehydes, often requiring longer reaction times.[1]

Part B: Hydrolysis and Product Isolation

  • Solvent Removal: Once the formation of the aminonitrile is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Acid Hydrolysis: Caution: This step may liberate residual HCN gas. Perform in a fume hood. To the crude aminonitrile residue, carefully add 6 M hydrochloric acid (approx. 100 mL). Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

    • Causality: Strong acid and heat are required to overcome the activation energy for the hydrolysis of the stable nitrile and subsequent amide intermediates.[3] The reflux is maintained for 12-24 hours to ensure complete conversion.

  • Neutralization and Precipitation: After the hydrolysis is complete, cool the reaction mixture to room temperature, then further cool in an ice bath. Slowly neutralize the acidic solution by adding a concentrated solution of sodium hydroxide (e.g., 10 M NaOH) with vigorous stirring. Monitor the pH closely. The amino acid will precipitate at its isoelectric point (pI), which will be near neutral pH.

    • Causality: Amino acids are zwitterionic and exhibit their lowest solubility at their isoelectric point, where the net charge is zero, facilitating precipitation from the aqueous solution.[11]

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water, followed by a small amount of cold ethanol or acetone to aid in drying.

  • Purification: The crude α-methylmethionine can be further purified by recrystallization from a hot water/ethanol mixture to yield the final product.

Product Characterization and Analytical Validation

Rigorous analytical chemistry is required to confirm the identity, purity, and quantity of the synthesized α-methylmethionine.[][19]

TechniquePurposeExpected Observations for α-Methylmethionine
¹H NMR Structural ElucidationSignals corresponding to the α-methyl group (singlet), the S-methyl group (singlet), and two methylene groups (triplets or complex multiplets). The amine and carboxyl protons may be broad or exchange with D₂O.
¹³C NMR Carbon Skeleton ConfirmationResonances for the quaternary α-carbon, carbonyl carbon, S-methyl carbon, and the two methylene carbons.
LC-MS Purity & MW ConfirmationA primary peak in the liquid chromatogram with a mass spectrum showing the correct molecular ion ([M+H]⁺) for C₅H₁₁NO₂S.[20][21]
FT-IR Functional Group IDBroad absorption for the O-H stretch of the carboxylic acid (superimposed on N-H stretches), and a strong C=O stretch for the carboxyl group.
Amino Acid Analysis (AAA) Absolute QuantificationProvides an accurate molar quantity of the synthesized amino acid, which is essential for calculating a precise yield and for applications requiring known concentrations.[][19]

Field-Proven Insights and Troubleshooting

  • Reactivity of Ketones: The primary challenge when using ketones instead of aldehydes is their lower electrophilicity, which can lead to slower reaction rates.[1] While the described protocol is robust, for particularly unreactive ketones, the addition of a Lewis acid catalyst can sometimes be beneficial to accelerate imine formation.[22]

  • Racemic Product: The classical Strecker synthesis is not stereoselective and produces a racemic mixture (an equal mixture of D and L enantiomers) of the amino acid.[1] For applications requiring a single enantiomer, a subsequent resolution step or the use of more advanced asymmetric Strecker protocols with chiral auxiliaries would be necessary.[1][23]

  • Hydrolysis Monitoring: Incomplete hydrolysis is a common issue. If analysis of the final product shows residual amide or nitrile functionalities, the hydrolysis time should be extended or a more concentrated acid can be used.

  • Purification Strategy: The zwitterionic nature of amino acids makes them highly polar and often insoluble in common organic solvents. Recrystallization from aqueous/alcoholic solvent systems is the most common purification method. For very high purity requirements, ion-exchange chromatography is an effective but more complex alternative.[20]

Conclusion

The Strecker synthesis provides a reliable and powerful method for accessing α-methylmethionine from 4-(methylthio)-2-butanone. By understanding the underlying mechanism, adhering to a validated, safety-conscious protocol, and employing rigorous analytical characterization, researchers can confidently synthesize this and other valuable α,α-disubstituted amino acids. These non-canonical amino acids are crucial tools in modern drug discovery, offering a means to modulate the pharmacological properties of peptides and other bioactive molecules.

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Methodological & Application

Synthesis of α-Methylmethionine from Aminonitriles: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for the synthesis of α-methylmethionine, a non-proteinogenic amino acid of significant interest in peptide and medicinal chemistry. The protocol herein focuses on a modified Strecker synthesis, a robust and versatile method for amino acid preparation, beginning with the formation of an α-aminonitrile intermediate.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering not just a series of steps, but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.

The inclusion of an α-methyl group on an amino acid can impart unique conformational constraints on peptides, enhancing their biological activity and resistance to enzymatic degradation.[3] This makes α-methylmethionine a valuable building block in the design of novel therapeutics.

I. Underlying Principles: The Strecker Synthesis

The Strecker synthesis is a classic and highly effective method for preparing α-amino acids from aldehydes or ketones.[2][4] The overall process can be conceptualized in two primary stages:

  • Formation of the α-Aminonitrile: This initial step involves the reaction of a carbonyl compound (in this case, a ketone to achieve α-methylation) with a source of ammonia and cyanide.[2][4] The reaction proceeds through the formation of an imine intermediate, which is then attacked by a cyanide nucleophile to yield the α-aminonitrile.[2][4]

  • Hydrolysis to the α-Amino Acid: The nitrile group of the α-aminonitrile is subsequently hydrolyzed, typically under acidic or basic conditions, to a carboxylic acid, yielding the final α-amino acid product.[1][4]

This guide will detail a specific application of the Strecker synthesis for α-methylmethionine, starting from 3-(methylthio)propanal.

Visualizing the Workflow

The following diagram outlines the key stages in the synthesis of α-methylmethionine from the aminonitrile precursor.

Synthesis_Workflow cluster_strecker Part 1: α-Aminonitrile Synthesis (Strecker Reaction) cluster_hydrolysis Part 2: Hydrolysis & Purification cluster_analysis Part 3: Characterization Start 3-(Methylthio)propanal + Acetone Cyanohydrin + Ammonia Imine_Formation Imine Formation Start->Imine_Formation Reaction Initiation Nitrile_Addition Nucleophilic Addition of Cyanide Imine_Formation->Nitrile_Addition Intermediate Aminonitrile α-Amino-α-methyl-γ-(methylthio)butyronitrile Nitrile_Addition->Aminonitrile Product Hydrolysis Acid Hydrolysis (e.g., HCl) Aminonitrile->Hydrolysis Conversion to Carboxylic Acid Purification Purification (e.g., Ion-Exchange Chromatography) Hydrolysis->Purification Isolation Final_Product α-Methylmethionine Purification->Final_Product Final Product NMR NMR Spectroscopy Final_Product->NMR MS Mass Spectrometry Final_Product->MS HPLC HPLC Analysis Final_Product->HPLC

Caption: Workflow for the synthesis of α-methylmethionine.

II. Experimental Protocols

A. Safety Precautions: A Critical Overview

The synthesis of α-methylmethionine involves the use of highly toxic and hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work. [5]

  • Cyanide Compounds: Acetone cyanohydrin is a source of hydrogen cyanide (HCN), a potent and rapidly acting poison. All manipulations involving acetone cyanohydrin must be performed in a certified chemical fume hood.[6] Keep acids away from the reaction setup unless they are part of the procedure, as acidification of cyanide salts liberates highly toxic HCN gas.[7] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles with a face shield.[6] A dedicated cyanide waste container must be used.[6]

  • Methyl Mercaptan: 3-(Methylthio)propanal has a strong and unpleasant odor. While not as acutely toxic as cyanide, it is still a hazardous substance. Handle it in a well-ventilated fume hood.[8]

  • Corrosive Reagents: Strong acids and bases are used in this synthesis. Handle with appropriate care and PPE.

Emergency Procedures: Ensure that all laboratory personnel are aware of the signs and symptoms of cyanide exposure and the specific emergency response procedures.[6][9] An emergency eyewash and safety shower must be readily accessible.[8]

B. Synthesis of α-Amino-α-methyl-γ-(methylthio)butyronitrile

This procedure is a modified Strecker synthesis using acetone cyanohydrin as a safer alternative to hydrogen cyanide gas.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(Methylthio)propanal104.1710.42 g0.10
Acetone Cyanohydrin85.099.36 g0.11
Ammonia (7N in Methanol)17.03~30 mL~0.21
Methanol32.04100 mL-

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(methylthio)propanal (10.42 g, 0.10 mol) and methanol (100 mL).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add the 7N solution of ammonia in methanol (~30 mL, ~0.21 mol) to the stirred solution over 15 minutes, maintaining the temperature below 10 °C.

  • In a separate dropping funnel, place acetone cyanohydrin (9.36 g, 0.11 mol). Add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-10 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 24 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the solvent is removed under reduced pressure. The resulting crude α-amino-α-methyl-γ-(methylthio)butyronitrile can be used in the next step without further purification, or it can be purified by vacuum distillation.

C. Hydrolysis of α-Amino-α-methyl-γ-(methylthio)butyronitrile to α-Methylmethionine

The hydrolysis of the aminonitrile is a critical step to yield the final amino acid.[1] Strong acidic conditions are typically employed for this transformation.[1]

Materials:

ReagentConcentrationQuantity
Crude α-Amino-α-methyl-γ-(methylthio)butyronitrile-From previous step
Hydrochloric Acid6 M150 mL
Sodium Hydroxide2 MAs needed

Protocol:

  • Transfer the crude α-amino-α-methyl-γ-(methylthio)butyronitrile to a 500 mL round-bottom flask.

  • Carefully add 150 mL of 6 M hydrochloric acid. Caution: This may generate some HCN gas. Perform this step in a well-ventilated fume hood.

  • Heat the mixture to reflux (approximately 100-110 °C) for 12-18 hours. The hydrolysis progress can be monitored by TLC or HPLC.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove excess HCl.

  • The residue is redissolved in a minimal amount of deionized water and the pH is carefully adjusted to the isoelectric point of α-methylmethionine (around pH 5.5-6.0) using a 2 M sodium hydroxide solution. This will cause the amino acid to precipitate.

  • The precipitate is collected by vacuum filtration and washed with cold deionized water, followed by a small amount of cold ethanol.

  • The crude α-methylmethionine can be further purified by recrystallization from a water/ethanol mixture or by ion-exchange chromatography for higher purity.[10]

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps in the formation of the α-aminonitrile intermediate.

Strecker_Mechanism Ketone 3-(Methylthio)propanal R-C(=O)-CH3 Imine Imine Intermediate R-C(=NH)-CH3 Ketone:f1->Imine:f1 + NH3 - H2O Ammonia Ammonia NH3 Aminonitrile α-Aminonitrile R-C(NH2)(CN)-CH3 Imine:f1->Aminonitrile:f1 + CN- Cyanide Cyanide Ion CN-

Caption: Simplified mechanism of α-aminonitrile formation.

III. Characterization and Analysis

The identity and purity of the synthesized α-methylmethionine should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the synthesized compound.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final product.[13] Chiral HPLC methods can be employed to determine the enantiomeric excess if an asymmetric synthesis was performed.[14]

IV. Discussion and Further Considerations

The Strecker synthesis is a powerful tool for the preparation of α-amino acids.[15] The use of ketones instead of aldehydes allows for the synthesis of α,α-disubstituted amino acids like α-methylmethionine.[4] While the classical Strecker synthesis produces a racemic mixture of the amino acid, asymmetric variations have been developed using chiral auxiliaries or catalysts to achieve enantiomerically enriched products.[4][16]

The hydrolysis of the aminonitrile can also be performed under basic conditions, which may be advantageous in certain cases.[17] However, acidic hydrolysis is generally more common. The choice of hydrolysis conditions can influence the yield and purity of the final product.

The purification of the final amino acid is crucial, especially for applications in drug development. Ion-exchange chromatography is a highly effective method for obtaining high-purity α-methylmethionine.[10]

This application note provides a comprehensive and practical guide for the synthesis of α-methylmethionine from an aminonitrile intermediate. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can successfully prepare this valuable and versatile amino acid for a wide range of applications.

References

  • St. Paul's Cathedral Mission College. BIOMOLECULES AMINO ACIDS AND PROTEINS. Available from: [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. (2018). Available from: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available from: [Link]

  • Sketchy. Synthesis of Alpha-Amino Acids. Available from: [Link]

  • Google Patents. PROCESS FOR THE PREPARATION OF ALPHA-AMINO-ACIDS.
  • New Jersey Department of Health. Right to Know - Hazardous Substance Fact Sheet. Available from: [Link]

  • ACS Publications. Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. (2001). Available from: [Link]

  • PMC. A truly green synthesis of α-aminonitriles via Strecker reaction. (2011). Available from: [Link]

  • MDPI. Amino Acid. (2022). Available from: [Link]

  • Stanford Environmental Health & Safety. Information on Cyanide Compounds. Available from: [Link]

  • ResearchGate. Synthesis of α-aminonitrile. Available from: [Link]

  • MedCram. Amino Acid Synthesis and Protection Reactions. Available from: [Link]

  • ACS Publications. Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. (2024). Available from: [Link]

  • Organic Chemistry Portal. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. (2005). Available from: [Link]

  • The University of Queensland. Working Safely with Cyanide Guideline. Available from: [Link]

  • University of Windsor. Cyanides Storage, Handling and General Use Information. Available from: [Link]

  • ACS Publications. α-Methyl amino acids. Resolution and amino protection. Available from: [Link]

  • PMC. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). Available from: [Link]

  • 911Metallurgist. Cyanide Safety. (2018). Available from: [Link]

  • Pearson. Show how you would use a Strecker synthesis to make phenylalanine.... (2024). Available from: [Link]

  • ResearchGate. Separation and purification of L-methionine from E. coli fermentation broth by macroporous resin chromatography. Available from: [Link]

  • PMC. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Available from: [Link]

  • PMC. Comprehensive characterization of higher order structure changes in methionine oxidized monoclonal antibodies via NMR chemometric analysis and biophysical approaches. (2023). Available from: [Link]

  • ScienceDirect. Synthesis of new enantiomerically pure N-methyl-N-arylsulfonyl-α-aminonitriles from amino acids. (2008). Available from: [Link]

  • PubMed. Stereospecific synthesis of alpha-methylated amino acids. (2000). Available from: [Link]

  • MDPI. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). Available from: [Link]

  • Google Patents. Synthesis of alpha-methyl, alpha-substituted amino acids.
  • SciSpace. The amino-acid methionine; constitution and synthesis. Available from: [Link]

  • Research Communities. Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. (2019). Available from: [Link]

  • Organic Syntheses. acetone cyanohydrin. Available from: [Link]

  • Google Patents. Process of purifying methionine.
  • Wiley Online Library. Enzymatic Synthesis of l‐Methionine Analogues and Application in a Methyltransferase Catalysed Alkylation Cascade. Available from: [Link]

  • PMC. Purification and Characterization of l-Methionine γ-Lyase from Brevibacterium linens BL2. Available from: [Link]

  • Google Patents. Process for producing mma and/or maa from acetone cyanohydrin and sulfuric acid. (2014).
  • ResearchGate. Purification of soluble recombinant synthetic methionine limited alpha casein. Available from: [Link]

  • ResearchGate. Liquid chromatographic determination of enantiomeric purity of [C]methyl-L-methionine and O-(2-[F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. Available from: [Link]

  • PMC. A Sensitive Mass-spectrum Assay to Characterize Engineered Methionine Adenosyltransferases with S-Alkyl Methionine Analogues as Substrates. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Methionine on Primesep 100 Column. Available from: [Link]

  • PubMed. Purification and properties of S-adenosyl-L-methionine:nicotinic acid-N-methyltransferase from cell suspension cultures of Glycine max L. Available from: [Link]

  • PubMed. Quantification of methionine and selenomethionine in biological samples using multiple reaction monitoring high performance liquid chromatography tandem mass spectrometry (MRM-HPLC-MS/MS). (2018). Available from: [Link]

Sources

Strecker synthesis using 4-(methylthio)-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of


-Methylmethionine via Strecker Reaction of 4-(Methylthio)-2-butanone 

-Disubstituted Amino Acids

Executive Summary

This application note details the protocol for synthesizing


-methylmethionine  (2-amino-2-methyl-4-(methylthio)butanoic acid) using the Strecker reaction. Unlike the classic Strecker synthesis involving aldehydes, this protocol utilizes a ketone precursor, 4-(methylthio)-2-butanone , to generate an 

-disubstituted amino acid. These sterically hindered analogs are critical in peptide engineering for inducing conformational constraints and enhancing proteolytic stability.

Key Technical Challenges Addressed:

  • Thermodynamic Equilibrium: Overcoming the unfavorable equilibrium constant of ketimine formation compared to aldimines.

  • Steric Hindrance: Managing the difficult hydrolysis of the tetrasubstituted

    
    -aminonitrile intermediate.
    
  • Safety & Odor Control: Mitigating hazards associated with cyanide handling and volatile organosulfur compounds.

Reaction Mechanism & Pathway

The synthesis proceeds via a two-stage mechanism:[1][2][3] (1) The formation of an


-aminonitrile via a nucleophilic addition to a ketimine intermediate, followed by (2) acid-catalyzed hydrolysis to the carboxylic acid.[3]

Figure 1: Reaction Workflow

StreckerMechanism cluster_safety Critical Process Controls Start 4-(methylthio)-2-butanone (Ketone Precursor) Imine Ketimine Intermediate (Transient) Start->Imine Nucleophilic Attack (NH3) Reagents NH4Cl / NaCN (Ammonia & Cyanide Source) Reagents->Imine Nitrile α-Aminonitrile (Stable Intermediate) Imine->Nitrile CN- Attack Hydrolysis Acid Hydrolysis (HCl, Reflux) Nitrile->Hydrolysis 12-24h Reflux Product α-Methylmethionine (Final Product) Hydrolysis->Product Deprotection Bleach Bleach Trap (Sulfur/CN Neutralization)

Caption: Figure 1. Kinetic pathway from ketone precursor to


-amino acid.[1] Note the critical hydrolysis step required for sterically hindered nitriles.

Safety & Handling Protocols (Critical)

WARNING: This protocol involves Sodium Cyanide (NaCN) and the potential evolution of Hydrogen Cyanide (HCN) gas.[4][5][6] It must be performed in a certified chemical fume hood.

  • Cyanide Management:

    • Never acidify cyanide solutions outside of a closed, scrubbed system.

    • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is immediately accessible.

    • Waste: All cyanide waste must be quenched with bleach (sodium hypochlorite) at pH > 10 before disposal.

  • Organosulfur Odor Control:

    • The starting material has a potent, diffusive sulfur odor.

    • Trap: Vent all reaction exhaust through a bleach scrubber (10% NaOCl) to oxidize volatile sulfides into non-odorous sulfoxides/sulfones.

Experimental Protocol

Phase A: Synthesis of the -Aminonitrile

Rationale: Ketones are less reactive than aldehydes. We utilize a saturated ammonium chloride solution to buffer the reaction and provide a high concentration of ammonia, driving the equilibrium toward the imine.

Materials:

  • 4-(methylthio)-2-butanone (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Ammonium Chloride (NH

    
    Cl) (1.5 eq)
    
  • Solvent: Methanol / Water (1:1 v/v)

Step-by-Step:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve NH

    
    Cl (1.5 eq) in water. Add NaCN (1.2 eq) carefully.
    
    • Note: The solution will be basic. Do not add acid.

  • Addition: Dissolve 4-(methylthio)-2-butanone (1.0 eq) in an equal volume of methanol. Add this solution dropwise to the cyanide/ammonium mixture over 30 minutes at room temperature.

    • Observation: The mixture may become slightly turbid as the organic ketone interacts with the aqueous salt phase.

  • Reaction: Seal the flask and stir vigorously at room temperature for 24–48 hours.

    • Process Control: Monitor by TLC (silica gel). The ketone spot should disappear. Ketone Strecker reactions are slower than aldehydes; heating to 40°C may be required if conversion is sluggish after 24h.

  • Extraction: Dilute with water and extract the product with diethyl ether or ethyl acetate (3x).

  • Wash: Wash the combined organic layers with water (to remove unreacted cyanide) and brine.

  • Concentration: Dry over MgSO

    
    , filter, and concentrate under reduced pressure to yield the crude 
    
    
    
    -aminonitrile (typically a viscous oil).
Phase B: Hydrolysis to -Methylmethionine

Rationale: The quaternary carbon at the


-position creates significant steric bulk, shielding the nitrile from nucleophilic attack by water. Standard hydrolysis (mild acid) will fail. Rigorous  conditions are required.[7]

Step-by-Step:

  • Acidification: Dissolve the crude aminonitrile in concentrated Hydrochloric Acid (12 M HCl). Use approximately 10 mL of HCl per gram of nitrile.

    • Safety: Perform this in a fume hood.[4][5][6][7] Evolution of small amounts of HCN is possible if unreacted nitrile decomposes.

  • Reflux: Heat the mixture to reflux (approx. 100–110°C) for 12–24 hours.

    • Checkpoint: The solution usually turns dark. This is normal for sulfur-containing amino acid synthesis (Maillard-type side reactions).

  • Isolation: Cool the reaction mixture. Remove excess HCl under reduced pressure (rotary evaporator with a caustic trap).

  • Purification (Isoelectric Precipitation):

    • Redissolve the residue in a minimum amount of water.

    • Neutralize carefully with aqueous Ammonia (NH

      
      OH) or NaOH to the isoelectric point of the amino acid (approx. pH 5.7).
      
    • Cool at 4°C to induce crystallization.

    • Filter the solid product and wash with cold ethanol.

Data Summary & Troubleshooting

ParameterStandard ConditionsOptimization for Yield
Solvent H

O / MeOH (1:1)
Pure Methanol (using TMSCN source)
Temperature 25°C (Step 1), 100°C (Step 2)40°C (Step 1) for faster kinetics
Time 48h (Nitrile formation)24h (with ultrasound promotion)
Yield 50–65%70–80% (TMSCN Method)

Troubleshooting Guide:

  • Low Yield in Step 1: Ketones often suffer from "retro-Strecker" (reversibility). Ensure NH

    
    Cl is in excess to keep the ammonia concentration high.
    
  • Incomplete Hydrolysis: If the product shows a strong IR signal at ~2240 cm

    
     (nitrile), the hydrolysis is incomplete. Increase reflux time or use HBr/AcOH.
    
  • Product Purity: If the final solid is brown/sticky, decolorizing charcoal treatment during the recrystallization step is highly recommended.

References

  • Strecker Synthesis Overview

    • Master Organic Chemistry. "The Strecker Synthesis of Amino Acids."[1][2][3][8][9][10][11]

    • [Link]

  • Mechanism & Nitrile Hydrolysis

    • Organic Chemistry Portal.[8] "Strecker Synthesis."[2][3][8][9][10][12]

    • [Link]

  • Cyanide Safety Protocols

    • MIT Environmental Health & Safety. "Laboratory Use of Cyanide Salts Safety Guidelines."[4]

    • [Link]

  • Synthesis of Sulfur-Containing Amino Acids

    • National Institutes of Health (PMC). "High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction."
    • [Link]

Sources

Application and Protocol for the Synthesis of 5-(2-(methylthio)ethyl)-5-methylimidazolidine-2,4-dione via Bucherer-Bergs Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-(2-(methylthio)ethyl)-5-methylimidazolidine-2,4-dione from 4-(methylthio)-2-butanone utilizing the Bucherer-Bergs reaction. This application note delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and presents expected characterization data, all designed to support researchers in the fields of medicinal chemistry and drug development.

Introduction: The Significance of the Bucherer-Bergs Reaction and Hydantoin Scaffolds

The Bucherer-Bergs reaction is a robust and versatile multicomponent reaction used for the synthesis of hydantoins from ketones or aldehydes, a cyanide source, and ammonium carbonate.[1][2] This one-pot synthesis is highly valued for its efficiency and the accessibility of its starting materials.[3] The resulting hydantoin ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[4][5] The synthesis of novel hydantoin derivatives, such as the sulfur-containing compound 5-(2-(methylthio)ethyl)-5-methylimidazolidine-2,4-dione, is of significant interest for the exploration of new pharmacophores and the development of potential drug candidates.

Reaction Mechanism and Rationale

The Bucherer-Bergs reaction proceeds through a series of equilibria, culminating in the formation of the stable hydantoin ring.[1] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The key steps are:

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of a cyanide ion on the carbonyl carbon of 4-(methylthio)-2-butanone to form a cyanohydrin intermediate.

  • Aminonitrile Formation: Ammonia, generated in situ from ammonium carbonate, reacts with the cyanohydrin to produce an α-aminonitrile.

  • Cyclization and Rearrangement: The aminonitrile undergoes cyclization with carbon dioxide, also from ammonium carbonate, to form a carbamic acid intermediate. This is followed by an intramolecular cyclization and rearrangement to yield the final 5,5-disubstituted hydantoin product.[1]

Bucherer_Bergs_Mechanism ketone 4-(methylthio)-2-butanone cyanohydrin Cyanohydrin Intermediate ketone->cyanohydrin + CN⁻, H⁺ cyanide CN⁻ aminonitrile α-Aminonitrile cyanohydrin->aminonitrile + NH₃, -H₂O ammonia NH₃ hydantoin 5-(2-(methylthio)ethyl)-5- methylimidazolidine-2,4-dione aminonitrile->hydantoin + CO₂, Cyclization, Rearrangement co2 CO₂

Figure 1: Simplified mechanism of the Bucherer-Bergs reaction.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clearly defined steps and rationale.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesMolar Ratio
4-(methylthio)-2-butanoneC₅H₁₀OS118.205.91 g (5.8 mL)0.051
Potassium Cyanide (KCN)KCN65.126.51 g0.102
Ammonium Carbonate ((NH₄)₂CO₃)(NH₄)₂CO₃96.099.61 g0.102
Ethanol (95%)C₂H₅OH-100 mL--
Water (Deionized)H₂O-100 mL--
Hydrochloric Acid (conc.)HCl-As needed--
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Dropping funnel

  • Fume hood

  • Standard glassware for workup and purification

  • Büchner funnel and filter paper

  • Rotary evaporator

Reaction Workflow

Bucherer_Bergs_Workflow start Start setup Assemble Reaction Apparatus in Fume Hood start->setup reagents Charge Flask with (NH₄)₂CO₃, KCN, H₂O, EtOH setup->reagents addition Add 4-(methylthio)-2-butanone Dropwise reagents->addition reflux Heat to Reflux (80-90 °C) for 12-24 hours addition->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with conc. HCl to pH ~2-3 cool->acidify precipitate Collect Precipitate by Vacuum Filtration acidify->precipitate wash Wash with Cold Water precipitate->wash dry Dry the Crude Product wash->dry purify Recrystallize from Ethanol/Water dry->purify characterize Characterize the Pure Product purify->characterize end End characterize->end

Figure 2: Experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a well-ventilated fume hood, assemble a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Charging: To the flask, add ammonium carbonate (9.61 g, 0.10 mol) and potassium cyanide (6.51 g, 0.10 mol). Caution: Potassium cyanide is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves and safety goggles. All manipulations should be performed in a fume hood.

  • Solvent Addition: Add a mixture of 100 mL of 95% ethanol and 100 mL of deionized water to the flask. Stir the mixture until the salts are mostly dissolved.

  • Substrate Addition: Place 4-(methylthio)-2-butanone (5.91 g, 0.05 mol) in the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes.

  • Reaction: Heat the mixture to a gentle reflux (approximately 80-90 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly, add concentrated hydrochloric acid to the reaction mixture in the fume hood to neutralize the excess ammonia and carbonate, and to precipitate the hydantoin product. The acidification should be continued until the pH of the solution is approximately 2-3. Caution: Acidification of a cyanide-containing solution will generate highly toxic hydrogen cyanide gas. This step must be performed in an efficient fume hood.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure 5-(2-(methylthio)ethyl)-5-methylimidazolidine-2,4-dione.

Characterization of 5-(2-(methylthio)ethyl)-5-methylimidazolidine-2,4-dione

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods. The following data is based on the information available in the PubChem database for a compound with the same molecular formula and a similar structure, and should be used as a reference.[6]

Property Value
Molecular Formula C₆H₁₀N₂O₂S
Molecular Weight 174.22 g/mol
Appearance White to off-white solid
¹H NMR (300 MHz, DMSO-d₆) δ (ppm) Expected signals for -CH₃, -S-CH₃, -CH₂-S-, -CH₂-C-, and two N-H protons.
¹³C NMR (75 MHz, DMSO-d₆) δ (ppm) Expected signals for two C=O, one quaternary carbon, -CH₂-S-, -S-CH₃, -CH₂-C-, and -CH₃.
IR (KBr, cm⁻¹) ν Expected peaks around 3200-3400 (N-H stretching), 1700-1780 (C=O stretching).
Mass Spectrum (EI) m/z 174 (M⁺)

Note: The spectral data provided are expected values and should be confirmed by experimental analysis of the synthesized compound.

Safety Precautions

  • Potassium Cyanide: Potassium cyanide is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin. Always handle potassium cyanide in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Hydrogen Cyanide Gas: The acidification of the reaction mixture will produce highly toxic and flammable hydrogen cyanide gas. This step must be performed in a properly functioning fume hood. Ensure that a cyanide antidote kit is readily available and that personnel are trained in its use.

  • General Precautions: Standard laboratory safety practices should be followed at all times. Avoid inhalation of dust and vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

References

  • PubChem. 5-(2-(Methylthio)ethyl)-2,4-imidazolidinedione. National Center for Biotechnology Information. [Link]

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Wikipedia. Bucherer–Bergs reaction. [Link]

  • Synthesis and in vivo hypoglycemic activity of new imidazolidine-2,4-dione derivatives. (2025). ResearchGate. [Link]

  • U.S. Environmental Protection Agency. 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]-. [Link]

  • MDPI. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. [Link]

  • Semantic Scholar. SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. [Link]

  • PMC. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • Semantic Scholar. Synthesis and hypoglycemic activity of 5,5-dimethylarylsulfonylimidazolidine-2,4-diones. [Link]

  • ResearchGate. The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. [Link]

  • PMC. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. [Link]

  • Science Alert. Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione. [Link]

  • MedCrave. Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. [Link]

  • PubChem. 5-(2-(Methylthio)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one. [Link]

  • ResearchGate. Fragments of 1 H NMR spectra of... [Link]

  • NIST. 2,4-Imidazolidinedione, 5-methyl-5-(2-methylpropyl)-. [Link]

  • ResearchGate. 13 C NMR spectra of... [Link]

  • ResearchGate. The IR spectrum of 5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)thiazolidine-2,4-dione (4a). [Link]

  • Biomedical Journal of Scientific & Technical Research. The Synthesis of 1,2,4-Thiadiazolidin-3,5-Dione Derivatives and Their Effects Against Human Sperm as Novel Spermostatic Compound. [Link]

  • PubChem. 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione. [Link]

Sources

enzymatic hydrolysis of sterically hindered aminonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Overcoming the "Steric Wall" in Enzymatic Hydrolysis of


-Disubstituted Aminonitriles 

Executive Summary & Strategic Value

The synthesis of


-disubstituted amino acids (quaternary amino acids) is a high-value target in pharmaceutical development.[1] These non-canonical residues introduce conformational constraints into peptide backbones, enhancing proteolytic stability and receptor selectivity.

The classical chemical route—acidic hydrolysis of Strecker-derived aminonitriles—often fails for these bulky substrates due to harsh conditions required to penetrate the steric shield, leading to byproduct formation and racemization. Enzymatic hydrolysis offers a mild, enantioselective alternative. However, wild-type nitrilases frequently hit a "Steric Wall," exhibiting negligible activity on quaternary centers.

This guide details the mechanistic barriers and provides a validated protocol for the , focusing on Nitrilase (EC 3.5.5.1) and Nitrile Hydratase/Amidase systems.

Mechanistic Insight: The Cys-Glu-Lys Triad & Steric Clash

To troubleshoot low activity, one must understand the catalytic machinery. Nitrilases belong to the nitrilase superfamily, utilizing a conserved Cys-Glu-Lys catalytic triad.[2][3][4]

The Catalytic Cycle
  • Nucleophilic Attack: The active site Cysteine (activated by Glutamate) attacks the nitrile carbon.

  • Thioimidate Formation: A tetrahedral thioimidate intermediate is formed.

  • Acyl-Enzyme Intermediate: Ammonia is released, leaving the substrate covalently bound to the enzyme (acyl-enzyme).

  • Hydrolysis: Water attacks the acyl-enzyme to release the carboxylic acid product.

The Steric Wall

In


-disubstituted aminonitriles, the two bulky substituents at the 

-position create severe steric repulsion with the residues lining the substrate-binding pocket. This prevents the nitrile carbon from approaching the nucleophilic Cysteine within the required distance (< 3.5 Å) for attack.

Diagram 1: Nitrilase Catalytic Cycle & Steric Interference

NitrilaseMechanism cluster_0 Critical Failure Point Enzyme Free Enzyme (Cys-Glu-Lys) Complex Michaelis Complex Enzyme->Complex + Substrate Substrate Hindered Aminonitrile Substrate->Complex Thioimidate Tetrahedral Thioimidate Complex->Thioimidate Nucleophilic Attack (Steric Clash Zone!) AcylEnzyme Acyl-Enzyme Intermediate Thioimidate->AcylEnzyme - NH3 Product $alpha,alpha$-Disubstituted Amino Acid AcylEnzyme->Product + H2O Hydrolysis Product->Enzyme Regeneration Ammonia NH3

Caption: The Nitrilase catalytic cycle. The transition from Michaelis Complex to Thioimidate is the primary failure point for hindered substrates due to steric clash with the active site ceiling.

Biocatalyst Selection & Engineering

For hindered substrates, off-the-shelf enzymes rarely suffice. Selection must be strategic.

FeatureNitrilase (System A) NHase + Amidase (System B)
Pathway Direct: Nitrile

Acid
2-Step: Nitrile

Amide

Acid
Steric Tolerance Generally Low (Requires Engineering)NHase: High
Enantioselectivity High (Dynamic Kinetic Resolution possible)Variable (Often low for NHase)
Substrate Scope Aromatic/Aliphatic NitrilesBroad (inc.[5] bulky aliphatic)
Best For Enantiopure

-amino acids
Bulk conversion of very hindered nitriles

Recommendation: For


-disubstituted targets, System B (NHase + Amidase)  is often more robust because Nitrile Hydratases (NHases) have a metal center (Fe or Co) that activates water more effectively than the nucleophilic Cys attack in nitrilases, often tolerating bulkier groups. However, for strict enantioselectivity, an engineered Nitrilase  (e.g., Bradyrhizobium or Synechocystis variants) is preferred.

Detailed Protocol: Hydrolysis of -Methyl-Phenylglycinonitrile

This protocol uses a recombinant nitrilase (e.g., from Bradyrhizobium japonicum or an engineered variant) to hydrolyze a model hindered substrate.

Materials
  • Substrate:

    
    -amino-2-phenylacetonitrile (prepared fresh via Strecker reaction to avoid decomposition).
    
  • Enzyme: Recombinant Nitrilase (lyophilized powder or whole cells).

  • Buffer: 50 mM Potassium Phosphate, pH 7.5 (Strict control required).

  • Co-solvent: Methanol (MeOH) or DMSO (Max 10% v/v).

  • Quenching Agent: 1M HCl and Acetonitrile (1:1).

Step-by-Step Methodology

1. Substrate Stability Check (Self-Validation Step)

  • Context: Aminonitriles are unstable in water, existing in equilibrium with the aldehyde and HCN. High pH accelerates decomposition.

  • Action: Incubate 10 mM substrate in buffer (pH 7.5) without enzyme for 24h. Analyze by HPLC.

  • Criteria: If >10% decomposition to aldehyde occurs, lower pH to 7.0 or increase enzyme loading to outcompete decomposition.

2. Reaction Setup

  • In a glass vial, prepare the reaction mix:

    • Buffer: 800

      
      L (50 mM KPi, pH 7.5).
      
    • Co-solvent: 100

      
      L MeOH (solubilizes the hydrophobic nitrile).
      
    • Substrate: 100

      
      L of 100 mM stock in MeOH (Final conc: 10 mM).
      
  • Initiation: Add Enzyme (10 mg/mL lyophilized powder or OD

    
     for whole cells).
    
  • Incubation: Shake at 30°C, 750 rpm. Note: Do not exceed 30°C unless using a thermophilic variant; nitrilases are prone to thermal deactivation.

3. Monitoring & Kinetic Profiling

  • Sample 50

    
    L aliquots at t=0, 1h, 4h, 24h.
    
  • Quench: Add 50

    
    L Quenching Solution (stops reaction and protonates the acid product for HPLC).
    
  • Centrifuge: 12,000 x g for 5 min to remove protein.

  • Analysis: HPLC (C18 column).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient 5-95%.

    • Detection: 210 nm (amide bond/nitrile) and 254 nm (aromatic ring).

4. Workup & Isolation

  • Basify reaction mixture to pH 10 (removes unreacted nitrile via extraction with ethyl acetate).

  • Acidify aqueous layer to pH 2.

  • Extract the amino acid product into n-butanol or purify via ion-exchange resin (Dowex 50W).

Optimization Workflow (Decision Tree)

When activity is low (common with hindered substrates), follow this logic flow to optimize.

Diagram 2: Optimization Logic for Hindered Nitriles

OptimizationTree Start Initial Screen (10 mM Substrate, pH 7.5) Check1 Is Conversion > 5%? Start->Check1 Solubility Check Solubility Check1->Solubility No CheckpH Check Spontaneous Decomposition Check1->CheckpH Low (<20%) CheckEe Check Enantioselectivity (Chiral HPLC) Check1->CheckEe High (>50%) AddCosolvent Add 10-20% DMSO or MeOH Solubility->AddCosolvent Precipitate Visible ChangeEnzyme Switch Class: Try NHase + Amidase Solubility->ChangeEnzyme Soluble but Inactive AdjustpH Lower pH to 7.0 Increase Enzyme Load CheckpH->AdjustpH Aldehyde Detected ScaleUp Scale Up (Fed-Batch) CheckEe->ScaleUp ee > 95%

Caption: Decision matrix for optimizing biocatalytic hydrolysis. "NHase" = Nitrile Hydratase.[4][5][6]

Troubleshooting & Critical Parameters

A. The "Strecker Equilibrium" Trap
  • Problem:

    
    -aminonitriles are not static molecules. In water, 
    
    
    
    .
  • Impact: If the enzyme is slow (due to steric hindrance), the chemical equilibrium shifts toward decomposition.

  • Solution:

    • High Enzyme Loading: The biocatalytic rate (

      
      ) must exceed the chemical decomposition rate (
      
      
      
      ).
    • Excess Ammonia: Adding

      
       to the buffer can push the equilibrium back toward the aminonitrile (Le Chatelier’s principle).
      
B. Product Inhibition
  • Problem: The resulting amino acid often binds to the active site, competitively inhibiting the enzyme.

  • Diagnosis: Reaction rate plateaus at ~50% conversion despite remaining substrate.

  • Solution: Use a biphasic system (organic/aqueous) or continuous removal of product via ion-exchange resin in situ.

References

  • Mechanism of Nitrilases

    • Thuku, R. N., et al. (2009). "The structure of the spiral nitrilase from Alcaligenes faecalis subsp. para faecalis." BMC Structural Biology.
  • Hydrolysis of Hindered Nitriles

    • Wang, M. X. (2015). "Enantioselective Biotransformations of Nitriles in Organic Synthesis." Accounts of Chemical Research.
  • Synthesis of

    
    -Disubstituted Amino Acids: 
    
    • Zhang, L. B., et al. (2012).[7] "Synthesis and Application of Enantioenriched Functionalized

      
      -Tetrasubstituted 
      
      
      
      -Amino Acids from Biocatalytic Desymmetrization." The Journal of Organic Chemistry.
  • NHase/Amidase Systems

    • Gong, J. S., et al. (2017). "Nitrile hydratases: An environmentally friendly and sustainable tool for chemical synthesis." Critical Reviews in Biotechnology.

Sources

preparation of alpha-methylmethionine via hydantoin intermediate

Application Note: Scalable Synthesis of -Methylmethionine via Bucherer-Bergs Hydantoin Intermediate

Abstract & Strategic Importance




This Application Note details a robust, two-stage chemical synthesis of

Bucherer-Bergs reactionhydantoin intermediate

Reaction Mechanism & Logic

The synthesis relies on the thermodynamic stability of the hydantoin ring formed from a ketone precursor. For

4-(methylthio)-2-butanone
The Bucherer-Bergs Pathway[1][2][3][4]
  • Cyanohydrin Formation: The ketone reacts with cyanide to form a cyanohydrin.[1]

  • Aminonitrile Formation: Ammonia (from ammonium carbonate) displaces the hydroxyl group.[1]

  • Carbamate Cyclization: Carbon dioxide (from carbonate) reacts with the amine to form a carbamic acid, which cyclizes to form the hydantoin ring.

Graphviz Diagram: Reaction Workflow

The following diagram illustrates the critical process flow from precursor to purified amino acid.

GStart4-(methylthio)-2-butanone(Ketone Precursor)HydantoinIntermediate:5-methyl-5-(2-methylthioethyl)hydantoinStart->Hydantoin Bucherer-Bergs CyclizationReagentsReagents:NaCN, (NH4)2CO3EtOH/H2O, 60°CReagents->HydantoinHydrolysisAlkaline Hydrolysis:3M NaOH, 120°C (Autoclave)Hydantoin->Hydrolysis Ring OpeningFinalProduct:alpha-MethylmethionineHydrolysis->Final Neutralization & Purification

Figure 1: Strategic workflow for the conversion of ketone precursors to

Experimental Protocols

Safety Warning (Critical)

DANGER: This protocol involves Sodium Cyanide (NaCN) . Contact with acid releases lethal Hydrogen Cyanide (HCN) gas.

  • Perform all operations in a certified chemical fume hood.

  • Keep a cyanide antidote kit available.

  • Neutralize all waste streams with bleach (sodium hypochlorite) at pH > 10 before disposal.

Part A: Synthesis of the Hydantoin Intermediate

Target: 5-methyl-5-(2-methylthioethyl)hydantoin (CAS: 13253-44-6)

Reagents:

  • 4-(methylthio)-2-butanone (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Ammonium Carbonate ((NH4)2CO3) (3.0 eq)

  • Solvent: Ethanol/Water (1:1 v/v)[2]

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ammonium Carbonate (3.0 eq) and Sodium Cyanide (1.2 eq) in a 1:1 mixture of water and ethanol.

  • Addition: Add 4-(methylthio)-2-butanone (1.0 eq) dropwise to the stirred solution.

  • Reaction: Heat the mixture to 60°C for 24 hours . The solution will initially be clear but may darken or become cloudy as the hydantoin forms.

  • Volume Reduction: Remove the ethanol under reduced pressure (Rotavap). Caution: Ensure the trap contains bleach solution to neutralize any trace cyanide.

  • Precipitation: Cool the remaining aqueous solution to 0°C in an ice bath. Carefully acidify to pH 6.0 using concentrated HCl. The hydantoin is poorly soluble in cold, slightly acidic water and will precipitate as a white/off-white solid.

  • Filtration: Filter the solid and wash with ice-cold water.

  • Recrystallization: Recrystallize from hot ethanol/water to yield pure 5-methyl-5-(2-methylthioethyl)hydantoin.

Checkpoint:

  • Expected Yield: 60–80%

  • Appearance: White crystalline powder.

  • Melting Point: ~108–110°C (Verify with literature for analogues).

Part B: Alkaline Hydrolysis to -Methylmethionine

Target:

Scientific Insight: Hydantoins substituted at the 5-position with bulky groups (like the methyl and methylthioethyl groups here) are sterically hindered. Standard reflux (100°C) is often too slow (taking 48-72h). We recommend high-pressure hydrolysis for efficiency.

Procedure:

  • Loading: Place the purified hydantoin (from Part A) into a Teflon-lined stainless steel autoclave or a pressure tube.

  • Base Addition: Add 3M NaOH (approx. 10 mL per gram of hydantoin).

  • Hydrolysis: Seal the vessel and heat to 120°C–130°C for 12 hours .

    • Alternative (if no autoclave): Reflux in 5M NaOH for 48 hours. Monitor via TLC.

  • Decarboxylation: The initial hydrolysis opens the ring to a hydantoic acid/carbamate. The high temperature ensures the loss of CO2 and NH3 to yield the free amine.

  • Neutralization: Cool the solution. Adjust pH to the isoelectric point (pI approx 5.5–6.0) using HCl.[1][2][3]

  • Purification:

    • Method A (Desalting): Load the crude mixture onto a cation exchange resin (e.g., Dowex 50W-X8). Wash with water to remove salts, then elute the amino acid with 2M NH4OH.

    • Method B (Crystallization): Concentrate the neutralized solution. Add ethanol to induce crystallization of the amino acid.

Mechanistic Logic & Troubleshooting

Understanding the molecular interactions is vital for troubleshooting. The formation of the hydantoin is a multi-component equilibrium.

Graphviz Diagram: Molecular Mechanism

MechanismKetoneKetone(Electrophile)CyanohydrinCyanohydrinIntermediateKetone->Cyanohydrin + NaCNCyanideCN-(Nucleophile)Cyanide->CyanohydrinAminonitrileAminonitrile(via NH3 substitution)Cyanohydrin->Aminonitrile + NH3 (from Carbonate)CarbamateCarbamate(via CO2 addition)Aminonitrile->Carbamate + CO2Hydantoin5,5-DisubstitutedHydantoinCarbamate->Hydantoin Cyclization (-H2O)

Figure 2: Step-wise mechanistic assembly of the hydantoin ring.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Loss of volatile ketone or cyanide degradation.Ensure system is sealed (but vented to scrubber). Maintain temp <65°C to prevent polymerization.
Dark Product (Step 1) Oxidation of sulfur or cyanide polymerization.Use fresh NaCN. Sparge solvents with Nitrogen/Argon before reaction.
Incomplete Hydrolysis Steric hindrance of

-methyl group.
Increase temperature to 130°C (Autoclave) or increase NaOH concentration to 5M.
Salt Contamination Inefficient purification.Use cation exchange chromatography (Dowex) rather than simple crystallization.

Analytical Validation

To validate the synthesis, compare the product against the following criteria:

  • 1H NMR (D2O): Look for the disappearance of the hydantoin ring NH signals.

    • 
      -Methyl singlet: ~1.5 ppm.
      
    • S-Methyl singlet: ~2.1 ppm.

    • Methylene protons: Multiplets around 2.0–2.6 ppm.

  • Mass Spectrometry:

    • Hydantoin Intermediate: [M+H]+ = 175.2

    • 
      -Methylmethionine: [M+H]+ = 164.2
      

References

  • Hydantoin Hydrolysis Conditions Ware, E. (1950).[4] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[4] (Foundational text on alkaline hydrolysis requirements). ResearchGate. (2005). Hydrolysis of hydantoin to hydantoin acid. [Link][5][6]

  • Precursor Information (4-(methylthio)-2-butanone) PubChem Database. 4-(Methylthio)-2-butanone (CAS 34047-39-7). [Link]

  • Intermediate Information (5-(2-methylthioethyl)hydantoin) PubChem Database. 5-(2-Methylthioethyl)hydantoin (CAS 13253-44-6). [Link]

  • Synthesis of

    
    -Methyl Amino Acids 
    Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005).[7] Enantiocontrolled Synthesis of α-Methyl Amino Acids.
    [Link]
    

Application Notes & Protocols: Synthesis of Conformationally Constrained Methionine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed overview and practical protocols for the synthesis of conformationally constrained methionine analogs, a class of molecules with significant potential in drug discovery and chemical biology. By restricting the rotational freedom of the methionine side chain, researchers can enhance metabolic stability, improve binding affinity, and fine-tune the pharmacological properties of peptides and small molecules. This document outlines the scientific rationale for conformational constraint, offers step-by-step synthetic protocols for producing cyclopropyl and azetidine-containing methionine analogs, and details essential characterization and quality control techniques.

Introduction: The Value of Rigidity in Drug Design

Methionine, a sulfur-containing essential amino acid, plays a crucial role in numerous biological processes, including protein synthesis and cellular metabolism.[1][2][3] Its flexible, unbranched side chain, while vital for its natural functions, can be a liability in drug design. This conformational flexibility can lead to non-specific binding to multiple receptors and increased susceptibility to metabolic degradation, particularly oxidation of the thioether.

Constraining the conformation of amino acid side chains is a powerful strategy in medicinal chemistry to overcome these limitations.[4][5][6] By incorporating the side chain into a cyclic structure, the number of accessible low-energy conformations is significantly reduced. This pre-organization can lead to a more favorable binding entropy upon interaction with a biological target, potentially increasing potency and selectivity.[4][7] Furthermore, the structural modifications inherent in creating these analogs can block sites of metabolism, thereby enhancing the pharmacokinetic profile of a drug candidate. This guide focuses on two prominent classes of conformationally constrained methionine analogs: those containing cyclopropane and azetidine rings.

Scientific Background: Principles of Conformational Constraint

The side chain of natural L-methionine possesses four rotatable single bonds, allowing it to adopt a vast number of conformations in solution. This flexibility is essential for its diverse roles but presents a challenge for rational drug design. The goal of conformational constraint is to limit this rotational freedom, effectively "locking" the side chain into a more defined orientation that mimics the bioactive conformation required for target engagement.

Two effective strategies for achieving this are:

  • Cyclopropanation: Introducing a cyclopropane ring into the side chain is a common and effective method. The rigid, three-membered ring drastically limits bond rotation. Depending on the synthetic route, different isomers of 2,3-methanomethionine or cyclopropylmethyl-glycine derivatives can be synthesized, each presenting the thioether moiety in a unique spatial vector. The unique stereoelectronic properties of the cyclopropyl group can also enhance metabolic stability.[8][9][10][11]

  • Heterocyclic Scaffolds: Incorporating the side chain into a four-membered azetidine ring is another powerful approach.[12][13][14] Azetidine-containing amino acids are rigid, polar, and stable building blocks. Synthesizing an analog like (S)-2-amino-4-(azetidin-1-yl)-4-oxobutanoic acid effectively tethers the terminal methyl group back toward the amino acid backbone, creating a compact and highly constrained structure.

The choice of constraining strategy depends on the specific goals of the research, including the desired vector of the sulfur atom and the overall physicochemical properties of the target molecule.

Figure 1. Conceptual diagram illustrating how synthetic modifications reduce the conformational space of methionine.

Featured Synthetic Protocols

The following protocols provide step-by-step methodologies for the synthesis of key intermediates and protected amino acid analogs. Standard laboratory safety practices, including the use of personal protective equipment (PPE), should be followed at all times.

Protocol 1: Synthesis of N-Boc-Protected (1-aminocyclopropyl)methanethiol

This protocol describes a key step in the synthesis of a cyclopropyl-constrained methionine analog, focusing on the creation of the core aminocyclopropyl structure. This approach often starts with the alkylation of a malonate derivative to introduce the desired side chain.[15][16]

Synthesis_Workflow_1 Start Start Intermediate Intermediate Final Final A Diethyl Acetamidomalonate B Alkylation with 1-bromo-2-chloroethane A->B 1. NaOEt, EtOH C Cyclization (Base-mediated) B->C 2. Strong Base (e.g., NaH) D Hydrolysis & Decarboxylation C->D 3. Aq. HCl, reflux E N-Boc Protection D->E 4. (Boc)₂O, Base F Reduction of Carboxylic Acid E->F 5. BH₃·THF or LiAlH₄ G Thiol Introduction (e.g., via Thioacetate) F->G 6. PPh₃, DIAD, Thioacetic acid 7. LiOH H N-Boc-(1-aminocyclopropyl)methanethiol G->H

Figure 2. High-level workflow for the synthesis of a cyclopropyl methionine analog precursor.

  • N-Boc-1-amino-1-cyclopropanecarboxylic acid

  • Borane-tetrahydrofuran complex (BH₃·THF), 1M in THF

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Thioacetic acid

  • Lithium hydroxide (LiOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH), Dichloromethane (DCM), Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, ice bath, rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step 1: Reduction of the Carboxylic Acid

  • Dissolve N-Boc-1-amino-1-cyclopropanecarboxylic acid (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add borane-THF complex (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction back to 0 °C and cautiously quench by the slow addition of methanol until gas evolution ceases.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude alcohol, N-Boc-(1-aminocyclopropyl)methanol.

Expert Insight: The use of BH₃·THF is a mild and effective way to reduce the carboxylic acid without affecting the Boc protecting group. Quenching with methanol at 0 °C is a critical safety step to control the exothermic reaction with unreacted borane.

Step 2: Mitsunobu Reaction for Thioacetate Formation

  • Dissolve the crude alcohol from Step 1 (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution, which should turn into a cloudy yellow or orange mixture.

  • Add thioacetic acid (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the thioacetate intermediate.

Step 3: Hydrolysis to the Thiol

  • Dissolve the purified thioacetate (1.0 eq) in a mixture of methanol and THF (e.g., 3:1 ratio).

  • Degas the solution by bubbling nitrogen through it for 15 minutes to prevent disulfide bond formation.

  • Add an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction at room temperature for 2-3 hours.

  • Neutralize the reaction mixture by adding 1M HCl until pH ~7.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.

Protocol 2: Synthesis of Boc-Azetidine-Methionine Analog Precursor

This protocol outlines the synthesis of a protected azetidine-2-carboxylate, a core structure for building azetidine-containing methionine analogs. The synthesis often involves the cyclization of a γ-functionalized amino acid precursor.[17][18]

  • L-Aspartic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)[19][20][21]

  • Benzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • 1M Hydrochloric acid (HCl)

  • Standard glassware for organic synthesis

Step 1: Orthogonal Protection of L-Aspartic Acid

  • Protect the α-amino group of L-aspartic acid with (Boc)₂O using a standard procedure (e.g., in a dioxane/water mixture with NaOH).[20]

  • Esterify the side-chain carboxylic acid. Dissolve the N-Boc-aspartic acid (1.0 eq) in DMF. Add potassium bicarbonate (1.1 eq) and benzyl bromide (1.1 eq). Stir at room temperature for 24 hours.

  • Work up by diluting with water and extracting with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give Boc-Asp(OBn)-OH.

Step 2: Reduction and Mesylation

  • Reduce the α-carboxylic acid of Boc-Asp(OBn)-OH to the corresponding alcohol using BH₃·THF as described in Protocol 1, Step 1.

  • Dissolve the resulting alcohol (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir at 0 °C for 1 hour. Wash the reaction mixture with cold 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate to yield the crude mesylate.

Step 3: Intramolecular Cyclization

  • Dissolve the crude mesylate (1.0 eq) in anhydrous DMF.

  • Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography to yield N-Boc-azetidine-2-carboxylate benzyl ester. This product can be further elaborated to the final methionine analog.

Expert Insight: The use of an orthogonal protection strategy (Boc for the amine, Benzyl for the side chain) is crucial. It allows for the selective deprotection and modification of different functional groups throughout the synthesis. The intramolecular cyclization is driven by the deprotonation of the Boc-protected amine, which then acts as a nucleophile to displace the mesylate.

Characterization and Quality Control

Successful synthesis must be confirmed through rigorous analytical techniques.

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural verification and purity assessment.Confirms the presence of characteristic peaks for the cyclopropyl or azetidine ring, the Boc protecting group, and the thioether moiety. The integration of peaks should correspond to the expected number of protons.
Mass Spectrometry (MS) Molecular weight confirmation.The observed m/z value should match the calculated molecular weight of the target compound (e.g., [M+H]⁺, [M+Na]⁺).
Chiral HPLC/SFC Enantiomeric purity assessment.For stereoselective syntheses, analysis on a chiral stationary phase should show a single major peak, confirming high enantiomeric excess (ee). This often requires derivatization.[22][23][24][25]
Infrared (IR) Spectroscopy Functional group identification.Confirms the presence of key functional groups such as C=O (carbamate, ester), N-H (amine), and S-H (thiol).
Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Low yield in cyclization step Incomplete activation of the leaving group (e.g., mesylation). Steric hindrance. Base is not strong enough or is sterically hindered.Ensure anhydrous conditions for mesylation. Consider a more reactive leaving group (e.g., tosylate or triflate). Use a stronger, non-nucleophilic base like NaH or LiHMDS.
Formation of disulfide byproduct Oxidation of the thiol during work-up or storage.Degas all solvents used in the final steps. Work up under an inert atmosphere. Store the final product under nitrogen or argon at low temperature.
Boc group cleavage Accidental exposure to strong acidic conditions.Ensure all reagents and solvents are neutral or basic unless acidic cleavage is intended. Use buffered aqueous solutions during work-up.
Epimerization / Racemization Use of harsh basic or acidic conditions, especially if the α-carbon is susceptible to deprotonation.Use milder bases (e.g., K₂CO₃ instead of NaH) where possible. Keep reaction temperatures low. Minimize reaction times.
Conclusion

The synthesis of conformationally constrained methionine analogs is a valuable tool for medicinal chemists and drug development professionals. By applying the principles of conformational restriction, researchers can design novel molecules with improved potency, selectivity, and metabolic stability. The protocols and insights provided in this guide offer a solid foundation for the synthesis and characterization of cyclopropyl and azetidine-based methionine analogs, paving the way for the development of next-generation therapeutics.

References
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  • Martínez, Y., et al. (2017). The role of methionine on metabolism, oxidative stress, and diseases. ResearchGate. [Link]

  • Ishii, C., & Hamase, K. (2023). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. Journal of the Mass Spectrometry Society of Japan. [Link]

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  • D'Orazio, G., et al. (2019). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. [Link]

  • Metair Biotechnology. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. [Link]

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]

  • Motorin, Y., et al. (2022). Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases. PMC. [Link]

  • Ali, T., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]

  • Fasan, R. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. [Link]

  • Arribat, M., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Nature Communications. [Link]

  • Dong, M., et al. (2025). Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor. RSC Publishing. [Link]

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  • Fiori, L., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. PMC. [Link]

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  • Lee, J., et al. (1998). Methionine analogues as inhibitors of methionyl-tRNA synthetase. Bioorganic & Medicinal Chemistry Letters, 8(24), 3511-3514. [Link]

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  • Wiley-VCH. (n.d.). 1 Protection Reactions. [Link]

  • Dong, M., et al. (2025). Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor. PMC. [Link]

  • Dong, M., et al. (2025). Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor. Chemical Science. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • ACS Publications. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. [Link]

  • Avenoza, A., et al. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. PMC. [Link]

  • IntechOpen. (2018). Azetidine Synthesis. [Link]

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Application Notes and Protocols for Radiolabeling α-Methyl Amino Acids for PET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α-Methyl Amino Acids in PET Imaging

In the landscape of molecular imaging, positron emission tomography (PET) stands as a powerful tool for visualizing and quantifying physiological processes in vivo. The utility of PET is intrinsically linked to the development of specific radiotracers that can probe biological pathways. Radiolabeled amino acids have emerged as a crucial class of PET tracers, particularly in oncology and neuroimaging, due to the altered metabolic demands of cancer cells and the specialized functions of amino acids in the brain.

Natural amino acids are readily transported into cells and incorporated into proteins. While this provides a mechanism for tracer accumulation, it can also lead to complex metabolic fates that complicate image interpretation. The introduction of a methyl group at the alpha-carbon of an amino acid creates a non-natural analogue with unique and advantageous properties for PET imaging. This modification sterically hinders the amino acid from being a substrate for protein synthesis and other metabolic enzymes. As a result, α-methyl amino acids are metabolically trapped within the cell after transport, leading to a more direct correlation between tracer accumulation and the activity of amino acid transporters.

One of the key transporters implicated in the uptake of many α-methyl amino acids is the L-type amino acid transporter 1 (LAT1).[1][2][3][4] LAT1 is overexpressed in a wide variety of human cancers and is associated with tumor proliferation and poor prognosis.[2][4] This makes PET tracers targeting LAT1, such as α-methyl amino acid analogues, highly valuable for tumor detection, staging, and monitoring therapeutic response. Furthermore, in the brain, where the high glucose uptake of normal tissue can mask tumors in [¹⁸F]FDG-PET scans, amino acid tracers offer a superior tumor-to-background contrast.[5]

This guide provides a comprehensive overview and detailed protocols for the radiolabeling of two prominent α-methyl amino acids: α-[¹¹C]methyl-L-tryptophan ([¹¹C]AMT) and L-3-[¹⁸F]fluoro-α-methyl-tyrosine ([¹⁸F]FAMT). These tracers serve as excellent examples of the two most commonly used PET radionuclides, Carbon-11 (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.8 min), and highlight the distinct synthetic strategies required for their production.

Part 1: Radiolabeling with Carbon-11: The Case of α-[¹¹C]Methyl-L-Tryptophan ([¹¹C]AMT)

[¹¹C]AMT is a valuable PET tracer for imaging the serotonin synthesis pathway in the brain and for detecting tumors that have upregulated the tryptophan-metabolizing enzyme indoleamine 2,3-dioxygenase (IDO).[6][7] The short half-life of Carbon-11 necessitates a rapid and efficient radiosynthesis, typically performed on-site with an automated synthesis module.

Scientific Principle and Rationale

The synthesis of [¹¹C]AMT relies on the methylation of a protected L-tryptophan precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) as the methylating agent.[8][9] A common strategy involves the stereoselective methylation of a chiral precursor to ensure the final product is the biologically active L-isomer.[8]

Experimental Workflow Diagram

G cluster_0 [11C]CO2 Production & Trapping cluster_1 Automated Radiosynthesis cluster_2 Purification & Formulation cluster_3 Quality Control A Cyclotron Production (14N(p,α)11C) B Online Conversion to [11C]CH3I or [11C]CH3OTf A->B D [11C]-Methylation Reaction (Deprotonation & Alkylation) B->D [11C]CH3I / [11C]CH3OTf C Precursor Preparation (e.g., Schiff base or pyrroloindole derivative) C->D E Deprotection (Acidic/Basic Hydrolysis) D->E F Semi-preparative HPLC Purification E->F G Solid-Phase Extraction (SPE) (e.g., C18 Sep-Pak) F->G H Sterile Filtration & Formulation in Saline G->H I Analytical HPLC (Radiochemical & Chemical Purity) H->I J Chiral HPLC (Enantiomeric Purity) H->J K Endotoxin & Sterility Testing H->K

Caption: Automated synthesis workflow for [¹¹C]AMT production.

Detailed Protocol for Automated Synthesis of [¹¹C]AMT

This protocol is adapted from established methods utilizing an automated synthesis module.[6][7]

1.3.1. Reagents and Equipment

  • Precursor: (S)-N-diphenylmethylene-L-tryptophan tert-butyl ester or dimethyl 2(S),3a(R),8a(S)-(+)-hexahydro-8-(phenylsulfonyl)pyrrolo[2,3-b]indole-1,2-dicarboxylate.

  • Base: Lithium diisopropylamide (LDA) solution.

  • Solvent: Anhydrous tetrahydrofuran (THF).

  • Deprotection Reagents: Trifluoroacetic acid (TFA), Sodium hydroxide (NaOH).

  • HPLC System: Semi-preparative HPLC with a C18 column.

  • Mobile Phase: Acetonitrile/water with 0.1% TFA (gradient may be required).

  • SPE Cartridge: C18 Sep-Pak.

  • Final Formulation: Sterile water for injection, 0.9% sodium chloride solution.

  • Automated Synthesis Module: e.g., Eckert & Ziegler Modular-Lab, GE TRACERlab.

1.3.2. Step-by-Step Procedure

  • [¹¹C]Methyl Iodide Production: [¹¹C]CO₂ from the cyclotron is trapped and converted to [¹¹C]CH₃I via the "wet" method (reduction with LiAlH₄ followed by reaction with HI) or the gas-phase method.[10] The [¹¹C]CH₃I is then trapped in the reaction vessel of the synthesis module.

  • Precursor Preparation and Deprotonation: The precursor (typically 1-2 mg) is dissolved in anhydrous THF in the reaction vessel. The solution is cooled to -55°C to -75°C.[8] A strong base, such as LDA, is added to generate the anion.

  • [¹¹C]-Methylation: The trapped [¹¹C]CH₃I is distilled into the reaction vessel containing the deprotonated precursor. The reaction is allowed to proceed for 3-5 minutes at low temperature.

  • Deprotection: The reaction mixture is warmed to room temperature, and the solvent is evaporated. Deprotection is achieved by adding an acid (e.g., trifluoroacetic acid) followed by a base (e.g., NaOH) and heating.[8]

  • Purification: The crude product is neutralized and injected onto the semi-preparative HPLC system. The fraction corresponding to [¹¹C]AMT is collected.

  • Formulation: The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to remove organic solvents. The [¹¹C]AMT is eluted from the cartridge with ethanol, which is subsequently evaporated. The final product is formulated in sterile saline for injection and passed through a 0.22 µm sterile filter.

Performance and Quality Control
ParameterTypical ValueReference(s)
Radiochemical Yield 4-17% (decay-corrected, based on [¹¹C]CO₂)[7]
20-53% (decay-corrected, based on [¹¹C]CH₃I)[8][11][12]
Radiochemical Purity > 98%[7]
Enantiomeric Purity > 99% (for L-isomer)[7]
Specific Activity 19-116 GBq/µmol at End of Synthesis (EOS)[6][7]
Total Synthesis Time 30-50 minutes[6][8][11]

1.4.1. Quality Control Procedures

A rigorous quality control (QC) process is mandatory before the release of any radiopharmaceutical for human use.[13][14]

  • Radiochemical Purity: Determined by analytical radio-HPLC, confirming that the radioactivity co-elutes with a non-radioactive standard of AMT.

  • Enantiomeric Purity: Assessed using a chiral HPLC column to ensure the absence of the D-isomer.[15][16][17]

  • Residual Solvents: Gas chromatography (GC) is used to quantify any remaining solvents from the synthesis (e.g., acetonitrile, ethanol, THF).

  • pH: The pH of the final product solution should be within the acceptable range for intravenous injection (typically 4.5-7.5).

  • Bacterial Endotoxin Test (BET): The Limulus Amebocyte Lysate (LAL) test is performed to ensure the product is free from pyrogens.[13][18][19]

  • Sterility: The final product must be sterile. While traditional 14-day sterility tests are not feasible for short-lived isotopes, the synthesis must be conducted under aseptic conditions, and the final product passed through a 0.22 µm sterile filter.[20][21]

Part 2: Radiolabeling with Fluorine-18: The Case of L-3-[¹⁸F]Fluoro-α-Methyl-Tyrosine ([¹⁸F]FAMT)

The longer half-life of Fluorine-18 allows for more complex synthetic routes and distribution to facilities without an on-site cyclotron. [¹⁸F]FAMT is another LAT1-selective tracer that has shown promise in imaging various cancers.[1][22]

Scientific Principle and Rationale

The synthesis of ¹⁸F-labeled aromatic amino acids like [¹⁸F]FAMT can be achieved through either electrophilic or nucleophilic fluorination methods.[22]

  • Electrophilic Fluorination: Involves the reaction of an electron-rich precursor (e.g., a trialkylstannyl or boronic acid derivative) with an electrophilic fluorinating agent like [¹⁸F]F₂ or [¹⁸F]acetylhypofluorite.[22][23] This method often results in lower specific activity.

  • Nucleophilic Fluorination: This is the more common approach, offering higher specific activity. It involves the reaction of a precursor with a leaving group (e.g., nitro, trimethylammonium) with n.c.a. (no-carrier-added) [¹⁸F]fluoride. More recently, copper-mediated radiofluorination of boronic ester or iodonium salt precursors has become a powerful method for labeling electron-rich aromatic systems.[24][25]

Experimental Workflow Diagram

G cluster_0 [18F]Fluoride Production cluster_1 Radiosynthesis cluster_2 Purification & Formulation cluster_3 Quality Control A Cyclotron Production (18O(p,n)18F) B [18F]Fluoride Trapping (QMA Cartridge) A->B C Elution & Azeotropic Drying (K2.2.2/K2CO3) B->C E Nucleophilic [18F]-Fluorination (e.g., Cu-mediated) C->E Activated [18F]F- D Precursor Preparation (e.g., Stannyl, Boronic Ester, or Iodonium Salt) D->E F Deprotection (Acidic Hydrolysis) E->F G Semi-preparative HPLC Purification F->G H Solid-Phase Extraction (SPE) Formulation G->H I Sterile Filtration H->I J Analytical HPLC I->J K Chiral HPLC I->K L Endotoxin & Sterility Testing I->L

Caption: Nucleophilic synthesis workflow for [¹⁸F]FAMT production.

Detailed Protocol for Nucleophilic Synthesis of [¹⁸F]FAMT

This protocol describes a copper-mediated nucleophilic fluorination, a modern and efficient method.[25]

2.3.1. Reagents and Equipment

  • Precursor: N-Boc-protected trimethylstannyl-L-α-methyl-tyrosine ethyl ester or a corresponding boronic ester (Bpin) precursor.

  • [¹⁸F]Fluoride Activation: Potassium carbonate (K₂CO₃), Kryptofix 2.2.2 (K₂₂₂).

  • Catalyst: Copper(II) triflate (Cu(OTf)₂).

  • Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Deprotection Reagent: Hydrochloric acid (HCl).

  • HPLC System: Semi-preparative HPLC with a C18 column.

  • Mobile Phase: Acetonitrile/water with an appropriate buffer.

  • SPE Cartridges: e.g., C18 and Alumina N.

  • Final Formulation: Sterile water for injection, phosphate buffer, 0.9% sodium chloride solution.

2.3.2. Step-by-Step Procedure

  • [¹⁸F]Fluoride Preparation: Aqueous [¹⁸F]fluoride from the cyclotron is trapped on a quaternary methylammonium (QMA) anion-exchange cartridge.

  • Elution and Drying: The [¹⁸F]fluoride is eluted from the QMA cartridge into the reaction vessel using a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water. The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen to yield the anhydrous, reactive [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

  • Radiofluorination: The stannyl or boronic ester precursor and the copper catalyst are dissolved in an anhydrous solvent (e.g., DMF) and added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated (e.g., 90-120°C) for 10-20 minutes.

  • Deprotection: After cooling, the protecting groups are removed by adding a strong acid (e.g., 4M HCl) and heating (e.g., 100-130°C) for 5-10 minutes.

  • Purification: The reaction mixture is neutralized and purified by semi-preparative HPLC. The fraction containing [¹⁸F]FAMT is collected.

  • Formulation: The collected fraction is reformulated into a physiologically acceptable solution using SPE cartridges, as described for [¹¹C]AMT. The final product is passed through a 0.22 µm sterile filter.

Performance and Quality Control
ParameterTypical ValueReference(s)
Radiochemical Yield 14-54% (decay-corrected)[25]
Radiochemical Purity > 99%[22]
Enantiomeric Purity > 99% (for L-isomer)[24]
Specific Activity 28-57 GBq/µmol at EOS[25]
Total Synthesis Time 70-120 minutes[24][26]

2.4.1. Quality Control Procedures

The QC procedures for [¹⁸F]FAMT are analogous to those for [¹¹C]AMT, with particular attention to:

  • Radiochemical Purity (radio-HPLC): To separate [¹⁸F]FAMT from any unreacted [¹⁸F]fluoride and radiolabeled byproducts.

  • Chemical Purity (HPLC with UV detection): To quantify the non-radioactive precursor and any other chemical impurities.

  • Enantiomeric Purity (Chiral HPLC): Essential to confirm the final product is the pure L-isomer, as the D-isomer may have different biological properties.

  • Residual Solvents (GC): To ensure levels of DMF, acetonitrile, etc., are below pharmacopeial limits.

  • Radionuclidic Purity: Assessed by gamma spectroscopy after a decay period (e.g., 24 hours) to detect any long-lived radionuclide impurities.[19][27]

  • Filter Integrity Test: To confirm the integrity of the 0.22 µm sterile filter used in the final formulation step.

  • Bacterial Endotoxin and Sterility Testing: As described for [¹¹C]AMT.

Conclusion and Future Perspectives

The radiolabeling of α-methyl amino acids represents a mature yet continually evolving field within radiopharmaceutical sciences. The protocols for tracers like [¹¹C]AMT and [¹⁸F]FAMT are well-established, with automated synthesis modules enabling their reliable and routine production for clinical and research applications. The inherent resistance to metabolic degradation and the specific uptake via transporters like LAT1 make these tracers highly effective for imaging tumors, particularly in the brain, where they offer significant advantages over [¹⁸F]FDG.

Future research will likely focus on several key areas:

  • Development of Novel Tracers: Exploring different α-methyl amino acids and novel radiolabeling strategies to improve tracer pharmacokinetics and target specificity.

  • Improved Synthetic Methodologies: Further refinement of automated synthesis protocols to increase radiochemical yields, reduce synthesis times, and enhance accessibility. This includes the development of kit-based formulations, especially for ¹⁸F-labeled compounds.

  • Expanded Clinical Applications: Investigating the utility of these tracers in a broader range of cancers and neurological disorders, and their role in personalized medicine for predicting and monitoring response to targeted therapies.

As our understanding of the molecular basis of disease deepens, PET imaging with precisely engineered tracers like the radiolabeled α-methyl amino acids will undoubtedly continue to play a pivotal role in advancing both clinical diagnostics and biomedical research.

References

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Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in α-Methyl Nitrile Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced nitrile hydrolysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the hydrolysis of sterically hindered nitriles, specifically those bearing an α-methyl group. The presence of this substituent significantly reduces the reactivity of the nitrile group, often leading to low yields or complete reaction failure under standard conditions.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these specific issues. Our approach is rooted in a deep understanding of reaction mechanisms and provides practical, field-proven solutions.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the hydrolysis of α-methyl substituted nitriles.

Q1: Why is my standard acid/base hydrolysis protocol failing for my α-methylated nitrile?

A1: The α-methyl group exerts significant steric hindrance around the nitrile carbon. This bulkiness impedes the approach of nucleophiles (like water or hydroxide ions) to the electrophilic carbon of the nitrile group, which is the crucial first step in both acid and base-catalyzed hydrolysis.[1][2][3] Traditional methods that work well for unhindered nitriles often require forcing conditions (high temperatures, strong acids/bases) for these substrates, which can lead to decomposition or unwanted side reactions.[4][5]

Q2: I'm observing the formation of byproducts instead of the desired amide or carboxylic acid. What could be the cause?

A2: Under harsh acidic conditions, particularly with tertiary alcohols or alkenes present or formed in situ, the Ritter reaction can become a competing pathway.[6][7][8] This reaction traps carbocation intermediates with the nitrile to form an N-alkyl amide, which may not be your desired product.[7] Additionally, strong basic conditions at high temperatures can sometimes lead to elimination or other decomposition pathways.

Q3: Is there a way to stop the hydrolysis at the amide stage? I keep getting the carboxylic acid.

A3: Over-hydrolysis to the carboxylic acid is a common challenge, as the intermediate amide can be more reactive than the starting nitrile under the reaction conditions.[4][9] To favor the amide, milder, more controlled methods are necessary. Transition metal catalysis and enzymatic hydrolysis are excellent strategies for selectively hydrating the nitrile to the primary amide.[4][9][10]

Q4: Are there "greener" or more sustainable options for this transformation?

A4: Absolutely. Biocatalytic methods using nitrilase or nitrile hydratase enzymes operate under mild, aqueous conditions and are highly selective.[11][12] These methods avoid harsh reagents and minimize waste. Additionally, recent developments in transition metal catalysis focus on using earth-abundant metals and milder reaction conditions, contributing to more sustainable synthetic routes.[5]

II. Troubleshooting Guides & Recommended Protocols

This section provides detailed troubleshooting advice and step-by-step protocols for overcoming the challenges associated with α-methyl nitrile hydrolysis.

Problem 1: Low to No Conversion with Standard Acid Catalysis

If you are observing poor conversion of your α-methylated nitrile using conventional acid hydrolysis (e.g., refluxing with aqueous HCl or H₂SO₄), the primary issue is insufficient activation of the nitrile group to overcome the steric barrier.

Causality Analysis:

In acid catalysis, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[1][3][13] The α-methyl group sterically shields this carbon, slowing down the rate-determining nucleophilic attack. To drive the reaction forward, either the reaction conditions must be intensified, or a more effective catalytic system is required.

Troubleshooting Workflow & Decision Logic

G start Start: Low Conversion with Standard Acid Hydrolysis check_sensitivity Is the substrate sensitive to harsh conditions (high temp, strong acid)? start->check_sensitivity harsh_acid Option A: Harsh Acid Catalysis (e.g., TFA/H2SO4) check_sensitivity->harsh_acid No metal_catalysis Option B: Transition Metal Catalysis (e.g., Pt or Ru-based) check_sensitivity->metal_catalysis Yes enzymatic Option C: Enzymatic Hydrolysis (Nitrilase) check_sensitivity->enzymatic Yes (alternative) protocol_a Proceed to Protocol 1 harsh_acid->protocol_a protocol_b Proceed to Protocol 2 metal_catalysis->protocol_b protocol_c Proceed to Protocol 3 enzymatic->protocol_c

Caption: Decision workflow for troubleshooting low conversion.

Protocol 1: Indirect Acid-Catalyzed Hydration for Hindered Nitriles

This method utilizes a mixture of trifluoroacetic acid (TFA) and sulfuric acid, or acetic acid (AcOH) and sulfuric acid for particularly resistant substrates. This approach has proven effective for the selective conversion of sterically hindered nitriles to their corresponding amides.[14]

Scientific Rationale: The strong acid mixture likely generates a highly electrophilic intermediate that facilitates the hydration process, even with significant steric hindrance. The use of a carboxylic acid as a co-solvent and reagent can also play a role in the reaction mechanism.

Step-by-Step Methodology:

  • Reagent Preparation: In a fume hood, carefully prepare the acid mixture. For a standard reaction, a mixture of TFA and concentrated H₂SO₄ can be used. For more hindered systems, a mixture of AcOH and concentrated H₂SO₄ may be more effective, albeit at higher temperatures.[14]

  • Reaction Setup: To a solution of the α-methylated nitrile in the chosen carboxylic acid (TFA or AcOH), add a catalytic amount of concentrated H₂SO₄.

  • Reaction Conditions: Stir the mixture at room temperature or heat to >90 °C for the AcOH-H₂SO₄ system.[14] Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it onto ice. Neutralize the solution with a suitable base (e.g., aqueous NaOH or NaHCO₃) to a pH of ~7.

  • Isolation: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude amide.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

ParameterTFA-H₂SO₄ SystemAcOH-H₂SO₄ System
Substrate Scope Aliphatic & Aromatic NitrilesSterically Hindered Nitriles
Temperature Room Temperature>90 °C
Reaction Time 1-8 hoursVaries
Selectivity High for AmideHigh for Amide
Problem 2: Reaction Stalls or Fails with Acid- or Base-Sensitive Functional Groups Present

When your substrate contains functional groups that are unstable under strongly acidic or basic conditions, classical hydrolysis methods are not viable.[4]

Causality Analysis:

The presence of sensitive groups necessitates a milder, more selective approach. Transition metal catalysis offers a solution by activating the nitrile under neutral or near-neutral conditions, thus preserving the integrity of other functional groups.[4][5][9][10] Platinum and ruthenium-based catalysts have shown particular promise in this area.[10][15][16]

Recommended Solution: Platinum-Catalyzed Hydration

Platinum(II) catalysts, particularly those with secondary phosphine oxide (SPO) ligands, are highly effective for the hydration of hindered nitriles under neutral and mild conditions.[15][16]

Reaction Mechanism Overview

G catalyst Pt(II)-SPO Catalyst coordination Nitrile Coordination to Pt(II) center catalyst->coordination nitrile R-C≡N (α-methyl nitrile) nitrile->coordination activation Lewis Acid Activation of Nitrile coordination->activation attack Nucleophilic Attack by H₂O activation->attack product R-CONH₂ (Amide) attack->product regeneration Catalyst Regeneration product->regeneration regeneration->catalyst

Caption: Simplified mechanism of Pt-catalyzed nitrile hydration.

Protocol 2: Platinum-Catalyzed Hydration of Hindered Nitriles

This protocol is adapted from methodologies demonstrating the efficacy of platinum(II) catalysts with SPO ligands for hydrating sterically hindered and functionalized nitriles.[15][16]

Scientific Rationale: The platinum(II) center acts as a Lewis acid, coordinating to the nitrile nitrogen and activating it towards nucleophilic attack by water. The SPO ligand plays a crucial role in the catalytic cycle. This system avoids the use of strong acids or bases, making it compatible with a wide range of functional groups.

Step-by-Step Methodology:

  • Catalyst Preparation: Prepare the platinum(II) catalyst with the desired secondary phosphine oxide ligand (e.g., dimethylphosphine oxide) in a suitable solvent.

  • Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the α-methylated nitrile in a suitable solvent (e.g., acetone). Add the platinum catalyst solution (catalyst loading can be as low as 0.5 mol%).

  • Reaction Conditions: Add water (typically 10 equivalents) to the reaction mixture. Heat the reaction to a moderate temperature (e.g., 80 °C), although some reactions may proceed at room temperature.[10][16] Monitor the reaction by an appropriate analytical technique.

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Isolation & Purification: The resulting crude amide can be purified by standard methods such as column chromatography on silica gel.

ParameterValue/Condition
Catalyst Platinum(II) with SPO ligand
Catalyst Loading 0.5 - 2 mol%
Solvent Acetone
Temperature Room Temperature to 80 °C
Key Advantage High functional group tolerance
Problem 3: Desire for a Biocatalytic and Enantioselective Approach

For applications in pharmaceutical development, a "green" and potentially enantioselective method is often highly desirable.

Causality Analysis:

Enzymatic catalysis provides an excellent solution for mild and selective nitrile hydrolysis. Nitrilases and nitrile hydratases are two classes of enzymes that can convert nitriles to carboxylic acids or amides, respectively.[11][12] These enzymes operate in aqueous buffer solutions at or near physiological pH and temperature, offering unparalleled selectivity and sustainability. For sterically hindered substrates, enzyme engineering may be necessary to enhance catalytic efficiency.[17]

Recommended Solution: Enzymatic Hydrolysis with Nitrilase

Nitrilases catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia, often without the formation of a free amide intermediate.[18][19]

Enzymatic Hydrolysis Pathways

G substrate R-C≡N (α-methyl nitrile) nitrilase Nitrilase (+ 2 H₂O) substrate->nitrilase nh_am Nitrile Hydratase / Amidase System substrate->nh_am + H₂O acid R-COOH + NH₃ (Carboxylic Acid) nitrilase->acid amide R-CONH₂ (Amide Intermediate) nh_am->amide amide->nh_am + H₂O

Caption: Comparison of nitrilase and nitrile hydratase pathways.

Protocol 3: General Procedure for Nitrilase-Catalyzed Hydrolysis

This protocol provides a general framework for screening and performing nitrilase-catalyzed hydrolysis. Specific conditions will vary depending on the chosen enzyme and substrate.

Scientific Rationale: The nitrilase enzyme possesses a catalytic triad (typically Cys-Glu-Lys) within its active site that facilitates the hydrolysis of the nitrile.[20] The reaction occurs in an aqueous environment under mild pH and temperature conditions, making it an environmentally benign method.

Step-by-Step Methodology:

  • Enzyme Selection: Select a commercially available nitrilase or a whole-cell biocatalyst known to have activity towards sterically hindered nitriles. A screening of several different nitrilases may be necessary to find an optimal enzyme.

  • Reaction Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-8). Suspend the whole cells or dissolve the purified/immobilized enzyme in the buffer.

  • Substrate Addition: Add the α-methylated nitrile to the enzyme suspension. A co-solvent such as DMSO or methanol (typically 5-10% v/v) may be required to improve the solubility of the substrate.

  • Reaction Conditions: Incubate the reaction mixture at the optimal temperature for the enzyme (often 30-50 °C) with gentle agitation. Monitor the reaction progress by HPLC or GC, quantifying the disappearance of the nitrile and the formation of the carboxylic acid.

  • Work-up: Once the reaction has reached completion, terminate the reaction by removing the biocatalyst (e.g., by centrifugation for whole cells).

  • Isolation: Acidify the aqueous solution to a low pH (e.g., pH 2) with a strong acid like HCl to protonate the carboxylic acid.

  • Purification: Extract the carboxylic acid with an organic solvent. Dry the organic phase and remove the solvent to yield the product. Further purification can be achieved if necessary.

ParameterTypical Range
Catalyst Nitrilase (whole cell or purified)
Solvent Aqueous Buffer (pH 7-8)
Co-solvent 5-10% DMSO or Methanol
Temperature 30-50 °C
Key Advantage "Green," mild conditions, potential for enantioselectivity

III. Summary of Approaches

MethodKey AdvantagesKey LimitationsBest For...
Harsh Acid Catalysis Utilizes common lab reagents.Requires harsh conditions, low functional group tolerance, risk of side reactions.Robust substrates where high temperature and strong acid are not a concern.
Transition Metal Catalysis Mild conditions, high functional group tolerance, excellent selectivity for amides.[4][10][15]Requires specialized catalysts, potential for metal contamination in the final product.Complex molecules with sensitive functional groups.
Enzymatic Hydrolysis Environmentally friendly, mild conditions, high chemo-, regio-, and enantioselectivity.[11][12]Substrate scope can be limited, enzyme screening may be required.[9][20]"Green" synthesis, production of chiral carboxylic acids or amides.

IV. References

  • Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase.

  • Metal-catalyzed nitrile hydration reactions: The specific contribution of ruthenium. (n.d.). Universidad de Oviedo.

  • Nitrile-hydrolysing enzymes. (n.d.).

  • Ritter reaction. (n.d.).

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. (2024). Organic Syntheses.

  • Guo, B., de Vries, J. G., & Otten, E. (2019). Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst. Chemical Science, 10(40), 9205–9211.

  • Ritter reaction - Wikipedia. (n.d.).

  • Stolar, T., & Užarević, K. (2020). Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. Green Chemistry, 22(15), 4886–4890.

  • A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. (2025). RSC Publishing.

  • RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. (2023). MDPI.

  • Manganese-Pincer-Catalyzed Nitrile Hydration, α-Deuteration, and α-Deuterated Amide Formation via Metal Ligand Cooperation | ACS Catalysis. (2021). ACS Publications.

  • Enhancing the catalytic efficiency of nitrilase for sterically hindered substrates by distal sites engineering | Request PDF. (2026). ResearchGate.

  • Nitrile - Wikipedia. (n.d.).

  • Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. (2020). MDPI.

  • Hydrolysis of nitriles - Grokipedia. (n.d.).

  • Stereochemistry of Enzymatic Hydrolysis of Nitriles. (n.d.). CHIMIA.

  • Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. (n.d.). Sabinet African Journals.

  • Catalyst and synthetic process for carboxamides by nitrile hydrolysis. (2002). Google Patents.

  • Catalytic Activation of Nitriles Towards Nucleophilic Addition. (n.d.). Nottingham ePrints.

  • Ritter Reaction - YouTube. (2022).

  • Metal-Mediated and Metal-Catalyzed Hydrolysis of Nitriles | Request PDF. (2025). ResearchGate.

  • Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups - PubMed. (2004).

  • Steric Effects in Hydrolysis of Hindered Amides and Nitriles 1. (n.d.). ACS Publications.

  • Bidirectional Regulation of Nitrilase Reaction Specificity by Tuning the Characteristic Distances between Key Residues and Substrate | ACS Catalysis. (2023).

  • Selective and efficient heterogeneous hydration of nitriles to amides using silica supported manganese dioxide. (n.d.).

  • Pinner reaction - Wikipedia. (n.d.).

  • Pinner Reaction - SynArchive. (n.d.).

  • hydrolysis of nitriles - Chemguide. (n.d.).

  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. (2025).

  • Pinner Reaction - J&K Scientific. (2025).

  • Nitrilase - Wikipedia. (n.d.).

  • Nitrilase - Creative Enzymes. (n.d.).

  • Hydrolysis of Nitriles - Organic Synthesis. (n.d.).

  • Steric Effects in Hydrolysis of Hindered Amides and Nitriles1. (n.d.). ACS Publications.

  • Pinner Reaction - Organic Chemistry Portal. (n.d.).

  • 20.7: Chemistry of Nitriles. (2025).

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). arkat usa.

  • Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H 2 SO 4. (n.d.). ResearchGate.

  • Acid-catalyzed nitrile hydrolysis - YouTube. (2020).

  • Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups | The Journal of Organic Chemistry. (2004). ACS Publications.

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2021). Chemistry Steps.

  • Process for the hydrolysis of nitriles. (n.d.). Google Patents.

Sources

Technical Support Center: Strecker Reaction Optimization for Methyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting for Methyl Ketone Substrates Audience: Medicinal Chemists, Process Chemists

Diagnostic Hub: Why Methyl Ketones Fail

Unlike aldehydes, methyl ketones (


) present a thermodynamic and kinetic bottleneck in the Strecker reaction. If your yields are stalling between 30-50%, you are likely fighting an unfavorable equilibrium constant (

).
The Core Problem: Thermodynamics vs. Kinetics

The reaction of a methyl ketone with an amine and cyanide is reversible. The steric bulk of the methyl group (compared to a proton in aldehydes) destabilizes the crowded


-aminonitrile product, increasing the rate of the Retro-Strecker  reaction.

Key Failure Modes:

  • Incomplete Imine Formation: The ketone-imine equilibrium favors the ketone.

  • Cyanohydrin Shunt: Cyanide attacks the ketone directly (faster) instead of the imine, forming a "dead-end" cyanohydrin byproduct.

  • Retro-Strecker Decomposition: Upon workup or purification, the product reverts to starting materials.

Visualizing the Failure Points

The following diagram illustrates the competing pathways and the critical "silylation lock" strategy used to fix the equilibrium.

StreckerMechanism Ketone Methyl Ketone (Substrate) Imine Ketimine (Intermediate) Ketone->Imine Amine + Acid (Slow, Unfavorable Keq) Cyanohydrin Cyanohydrin (Byproduct) Ketone->Cyanohydrin Direct CN- Attack (Fast, Reversible) Product α-Aminonitrile (Target) Imine->Product CN- Attack (Reversible) Product->Ketone Retro-Strecker (Common in Methyl Ketones) Silylated N-Silylated Product (Irreversible) Product->Silylated TMSCN + Catalyst (The 'Silyl Lock')

Figure 1: Mechanistic pathway showing the reversibility of the standard Strecker (red arrow) and the thermodynamic trap provided by silylation (blue node).[1]

Protocol Optimization: The "Silyl Lock" Method

For methyl ketones, traditional aqueous protocols (KCN/NH


Cl) often fail due to reversibility. The industry standard for high-yield synthesis is the Modified Strecker using TMSCN  (Trimethylsilyl Cyanide).
Why this works:
  • Dehydration: The use of anhydrous conditions prevents hydrolysis of the imine.

  • Irreversibility: The resulting

    
    -silylated or 
    
    
    
    -silylated intermediates are energetically stable, preventing the retro-Strecker reaction during the process [1].
Standard Operating Procedure (SOP-MK-01)

Reagents: Methyl Ketone (1.0 eq), Amine (1.0–1.2 eq), TMSCN (1.2–1.5 eq), Catalyst (Sc(OTf)


 or I

). Solvent: Anhydrous DCM or MeCN.
StepActionTechnical Rationale
1 Pre-complexation Mix Ketone + Amine + Dehydrating Agent (Na

SO

or 4Å MS) in solvent. Stir 30 min.
Drives the unfavorable equilibrium toward the imine before cyanide addition.
2 Catalyst Addition Add Lewis Acid (e.g., Sc(OTf)

, 1-5 mol%).
Activates the imine carbon for nucleophilic attack.[2]
3 Cyanide Addition Add TMSCN dropwise at 0°C, then warm to RT.Controls exotherm; TMS group traps the amine/nitrile adduct.
4 Monitoring Check conversion via NMR (look for disappearance of ketone methyl singlet).TLC is unreliable due to potential hydrolysis on silica.
5 Workup Quench with saturated NaHCO

. Do not use strong acid.
Strong acids can trigger retro-Strecker or hydrolysis to amide/acid immediately.

Critical Safety Note: TMSCN hydrolyzes to release HCN gas upon contact with moisture. All operations must occur in a well-ventilated fume hood.

Troubleshooting FAQ

Q1: I see a large spot on TLC that corresponds to the starting ketone, but NMR shows product. What is happening?

Diagnosis: Retro-Strecker on Silica. Explanation: Methyl ketone aminonitriles are inherently unstable on acidic media (like silica gel). The acidity of the silica catalyzes the elimination of HCN, reverting the product to the ketone. Solution:

  • Neutralize your silica gel with 1-2% Triethylamine (Et

    
    N) before running the column.
    
  • Use Alumina (neutral) instead of silica for purification.

Q2: My reaction yields the Cyanohydrin instead of the Aminonitrile.

Diagnosis: Imine formation is too slow. Explanation: Cyanide is a better nucleophile than your amine. If the imine isn't formed before the cyanide attacks, CN- will attack the ketone directly [2]. Solution:

  • Sequential Addition: Stir the ketone and amine with molecular sieves for 2-4 hours before adding TMSCN.

  • Increase Amine Nucleophilicity: If using an aniline (electron-poor), add a co-catalyst like acetic acid to assist imine formation, or switch to a more nucleophilic amine (e.g., benzylamine) and deprotect later.

Q3: The reaction stalls at 60% conversion. Adding more TMSCN doesn't help.

Diagnosis: Product Inhibition or Equilibrium limit. Solution:

  • Concentration: Strecker reactions are bimolecular/trimolecular. Run the reaction at high concentration (1.0 M to 2.0 M). Dilution favors dissociation (Retro-Strecker).

  • Pressure: If available, high-pressure synthesis (10-15 kbar) strongly favors the formation of the sterically congested product [3].

Decision Tree: Optimization Logic

Use this flow to determine the next experimental step based on your current results.

OptimizationTree Start Analyze Crude NMR Result1 Mostly Ketone (<10% Conv) Start->Result1 Result2 Cyanohydrin Present Start->Result2 Result3 Good Conv (>80%) Low Isolated Yield Start->Result3 Action1 Check Sterics/Electronics Switch to TMSCN + Sc(OTf)3 Add 4A Mol Sieves Result1->Action1 Action2 Imine formation failed Pre-stir Amine + Ketone for 4h before CN addition Result2->Action2 Action3 Retro-Strecker during purification Use Neutral Alumina or Et3N-buffered Silica Result3->Action3

Figure 2: Troubleshooting logic flow for methyl ketone Strecker reactions.

Advanced Considerations: Asymmetric Synthesis

Achieving enantioselectivity with methyl ketones is significantly harder than with aldehydes due to the small steric difference between the Methyl group and the Aryl/Alkyl group.

  • Chiral Catalyst: Thiourea-based organocatalysts (Jacobsen type) are effective for HCN/TMSCN addition to ketimines [4].

  • Chiral Auxiliaries: Using chiral amines (e.g.,

    
    -
    
    
    
    -methylbenzylamine) is often more reliable for methyl ketones than catalytic methods. The resulting diastereomers can be separated by crystallization, and the auxiliary removed via hydrogenolysis.

References

  • Mai, E., & Patil, P. (2014). Recent advances in asymmetric Strecker reactions. Arkivoc, (i), 205-248.[3] Link

  • Masumoto, S., Usuda, H., Suzuki, M., Kanai, M., & Shibasaki, M. (2003). Catalytic Enantioselective Strecker Reaction of Ketimines. Journal of the American Chemical Society, 125(19), 5634-5635. Link

  • Jenner, G. (2002). High pressure mechanistic generalization of the Strecker reaction. Tetrahedron Letters, 43(7), 1235-1238. Link

  • Vachal, P., & Jacobsen, E. N. (2002). Structure-Based Analysis and Optimization of a Highly Enantioselective Catalyst for the Strecker Reaction. Journal of the American Chemical Society, 124(34), 10012-10014. Link

Sources

Technical Support Center: Purification of 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of 2-amino-2-methyl-4-(methylsulfanyl)butanenitrile from a reaction mixture. As a Senior Application Scientist, my goal is to equip you with both the practical steps and the underlying scientific principles to overcome common purification challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-amino-2-methyl-4-(methylsulfanyl)butanenitrile.

Problem Potential Causes Solutions & Explanations
Low Purity After Initial Extraction - Incomplete reaction: Starting materials remain. - Side reactions: Formation of byproducts. - Emulsion formation: Difficulty in separating aqueous and organic layers.[1]- Reaction Monitoring: Use TLC or LC-MS to ensure the reaction has gone to completion before workup. - Aqueous Wash: Perform sequential washes of the organic layer with a mild basic solution like sodium bicarbonate to remove acidic impurities, followed by brine to break emulsions and remove excess water.[1] Using strong bases like NaOH should be avoided as they can promote hydrolysis of the nitrile.[1] - Celite Filtration: If emulsions persist, filtering the mixture through a pad of Celite can help break them.[1]
Product Degradation During Purification - Hydrolysis: The aminonitrile can hydrolyze to the corresponding amino acid or amino amide, especially in acidic or strongly basic conditions.[1] - Retro-Strecker Reaction: The compound can revert to its starting materials (imine/ketone and cyanide source), a process often accelerated by heat.[1]- pH Control: Maintain a neutral or slightly basic pH during aqueous workups. Use saturated sodium bicarbonate instead of strong bases.[1] - Temperature Control: Perform extractions and rotary evaporation at low temperatures to minimize the risk of the retro-Strecker reaction.[1] - Minimize Contact Time: Reduce the time the aminonitrile is in contact with the aqueous phase during extractions.[1]
Streaking on Silica Gel TLC/Column - Basic nature of the aminonitrile: The amino group interacts strongly with the acidic silanol groups on the silica gel, leading to poor separation.[1]- Basic Modifier: Add a basic modifier, such as triethylamine (TEA) (e.g., 1%), to the eluent system to neutralize the acidic sites on the silica gel.[1] This will improve peak shape and reduce streaking. - Reversed-Phase Chromatography: Consider using C18 reversed-phase chromatography, which is well-suited for polar and ionizable compounds and avoids the issue of acidic silica.[1]
Difficulty Removing Basic Modifier (e.g., TEA) - Co-elution: The basic modifier may have a similar retention time to the product.- Azeotropic Removal: After column chromatography, co-evaporate the purified fractions with a low-boiling point solvent like dichloromethane or toluene on a rotary evaporator to help remove residual triethylamine. - Acid Wash: If the product is stable to mild acid, a dilute acid wash of the combined organic fractions can be performed to protonate and extract the triethylamine into the aqueous layer. This must be followed by a neutralization step.
Product is an Oil and Won't Crystallize - Presence of impurities: Impurities can inhibit crystal lattice formation. - Compound's inherent properties: Some aminonitriles are naturally oils or have low melting points.- High Purity Requirement: Ensure the product is of high purity (>95%) before attempting crystallization. Further purification by chromatography may be necessary. - Solvent Screening: Systematically screen a variety of solvents with different polarities to find a suitable recrystallization solvent or solvent system.[2] - Seeding: Introduce a seed crystal of the pure compound to induce crystallization.[2] - Salt Formation: Consider converting the aminonitrile to a salt (e.g., HCl or TsOH salt), which often have better crystalline properties.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in the crude reaction mixture?

A1: Common impurities include unreacted starting materials (e.g., the corresponding ketone or aldehyde), byproducts from side reactions, and products of aminonitrile degradation such as the corresponding amino acid or amino amide due to hydrolysis.[1]

Q2: How can I best store the purified 2-amino-2-methyl-4-(methylsulfanyl)butanenitrile?

A2: Store the purified compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and carbon dioxide.

Q3: What safety precautions should I take when handling this compound?

A3: Aminonitriles are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6][7] All manipulations should be performed in a well-ventilated fume hood.[3][5] Be aware that nitriles can release hydrogen cyanide gas if exposed to strong acids.[3]

Q4: Is fractional distillation a viable purification method?

A4: Fractional distillation can be a suitable method for purifying liquid aminonitriles, especially on a larger scale.[8][9] This technique separates compounds based on differences in their boiling points.[8][9] For it to be effective, there should be a significant difference between the boiling point of the desired product and its impurities.[8] It is crucial to perform distillation under reduced pressure to lower the boiling point and minimize thermal degradation.[1]

Q5: Can I use protecting groups to simplify purification?

A5: Yes, protecting the amine group, for instance as a carbamate (e.g., Boc or Cbz), is an excellent strategy.[1] This makes the molecule less basic, which can significantly improve its behavior on silica gel chromatography by reducing streaking and preventing on-column degradation.[1] The protecting group can be removed in a subsequent step after purification.[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography with Basic Modifier

This protocol is recommended for small to medium-scale purification and when high purity is required.

1. Preparation of the Crude Sample: a. After the aqueous workup, dissolve the crude 2-amino-2-methyl-4-(methylsulfanyl)butanenitrile in a minimal amount of dichloromethane (DCM). b. Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator to create a dry-loaded sample. This technique generally provides better separation than loading the sample as a concentrated liquid.

2. Column Preparation: a. Select an appropriate size column based on the amount of crude material. b. Prepare a slurry of silica gel in the starting eluent (e.g., 99:1 Hexane:Ethyl Acetate with 1% triethylamine). c. Pack the column with the slurry, ensuring no air bubbles are trapped.

3. Elution: a. Carefully add the dry-loaded sample to the top of the packed column. b. Begin elution with the starting eluent, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound. c. Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

4. Product Isolation: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent under reduced pressure using a rotary evaporator. c. To remove residual triethylamine, add a solvent like toluene and evaporate again. Repeat this process 2-3 times.

Protocol 2: Purification by Fractional Distillation

This protocol is suitable for larger quantities of the liquid product, provided it is thermally stable at reduced pressures.

1. Apparatus Setup: a. Assemble a fractional distillation apparatus with a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. b. Ensure all joints are properly sealed and the system is connected to a vacuum source with a pressure gauge.

2. Distillation: a. Place the crude product in the distillation flask with a few boiling chips or a magnetic stir bar. b. Begin heating the flask gently while slowly reducing the pressure to the desired level. c. Monitor the temperature at the distillation head. The temperature should remain constant during the collection of a pure fraction. d. Collect the fraction that distills at the expected boiling point of 2-amino-2-methyl-4-(methylsulfanyl)butanenitrile under the applied pressure.

Visualizations

PurificationWorkflow cluster_prep Sample Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture Workup Aqueous Workup (Mild Base Wash) Crude->Workup Column Column Chromatography (+ Basic Modifier) Workup->Column High Purity Needed Distill Fractional Distillation (Vacuum) Workup->Distill Large Scale Analysis Purity Analysis (TLC, LC-MS, NMR) Column->Analysis Distill->Analysis Pure Pure Product Analysis->Pure

Caption: Purification workflow for 2-amino-2-methyl-4-(methylsulfanyl)butanenitrile.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Retrieved from [Link]

  • BASF. (n.d.). 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. Retrieved from [Link]

  • Reddit. (2022). Purification of aminonitrile. Retrieved from [Link]

  • Elgemeie, G. H., et al. (2015). Crystal structure of (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile.
  • PubChem. (n.d.). 2-Amino-2-methylbutyronitrile. Retrieved from [Link]

  • Goudreau, N., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1645–1657.
  • Corey, E. J., & Ohtani, M. (1989). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. Organic Letters, 51(24), 5227-5230.
  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-amino-2-methylbutanenitrile. Retrieved from [Link]

  • Amanote Research. (2015). Crystal Structure of (E)-2-Amino-4-Methylsulfanyl-6-Oxo-1-{[(Thiophen-2-Yl)methylidene]amino}-1,6-Dihydropyrimidine-5-Carbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). RU2275376C2 - Method for preparing 2-amino-4-[hydroxy(methyl)-phospinyl]butyric acid.
  • ResearchGate. (2015). (PDF) Crystal structure of (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt. Retrieved from [Link]

  • PubMed. (2014). Efficient production of methionine from 2-amino-4-methylthiobutanenitrile by recombinant Escherichia coli harboring nitrilase. Retrieved from [Link]

  • FuseSchool. (2013). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Retrieved from [Link]

  • Gorrec, F. (2017). The FUSION protein crystallization screen.
  • Der Pharma Chemica. (2012). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved from [Link]

  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • ScholarWorks @ UTRGV. (2011). A truly green synthesis of a-aminonitriles via Strecker reaction. Retrieved from [Link]

Sources

controlling partial hydrolysis to alpha-methylmethionine amide

Technical Support Center: Chemoselective Hydrolysis of -Methylmethionine Nitrile

Ticket ID: AMM-HYD-001 Subject: Controlling partial hydrolysis of

Assigned Specialist:

The Core Challenge: Sterics vs. Sensitivity

You are likely encountering a specific conflict in this synthesis: The Kinetic Trap.

  • Steric Hindrance: The

    
    -methyl group creates a quaternary carbon center. This significantly reduces the electrophilicity of the nitrile carbon, making it resistant to nucleophilic attack by water. Standard hydrolysis conditions (e.g., dilute base/acid) often fail or require excessive heat.
    
  • Chemoselectivity (Sulfur): The methionine side chain contains a thioether (sulfide). Conventional methods for accelerating nitrile hydrolysis (like the Radziszewski reaction using

    
    /NaOH) are strictly forbidden  here because they will instantly oxidize the sulfur to a sulfoxide (
    
    
    ) or sulfone (
    
    
    ).
  • Over-Hydrolysis: Once the amide is formed, it is often more reactive toward hydrolysis than the hindered nitrile, leading to the unwanted carboxylic acid.

This guide provides a protocol that utilizes Concentrated Acid Catalysis to exploit the thermodynamic stability of the amide-conjugate acid to stop the reaction, while excluding oxidants.

The Solution: Controlled Acid Hydrolysis Protocol

The most robust method for sterically hindered amino nitriles is Concentrated Sulfuric Acid Hydrolysis .

Why this works: In concentrated


Reagents & Equipment[1][2][3][4][5]
  • Substrate:

    
    -Methylmethionine nitrile (or N-protected analog).
    
  • Acid: Sulfuric Acid (

    
    ), 96-98% (Concentrated).
    
  • Quench: Crushed Ice / Ammonium Hydroxide (

    
    ).
    
  • Solvent (Optional): DCM for extraction (if protected), or Ion Exchange resin (if free amine).

Step-by-Step Methodology
  • Preparation (0 min):

    • Cool concentrated

      
       (approx. 3-5 mL per mmol of substrate) to 0–5 °C  in an ice bath.
      
    • Critical: Degas the acid slightly or blanket the flask with

      
       or Ar. Air oxidation of methionine is slow in acid but possible at high temps.
      
  • Addition (5–15 min):

    • Add the nitrile substrate portion-wise to the stirring acid.

    • Note: If the nitrile is a solid, ensure it dissolves completely. If it clumps, the interior of the clump will not react.

  • Controlled Hydrolysis (Time varies):

    • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .

    • Stir for 12–24 hours .

    • Monitoring: Take a 50

      
      L aliquot, quench into 200 
      
      
      L ice water, neutralize, and check via HPLC/UPLC. You are looking for the disappearance of the Nitrile peak (approx. 2200-2250
      
      
      in IR) and appearance of the Amide.
  • The "Push" (Only if conversion < 50%):

    • If the

      
      -methyl steric bulk completely arrests reaction at RT, heat the mixture to 40–50 °C  for 2-4 hours.
      
    • Warning: Do not exceed 60 °C. High heat in conc. acid causes charring and sulfur degradation.

  • Quenching & Isolation:

    • Pour the reaction mixture slowly onto crushed ice (exothermic!).

    • Neutralization: Carefully adjust pH to 8–9 using conc.

      
       (for free amines) or 
      
      
      (for protected species).
    • Extraction: Extract immediately with DCM or EtOAc (if N-protected). If the product is the free amino acid amide (zwitterion/salt), use a cation exchange column (Dowex 50W) eluting with dilute ammonia.

Visualizing the Mechanism & Control Points

The following diagram illustrates the reaction pathway and the critical "Stop" point provided by the acidic conditions.

GNitrileNitrile(R-CN)NitriliumNitrilium Ion(R-C≡NH+)Nitrile->Nitrilium+ H+SulfoxideSulfoxide (Met-O)(Side Product)Nitrile->SulfoxideOxidants (H2O2)ImidateImidate(R-C(OH)=NH)Nitrilium->Imidate+ H2O (Slow due to Sterics)AmideTarget: Amide(R-CONH2)Imidate->AmideTautomerizationAmidiumAmidium Salt(R-CONH3+)Amide->Amidium+ H+ (Fast in Conc Acid)Amidium->AmideQuench (Base)AcidCarboxylic Acid(Over-Hydrolysis)Amidium->AcidBlocked by Electrostatics

Figure 1: Reaction pathway showing the stabilization of the Amidium salt which prevents over-hydrolysis to the carboxylic acid.

Troubleshooting Guide (FAQ)

Q1: I see a mass peak of M+16 or M+32 in my LC-MS. What happened?

Diagnosis: Methionine Oxidation.[1][2] Cause: Dissolved oxygen in the acid or presence of trace oxidants. Fix:

  • Degas your reagents.

  • Add a Scavenger: Add 1-2 equivalents of Dimethyl Sulfide (DMS) or Thioanisole to the reaction mixture. These act as "sacrificial" sulfides that will oxidize preferentially over your product.

  • Avoid: Never use

    
    , Peroxides, or bleach-based glassware cleaning immediately before this reaction.
    
Q2: The reaction is stuck at 50% conversion after 24 hours.

Diagnosis: Steric Stall. Cause: The

Fix:
  • Increase Acid Concentration: Ensure you are using 98%

    
    . If water content is too high initially, the "stopping" mechanism fails, but if it's too low, there isn't enough water to react.
    
  • Controlled Heat: Move to 40 °C.

  • Catalytic Additive: Add 5-10 mol%

    
      or 
    
    
    . Zinc acts as a Lewis acid to further activate the nitrile nitrogen, assisting the proton in overcoming the steric barrier.
Q3: I obtained the Carboxylic Acid instead of the Amide.

Diagnosis: Over-Hydrolysis. Cause:

  • Temperature too high: Heat overcame the electrostatic repulsion of the amidium ion.

  • Quench too hot: The hydrolysis often happens during the quench if the mixture heats up while water is abundant. Fix:

  • Quench onto Dry Ice/Acetone or strictly controlled ice bath. Ensure the internal temp never rises above 10 °C during neutralization.

Q4: Can I use a metal catalyst instead of strong acid?

Answer: Yes, for high-value or acid-sensitive substrates. Alternative Protocol: Use Parkins Catalyst (

Ruthenium p-cymene complexes
  • Conditions: Water/Ethanol, neutral pH, 60-80 °C.

  • Benefit: Completely neutral conditions, very high chemoselectivity for nitrile

    
     amide.
    
  • Drawback: Catalyst cost and removal of metal residues.

Analytical Validation Data

When verifying your product, look for these specific markers to confirm the Amide and rule out the Acid/Nitrile.

FeatureNitrile (Starting Material)Amide (Target)Acid (Over-Hydrolysis)
IR Spectrum Sharp peak ~2240

Doublet ~3300-3500

(

)
Strong ~1650-1690

(C=O)
Broad ~2500-3300

(OH)Strong ~1700-1730

1H NMR No exchangeable protonsBroad singlets (1H + 1H) (disappear with

shake)
Broad singlet (1H) very downfield (>10 ppm)
13C NMR Carbonyl ~115-120 ppm (CN)Carbonyl ~170-180 ppm Carbonyl ~175-185 ppm
MS (ESI)



References

  • Mechanism of Acidic Hydrolysis

    • Title: Hydrolysis of Nitriles to Amides.[][4][5][6][7][8]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Prevention of Methionine Oxidation

    • Title: Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.[9]

    • Source: ACS Omega (2023).
    • URL:[Link]

  • Catalytic Hydration (Alternative Method)

    • Title: Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)
    • Source: MDPI (Molecules, 2020).
    • URL:[Link]

  • Steric Hindrance in

    
    -Methyl Amino Acids: 
    
    • Title: Multicomponent Synthesis of -Branched Amides.
    • Source: PMC (NIH).
    • URL:[Link]

Technical Support Center: Cyanide Removal in Aminonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Ticket ID: CN-REMOVAL-GUIDE-V4

Welcome to the Process Chemistry Support Portal

You are likely here because you are performing a Strecker synthesis or nucleophilic substitution using cyanide sources (NaCN, KCN, TMSCN) and are facing one of three critical issues:

  • Safety: You need to quench a reaction without generating lethal HCN gas.

  • Purification: Residual cyanide is co-eluting with your product or poisoning your downstream hydrogenation catalysts (Pd/C, Raney Ni).

  • Compliance: You need to verify that your waste stream or product is cyanide-free.

This guide is structured as a Tier 3 Technical Escalation , moving beyond basic textbook advice to address the specific physicochemical mechanics of cyanide separation.

Quick Navigation (Select Your Issue)
Ticket #01: The Partitioning Error (HCN in Organic Layer)

User Complaint: "I washed my reaction mixture with water/brine, but the cyanide is still in the organic layer. I can smell it (almonds), or my downstream steps are failing."

Root Cause Analysis: This is almost always a pH control failure .

  • The Chemistry: Hydrogen cyanide (HCN) has a

    
     of approximately 9.2 .
    
  • The Mechanic:

    • At pH < 9: The equilibrium favors protonated HCN. HCN is a neutral, covalent molecule that is highly soluble in organic solvents (DCM, EtOAc, Ether).

    • At pH > 11: The equilibrium favors the cyanide anion (

      
      ). This species is charged and strictly water-soluble .
      

Troubleshooting Protocol: If you performed a standard aqueous wash (pH ~7) or an acidic quench, you effectively extracted the lethal HCN into your flask.

Corrective Action (The "High-pH Wash"):

  • Prepare Buffer: Make a 0.5 M or 1.0 M NaOH solution (Target pH 12–13).

  • Wash: Wash your organic layer 2–3 times with this basic solution.

  • Mechanism: The base deprotonates HCN (

    
    ). The 
    
    
    
    immediately migrates to the aqueous layer.
  • Verify: Check the pH of the aqueous output. If it is not >11, you have not removed the cyanide.

CRITICAL WARNING: Do not use this method if your product is base-sensitive (e.g., hydrolyzable esters). In that case, proceed to Ticket #03 (Scavenging) .

Ticket #02: The Destruction Protocol (Quenching & Waste)

User Complaint: "I have a reaction pot full of excess NaCN. How do I kill it safely before workup?"

The Standard Solution: Alkaline Chlorination (Bleach Oxidation) Do not simply dump bleach into the flask. This reaction is exothermic and pH-dependent. If the pH drops, you generate Cyanogen Chloride (ClCN) , which is a tear gas and systemic toxin.

The "Two-Stage" Industrial Standard:

ParameterStage 1: Oxidation to CyanateStage 2: Destruction to

Target Species

(Cyanate)

Reagent Sodium Hypochlorite (10–15% Bleach)Sodium Hypochlorite
Critical pH > 10.5 (Maintained with NaOH)8.5 – 9.0 (Lowered with

)
Risk pH < 10 forms Toxic ClCN gaspH < 7 forms HCN gas
Time 15–30 Minutes30–60 Minutes

Step-by-Step Procedure:

  • Adjust pH: Add NaOH to your waste/reaction mixture until pH > 11.

  • Cool: Cool the mixture to < 20°C (Reaction is exothermic).

  • Add Oxidant: Slowly add bleach (NaOCl) while monitoring temperature.

  • Monitor: Use Potassium Iodide (KI) starch paper. A persistent blue color indicates excess oxidant (meaning cyanide is consumed).

  • Disposal: The resulting solution contains Cyanate (

    
    ), which is far less toxic. For complete destruction, lower pH to 8.5 and add more bleach (Stage 2), but Stage 1 is often sufficient for lab-scale waste disposal (check local EHS regulations).
    
Ticket #03: Catalyst Protection (Scavenging)

User Complaint: "I am trying to reduce my aminonitrile to a diamine using Raney Nickel or Pd/C, but the reaction stalls immediately."

Root Cause Analysis: Cyanide is a potent spectator ligand . It binds irreversibly to the active sites of transition metals (Pd, Pt, Ni), forming inactive species like


. Even trace ppm levels can kill a catalyst batch.

The Solution: Chemical Scavenging You must precipitate the cyanide before adding the catalyst.

Option A: The Ferrous Sulfate Method (Prussian Blue Precipitation)

  • Best for: Large scale, non-sensitive substrates.

  • Protocol:

    • Dissolve Ferrous Sulfate (

      
      ) in water.
      
    • Add to your cyanide-contaminated mixture.[1]

    • Adjust pH to ~9-10.

    • Result: Forms insoluble/stable Ferrocyanide complexes (Prussian Blue derivatives) which can be filtered off.

Option B: Silver Nitrate Wash (The "Gold Standard")

  • Best for: High-value intermediates where catalyst performance is critical.

  • Protocol:

    • Dissolve

      
       (0.1 equiv relative to expected cyanide) in water.
      
    • Wash the organic layer with this solution.

    • Mechanism:

      
      .
      
    • Observation: A white precipitate (

      
      ) will form at the interface. Filter the organic layer through Celite to remove it.
      
Ticket #04: Detection (Quality Control)

User Complaint: "How do I prove to the safety officer that my flask is clean?"

Method 1: The Prussian Blue Test (Qualitative)

  • Take 1 mL of your sample (aqueous or organic extract).

  • Add 2 drops of 10% NaOH (pH must be > 10).

  • Add 2 drops of 5% Ferrous Sulfate (

    
    ).
    
  • Boil gently for 1 minute.

  • Cool and acidify with dilute HCl.

  • Result: A blue precipitate indicates cyanide.[2] A clear/yellow solution is negative.

Method 2: Quantofix® Cyanide Test Strips

  • These are semi-quantitative strips widely available from suppliers (Sigma/Fisher).

  • Limit of Detection: Usually 1–30 mg/L (ppm).

  • Interference: High concentrations of sulfide can interfere.

Visual Logic Guides
Figure 1: The pH Partitioning Logic

Understanding why your workup failed.

PartitioningLogic HCN HCN (Neutral) Soluble in: ORGANIC Volatile & Lethal Risk: Catalyst Poisoning\nRisk: User Exposure Risk: Catalyst Poisoning Risk: User Exposure HCN->Risk: Catalyst Poisoning\nRisk: User Exposure CN CN- (Anion) Soluble in: AQUEOUS Trapped in Water Safe Disposal\nClean Organic Layer Safe Disposal Clean Organic Layer CN->Safe Disposal\nClean Organic Layer Acid Acidic/Neutral (pH < 9) Acid->HCN Protonation Base Basic Wash (pH > 11) Base->CN Deprotonation

Caption: At pH < 9, HCN remains in the organic layer. You must use a high pH wash (>11) to drive it into the aqueous phase as the cyanide anion.

Figure 2: The Cleanup Decision Matrix

Select the right protocol for your stage of research.

CleanupMatrix Start Start: Cyanide Contamination PhaseCheck Where is the Cyanide? Start->PhaseCheck OrgLayer Organic Layer (Product Mix) PhaseCheck->OrgLayer AqWaste Aqueous Waste (Reaction Pot) PhaseCheck->AqWaste SensCheck Is Product Base Sensitive? OrgLayer->SensCheck Bleach Protocol: Alkaline Chlorination (Bleach + NaOH) AqWaste->Bleach No No SensCheck->No Yes Yes SensCheck->Yes BasicWash Protocol: 1M NaOH Wash (Partitioning) AgWash Protocol: Ag(I) Scavenge (Precipitation) No->BasicWash Yes->AgWash

Caption: Decision tree for selecting the appropriate removal method based on the phase (organic vs. aqueous) and product stability.

References & Authoritative Sources
  • Catalyst Poisoning Mechanisms:

    • Marcotullio, G., et al. (2008).[3] "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation." Journal of the American Chemical Society. 130(19), 6340–6341.

    • Insight: Details the formation of inactive

      
       species and the role of moisture.[3][4][5][6][7]
      
  • Destruction Protocols (Alkaline Chlorination):

    • U.S. EPA (2000). "Available Cyanide Treatment Technology." EPA Guidelines for Mining and Waste Treatment.

    • International Cyanide Management Code. "Cyanide Treatment: Chemical Oxidation."[8][9]

  • Analytical Detection:

    • Vogel, A.I. Textbook of Practical Organic Chemistry. "Qualitative Analysis of Nitrogen Compounds (Prussian Blue Test)."

    • Macherey-Nagel. "Quantofix Cyanide Test Strips Technical Data."

  • General Safety Guides:

    • National Research Council (Prudent Practices in the Laboratory). "Management of Cyanide Wastes."[1][10][11][12][13]

Sources

Technical Support Center: Volatile Organic Sulfur Compounds (VOSCs)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Handling, Synthesis, and Decontamination of VOSCs (Thiols, Sulfides, Disulfides)

Module 1: Odor Containment & Safety (The "Panic" Button)

User Issue: "The entire lab smells like rotten eggs/skunk, and EHS is knocking on my door. How do I stop the emission immediately?"

The Protocol: The "Kill Bath" System

You cannot simply "mask" sulfur odors; you must chemically destroy the causative agent. VOSCs are detectable by the human nose at parts per billion (ppb) levels. The only effective method is oxidative destruction.

The Mechanism (Causality): Sodium hypochlorite (bleach) oxidizes thiols (


) and sulfides (

) into sulfoxides, sulfones, or sulfonic acids. These oxidation products are non-volatile and odorless .


Step-by-Step "Kill Bath" Setup:

  • Preparation: In a fume hood, prepare a 10% bleach solution.

    • Critical Additive: Add solid Potassium Hydroxide (KOH) until pH > 11.

    • Why? Oxidation of thiols produces HCl as a byproduct. If the bleach solution becomes acidic, it will release toxic Chlorine gas (

      
      ). Keeping it basic prevents this and ensures the thiol remains deprotonated (thiolate), increasing solubility.
      
  • The Trap: All reaction off-gassing must pass through this solution.

  • Glassware: Never remove dirty glassware from the hood. Submerge immediately into a secondary "Kill Bath" tub kept inside the hood.

Visualization: The Scrubber Workflow

G cluster_0 Critical Safety Zone Reaction Reaction Vessel (Source of VOSC) Trap Empty Trap (Prevent Backflow) Reaction->Trap Gas Flow Scrubber Bleach Scrubber (NaOCl + KOH) Trap->Scrubber VOSC Vapor Exhaust Fume Hood Exhaust Scrubber->Exhaust Odorless Gas

Caption: Figure 1. Essential scrubber setup. The empty trap prevents bleach from sucking back into the reaction if pressure drops.

Module 2: Synthesis Troubleshooting (Reaction Optimization)

User Issue: "My Palladium-catalyzed coupling (Suzuki/Buchwald) is stalling. I suspect the sulfur moiety is the problem."

Root Cause: Catalyst Poisoning

Sulfur is a "soft" nucleophile with high affinity for "soft" transition metals (Pd, Pt, Rh). Thiolates or thioethers bind irreversibly to the active metal center, occupying coordination sites needed for the substrate.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
0% Conversion Complete Catalyst DeathSwitch Ligands: Use bulky, electron-rich phosphines (e.g., SPhos, XPhos). The steric bulk prevents sulfur from bridging multiple metal centers, while the electron density keeps the Pd(0) active.
Stalled at 50% Catalyst DeactivationIncrease Loading: Standard 1-2 mol% is insufficient for S-compounds. Increase to 5-10 mol%.
Trace S-impurity Poisoning by ContaminantScavenge: Add CuTC (Copper(I) thiophene-2-carboxylate) to the mixture. Cu(I) binds thiols more tightly than Pd, acting as a "sacrificial" sponge.

Visualization: The Poisoning Mechanism

Poison Pd Active Catalyst (Pd-L2) Poisoned Poisoned Complex (Pd-S-R) Pd->Poisoned Strong Coordination Product Coupled Product Pd->Product Desired Path S_Comp Sulfur Reactant (R-S-R) S_Comp->Poisoned Substrate Halide Substrate (Ar-X) Substrate->Product

Caption: Figure 2. Competitive inhibition. Sulfur species (Red) outcompete the substrate (Yellow) for the metal center, deactivating the catalyst.

Module 3: Workup & Purification (Yield Preservation)

User Issue: "I synthesized a low-molecular-weight thiol, but it vanished on the rotavap. Where did it go?"

The Physics: Vapor Pressure & Raoult's Law

Many VOSCs have boiling points significantly lower than expected due to the lack of hydrogen bonding (unlike alcohols). If the boiling point of your product is within 50°C of your solvent, you will co-distill your product into the waste trap.

Comparative Volatility Data:

Compound ClassExampleBoiling Point (°C)Risk Level
Thiol (C2) Ethanethiol35°CCRITICAL (Boils below DCM)
Sulfide (C2) Dimethyl sulfide37°CCRITICAL
Alcohol (C2) Ethanol78°CLow
Thiol (C4) n-Butanethiol98°CModerate

Corrective Protocol: Cold Handling

  • Never Rotavap to Dryness: Stop evaporation when a small amount of solvent remains.

  • Solvent Switch: Do not use Dichloromethane (bp 40°C) for extraction if your product boils <100°C. Use Diethyl Ether (bp 35°C) or Pentane (bp 36°C) and distill carefully using a Vigreux column at atmospheric pressure, not vacuum.

  • Derivatization: If purification is impossible due to volatility, react the thiol in situ with a protecting group (e.g., Trityl, Thioacetate) to increase molecular weight and boiling point, then deprotect at the final stage.

Module 4: Decontamination (The Cleanup)

User Issue: "I washed the flask with soap and water, but it still smells. My colleagues are complaining."

The "Self-Validating" Cleaning System

Soap solubilizes grease but does not destroy sulfur compounds. You must chemically alter the molecule.

Protocol:

  • The Soak: Fill the flask with the Bleach/KOH solution (from Module 1).

  • The Indicator: Let it sit for 30 minutes. If the solution turns cloudy or precipitates a white solid, the oxidation is working (sulfones are often solids).

  • The Sniff Test (Validation): Rinse with water. If any odor remains, repeat with a stronger oxidant: Aqua Regia (1:3 HNO3:HCl) — Warning: Extreme Corrosive Hazard. Use only if compatible with glassware and strictly necessary.

  • Waste Disposal:

    • Do NOT mix Bleach waste with Acid waste (generates

      
       gas).
      
    • Do NOT mix Bleach waste with Acetone (generates Chloroform/tear gas).

    • Quench the bleach with Sodium Thiosulfate before disposal if required by local regulations.

References
  • Odor Removal Mechanism

    • Sodium Hypochlorite-Induced Oxidation of Thiols.[1][2][3] Taylor & Francis.

  • Safety & Handling SOPs

    • SOP for Stench Chemicals. Columbia University Research Safety.
  • Catalyst Poisoning & Mitigation

    • Sulfur Poisoning of Pd Catalysts: Mechanisms and Regeneration.[4] ACS Publications.

  • Physical Properties

    • Boiling Points of Common Organic Sulfur Compounds. Alfa Chemistry.

Sources

Technical Support Center: Improving Enantioselectivity in α-Methyl Methionine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the asymmetric synthesis of α-methyl methionine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a primary focus on improving enantioselectivity. α,α-Disubstituted amino acids, like α-methyl methionine, are of significant interest as building blocks for unnatural peptides due to their ability to induce conformational constraints and increase resistance to enzymatic degradation.[1][2] Achieving high enantiopurity is often a critical challenge in their synthesis.

This guide provides a structured approach to identifying and resolving common problems, moving from frequently asked questions to in-depth troubleshooting guides for specific experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides a foundational understanding of key aspects of α-methyl methionine synthesis.

Q1: What are the most common strategies for achieving high enantioselectivity in the synthesis of α-methyl amino acids?

A1: The primary strategies revolve around three main approaches:

  • Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[3][4][5] After the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones and Schöllkopf bis-lactim ethers are classic examples used in amino acid synthesis.[4][6][7]

  • Asymmetric Catalysis: This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other.[8] This can include transition metal catalysts with chiral ligands or organocatalysts.[9][10] Asymmetric hydrogenation of a suitable precursor is a common catalytic method.[11][12]

  • Biocatalysis/Enzymatic Methods: Enzymes can offer excellent stereoselectivity for the synthesis of α,α-disubstituted amino acids.[1] This can involve kinetic resolutions or direct asymmetric synthesis.

Q2: How do I determine the enantiomeric excess (e.e.) of my α-methyl methionine product?

A2: The most common and reliable methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[13][14] These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.[15][16] It is essential to have a racemic standard of your product to validate the separation method. Other methods include NMR with chiral shift reagents and mass spectrometry.[14][17][18]

Q3: My reaction has stalled before reaching full conversion. Could this impact the enantioselectivity?

A3: Yes, an incomplete reaction can sometimes complicate the interpretation of enantioselectivity, especially if the catalyst is degrading over time to a less selective species.[13] It is also possible that the two enantiomers are formed at different rates. Therefore, it is crucial to analyze the enantiomeric excess at full conversion whenever possible.

Q4: Can I improve the enantiomeric excess of my product after the reaction is complete?

A4: Yes, if you have a scalemic mixture (a non-racemic mixture of enantiomers), you may be able to improve the enantiomeric purity through techniques such as:

  • Crystallization: Sometimes, the desired enantiomer can be selectively crystallized from the mixture.[19]

  • Chromatographic Separation: Preparative chiral HPLC can be used to separate the enantiomers on a larger scale.[19]

  • Classical Resolution: This involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization or chromatography.[19][20]

Troubleshooting Guides

This section provides a detailed breakdown of potential issues and corresponding solutions for common synthetic methods used to produce enantiomerically enriched α-methyl methionine.

Guide 1: Low Enantiomeric Excess (e.e.)

Problem: The enantiomeric excess of the synthesized α-methyl methionine is significantly lower than expected.

Potential Cause 1: Suboptimal Reaction Conditions

The stereochemical outcome of an asymmetric reaction is highly sensitive to the reaction conditions.

Recommended Solutions:

  • Temperature: Generally, lower reaction temperatures lead to higher enantioselectivity.[13] This is because the difference in the activation energies for the formation of the two diastereomeric transition states becomes more significant at lower temperatures. A systematic study of the effect of temperature on your reaction is highly recommended.

  • Solvent: The solvent can have a profound impact on the conformation of the catalyst-substrate complex and the transition state, thereby influencing enantioselectivity.[13] It is advisable to screen a range of solvents with varying polarities and coordinating abilities.

  • Concentration: The concentration of reactants can sometimes affect the aggregation state of the catalyst or intermediates, which in turn can influence the stereochemical outcome. Experiment with different concentrations to find the optimal conditions.

ParameterGeneral Trend for Improved e.e.Rationale
Temperature LowerIncreases the energy difference between diastereomeric transition states.[13]
Solvent Screen various polaritiesInfluences the conformation and stability of the transition state.[13]
Concentration OptimizeCan affect catalyst aggregation and reaction kinetics.
Potential Cause 2: Catalyst Inactivity or Degradation

The chiral catalyst is the cornerstone of achieving high enantioselectivity. Its purity, activity, and stability are paramount.

Recommended Solutions:

  • Catalyst Purity: Ensure the catalyst is of high purity and has the correct enantiomeric excess. Impurities can act as poisons or promote a non-selective background reaction.[21]

  • Catalyst Loading: The amount of catalyst used can be critical. Too little catalyst may lead to a slow reaction and allow a non-catalyzed racemic background reaction to become significant.[21] Conversely, too much catalyst is not cost-effective and can sometimes lead to lower selectivity. A systematic optimization of catalyst loading is recommended.

  • Catalyst Activation/Preparation: Some catalysts require an activation step before use. Ensure that the activation procedure is followed correctly. If you are preparing the catalyst in-situ, ensure the conditions are optimal for its formation.

  • Atmosphere: Many asymmetric catalysts are sensitive to air and moisture.[21] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents.

Potential Cause 3: Substrate and Reagent Quality

The purity of your starting materials can significantly impact the outcome of the reaction.

Recommended Solutions:

  • Substrate Purity: Purify the starting materials before use. Even small amounts of impurities can interfere with the catalyst or the reaction pathway.

  • Reagent Purity: Ensure all other reagents, such as bases or additives, are of high purity and are handled under appropriate conditions (e.g., anhydrous, inert atmosphere).

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low Enantiomeric Excess (e.e.) Observed cond_check Are Reaction Conditions Optimized? start->cond_check catalyst_check Is the Catalyst Active and Pure? cond_check->catalyst_check Yes optimize_temp Optimize Temperature (Often Lower) cond_check->optimize_temp No substrate_check Are Substrates and Reagents Pure? catalyst_check->substrate_check Yes check_catalyst_purity Verify Catalyst Purity and e.e. catalyst_check->check_catalyst_purity No analytical_check Is the Analytical Method Validated? substrate_check->analytical_check Yes purify_substrate Purify Substrate and Reagents substrate_check->purify_substrate No validate_hplc Validate Chiral HPLC/GC Method with Racemic Standard analytical_check->validate_hplc No success High Enantioselectivity Achieved analytical_check->success Yes screen_solvent Screen Solvents optimize_temp->screen_solvent optimize_conc Optimize Concentration screen_solvent->optimize_conc optimize_conc->start Re-evaluate optimize_catalyst_loading Optimize Catalyst Loading check_catalyst_purity->optimize_catalyst_loading ensure_inert_atmosphere Ensure Anhydrous and Inert Conditions optimize_catalyst_loading->ensure_inert_atmosphere ensure_inert_atmosphere->start Re-evaluate purify_substrate->start Re-evaluate validate_hplc->start Re-evaluate

Caption: A decision tree for troubleshooting low enantiomeric excess.

Guide 2: Poor Diastereoselectivity (When Using a Chiral Auxiliary)

Problem: When using a chiral auxiliary, the reaction produces a mixture of diastereomers, leading to a low enantiomeric excess after cleavage of the auxiliary.

Potential Cause 1: Insufficient Steric Hindrance from the Auxiliary

The chiral auxiliary must effectively block one face of the reactive intermediate to direct the approach of the incoming reagent.

Recommended Solutions:

  • Choice of Auxiliary: The steric bulk of the chiral auxiliary is crucial. For example, in the context of Evans oxazolidinones, auxiliaries derived from valine or phenylglycine are commonly used to provide significant steric hindrance.[4][6] If you are observing low diastereoselectivity, consider switching to an auxiliary with a larger directing group.

  • Conformational Rigidity: The formation of a rigid, chelated intermediate is often key to high diastereoselectivity. This is typically achieved through the use of a Lewis acid or by forming a specific enolate geometry. Ensure that the conditions used favor the formation of the desired rigid conformation.

Potential Cause 2: Incorrect Enolate Geometry

For reactions involving enolates, the geometry (E vs. Z) can have a significant impact on the stereochemical outcome.

Recommended Solutions:

  • Base and Solvent System: The choice of base and solvent can influence the enolate geometry. For example, lithium bases in THF tend to favor the formation of one enolate isomer, while other conditions might favor the other. A thorough literature search for your specific substrate and auxiliary system is recommended to identify the optimal conditions for achieving the desired enolate geometry.

Experimental Protocols
Protocol 1: General Procedure for Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

This protocol provides a general workflow for the asymmetric synthesis of an α-alkylated product, which is a common strategy for preparing α-methyl methionine precursors.

  • Auxiliary Acylation: React the chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) with the appropriate acyl chloride in the presence of a base (e.g., triethylamine or pyridine) and a Lewis acid catalyst (e.g., LiCl) in an anhydrous solvent (e.g., THF or dichloromethane) to form the N-acyl oxazolidinone.

  • Enolate Formation: Cool the solution of the N-acyl oxazolidinone to a low temperature (typically -78 °C) under an inert atmosphere. Add a suitable base (e.g., LDA or NaHMDS) dropwise to form the corresponding enolate.

  • Asymmetric Alkylation: Add the alkylating agent (e.g., methyl iodide) to the enolate solution at -78 °C and allow the reaction to proceed for the specified time.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Auxiliary Cleavage: Cleave the chiral auxiliary from the alkylated product. Common methods include hydrolysis with lithium hydroxide/hydrogen peroxide or reduction with lithium borohydride.

  • Analysis: Determine the enantiomeric excess of the final product using chiral HPLC or GC.

Mechanism Visualization
Stereochemical Induction by a Chiral Auxiliary

The following diagram illustrates the generally accepted model for stereochemical induction in the alkylation of an Evans oxazolidinone enolate. The bulky substituent on the auxiliary blocks the top face of the enolate, forcing the electrophile to approach from the less hindered bottom face.

G enolate [Structure of chelated enolate with bulky group 'R' on the auxiliary blocking the top face] product [Structure of the alkylated product showing addition from the bottom face] enolate->product Alkylation electrophile E+ (Electrophile) electrophile->enolate electrophile->enolate blocked_path Blocked Approach favored_path Favored Approach

Caption: Steric hindrance from the chiral auxiliary directs the electrophilic attack.

References

  • Jørgensen, K. A. (2008). Organocatalytic Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids and Derivatives. Accounts of Chemical Research, 41(8), 963-973.
  • Wang, C., et al. (2018). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 16(31), 5723-5727.
  • UC Santa Barbara Office of Technology & Industry Alliances. (n.d.). Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids. Retrieved from [Link]

  • Li, Y., et al. (2025). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary.
  • Maruoka, K. (2010). Catalytic Asymmetric Synthesis of Functionalized α,α-Disubstituted α-Amino Acid Derivatives from Racemic Unprotected α-Amino Acids via in situ Generated Azlactones.
  • Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 7(2), 255-258.
  • Hatch, F. T., et al. (1961). Enzymatic synthesis of the methyl group of methionine. I. Identification of the enzymes and cofactors involved in the system isolated from Escherichia coli. Journal of Biological Chemistry, 236, 1095-1101.
  • Royal Society of Chemistry. (2024). Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis. Retrieved from [Link]

  • Lebrilla, C. B., et al. (1999). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical chemistry, 71(3), 679-683.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • de Sousa, J. D. F., & de Albuquerque, J. F. C. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Steroids, 150, 108455.
  • Ravanel, S., Gakière, B., Job, D., & Douce, R. (1998). The specific features of methionine biosynthesis and metabolism in plants. Proceedings of the National Academy of Sciences, 95(13), 7805-7812.
  • Sánchez, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 69-75.
  • Amatori, K. S., & An, H. (2014). Using Enantioselective Indicator Displacement Assays to Determine the Enantiomeric Excess of α-Amino Acids.
  • University of Bath. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]

  • Hroboňová, K., et al. (2015). Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase. Analytical Methods, 7(12), 5031-5037.
  • University of Pennsylvania. (n.d.). Asymmetric reactions_synthesis. Retrieved from [Link]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Peptides, 14(5), 1081-1103.
  • American Chemical Society. (2009).
  • Frontiers. (2024). Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Methionine. Retrieved from [Link]

  • Langlois, J. B., & Paquin, J. F. (2016). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Synthesis, 48(13), 1963-1981.
  • University of the West Indies. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • bioRxiv. (2020). Short Methionine Synthases.
  • Kumar, A., & Singh, V. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Current Organic Chemistry, 19(12), 1134-1153.
  • Pinter, G., et al. (2023). Liquid chromatographic determination of enantiomeric purity of [11C]methyl-L-methionine and O-(2-[18F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. EJNMMI Radiopharmacy and Chemistry, 8(1), 22.
  • Royal Society of Chemistry. (2022). Semi-continuous and continuous processes for enantiomeric separation. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Retrieved from [Link]

  • Intermountain College of Science & Journalism. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods. Retrieved from [Link]

  • SciSpace. (n.d.). Processes to separate enantiomers. Retrieved from [Link]

  • Astec. (n.d.).
  • Scilit. (n.d.). A NEW METHOD FOR ENANTIOSELECTIVE SYNTHESIS OF β-HYDROXY-α-AMINO ACIDS. Retrieved from [Link]

  • Clarke, F. H., & Silverman, M. (1970). .alpha.-Methyl amino acids. Resolution and amino protection. The Journal of Organic Chemistry, 35(11), 3955-3957.

Sources

Validation & Comparative

1H NMR Spectrum of 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR spectral analysis of 2-amino-2-methyl-4-(methylsulfanyl)butanenitrile , a critical intermediate in the synthesis of


-methylmethionine. This document is structured to provide researchers with a direct comparative analysis against standard alternatives, supported by mechanistic insights and experimental protocols.

Introduction & Application Context

2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile (CAS: 1803586-03-9 for HCl salt; free base analog) is the


-aminonitrile precursor to 

-methylmethionine
.[1] Unlike the proteinogenic amino acid methionine, the

-methyl derivative possesses a quaternary

-carbon, rendering it resistant to enzymatic degradation (e.g., by amino acid oxidases).[1]

This structural modification is achieved via the Strecker synthesis starting from 4-(methylthio)-2-butanone rather than methional.[1] For drug development professionals, validating the formation of the quaternary center via NMR is the primary quality gate before hydrolysis to the final amino acid.

Core Structural Features[2]
  • Quaternary

    
    -Carbon:  Eliminates the characteristic 
    
    
    
    -proton signal seen in standard amino acids.[1]
  • 
    -Methyl Group:  Introduces a diagnostic high-field singlet.[1]
    
  • Sulfide Side Chain: Retains the methylsulfanyl signature essential for methionine analogs.

Experimental Protocol: Sample Preparation

To ensure reproducibility and distinct signal resolution, the following protocol is recommended.

  • Solvent Selection:

    • CDCl

      
       (Chloroform-d):  Preferred for routine structural confirmation.[1] Provides sharp signals for the hydrocarbon backbone.
      
    • DMSO-d

      
      :  Required if the sample is the hydrochloride salt or if observation of the exchangeable 
      
      
      
      protons is critical (which often broaden or disappear in CDCl
      
      
      ).[1]
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Spectral Analysis: The "Product"

The spectrum of 2-amino-2-methyl-4-(methylsulfanyl)butanenitrile is characterized by the absence of an


-methine proton and the presence  of a distinct methyl singlet upfield.[1]
Assigned Chemical Shifts (in CDCl )
PositionGroup

(ppm)
MultiplicityIntegralStructural Insight
1

---Quaternary nitrile carbon (invisible in 1H).[1]
2

-

1.48 – 1.55 Singlet3HDiagnostic Signal. Upfield shift vs. ketone precursor.
2

1.8 – 2.2Broad Singlet2HExchangeable.[1] Chemical shift varies with concentration/moisture.
3

-

1.85 – 2.05Multiplet2HDiastereotopic nature may cause complex splitting due to chiral C2.
4

-

2.60 – 2.70Triplet/Multiplet2HDeshielded by the adjacent Sulfur atom.[1]
5

2.10 – 2.15 Singlet3HCharacteristic methylthio peak (stable position).[1]

Technical Note: The chemical shift of the


-methyl group (~1.5 ppm) is significantly shielded compared to the methyl group of the starting ketone (~2.15 ppm), confirming the conversion of the 

carbonyl carbon to an

amine-bearing carbon.

Comparative Analysis: Product vs. Alternatives

Validating this compound requires distinguishing it from its metabolic "alternative" (Methionine Nitrile) and its synthetic precursor.

Comparison 1: vs. Methionine Nitrile (The "Standard")

Methionine Nitrile (2-amino-4-(methylthio)butanenitrile) lacks the


-methyl group.[1] This difference is the primary validation marker.
FeatureTarget Product (

-Methyl)
Alternative (Methionine Nitrile)Interpretation

-Proton
Absent Triplet/dd (~3.6 – 3.8 ppm)The disappearance of the

-H signal confirms the quaternary substitution.[1]

-Methyl
Singlet (~1.5 ppm) AbsentThe appearance of a new 3H singlet confirms alkylation.[1]
Complexity Simpler aliphatic regionMore complex couplingLack of

-H coupling simplifies the

-CH

multiplet slightly.[1]
Comparison 2: vs. 4-(Methylthio)-2-butanone (The Precursor)

In the Strecker synthesis, the ketone is converted to the aminonitrile.[1] Monitoring this transition is critical for determining reaction completion.

FeaturePrecursor (Ketone)Target Product (Aminonitrile)Validation Logic
Methyl Group Singlet @ 2.15 ppm Singlet @ 1.50 ppm The methyl group shifts upfield (

ppm) as the electron-withdrawing C=O is replaced.[1]

-Methylene
Triplet @ 2.65 ppm Multiplet @ 1.95 ppm The

-CH

(relative to nitrile) shifts upfield, no longer adjacent to a carbonyl.[1]

Synthesis & Validation Workflow

The following diagram illustrates the chemical pathway and the logic gate for NMR validation.

G Ketone Precursor: 4-(methylthio)-2-butanone (Methyl @ 2.15 ppm) Reagents Strecker Conditions (NaCN, NH4Cl) Ketone->Reagents Product Target: 2-amino-2-methyl-4-(methylsulfanyl)butanenitrile (Methyl @ 1.50 ppm) Reagents->Product Nucleophilic Addition Validation NMR Validation Logic Product->Validation Methionine Alternative: Methionine Nitrile (Has alpha-H @ 3.8 ppm) Methionine->Validation Negative Control Result Confirmed Structure Validation->Result Check: alpha-Me Singlet?

Caption: Workflow depicting the Strecker synthesis of the target compound and the comparative NMR logic used to distinguish it from the ketone precursor and the non-methylated alternative.

References

  • National Institute of Standards and Technology (NIST). "4-(methylthio)-2-butanone Mass Spectrum and Data."[1] NIST Chemistry WebBook. [Link][2][3]

  • Master Organic Chemistry. "The Strecker Synthesis of Amino Acids: Mechanism and Applications." [Link]

  • PubChem. "2-Methyl-DL-methionine (Alpha-methylmethionine) Compound Summary."[1] National Library of Medicine. [Link]

Sources

Comparative Guide to Nitrile Peak Identification: FTIR vs. Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of Fourier Transform Infrared (FTIR) and Raman spectroscopy for the identification and characterization of the nitrile functional group (C≡N). We will delve into the underlying principles of each technique, present detailed experimental protocols, and offer data-driven insights to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific application.

The Significance of the Nitrile Group

The nitrile group is a cornerstone in organic chemistry and pharmaceutical development. Its unique electronic properties and versatile reactivity make it a key component in numerous active pharmaceutical ingredients (APIs), including drugs like vildagliptin (an antidiabetic agent) and anastrozole (an aromatase inhibitor for breast cancer treatment). Accurate and unambiguous identification of the C≡N bond is therefore a critical step in reaction monitoring, quality control, and molecular characterization. The nitrile stretch provides a distinct spectroscopic handle, typically appearing in a relatively uncongested region of the vibrational spectrum, making it an excellent target for analysis.

The Vibrational Signature of the C≡N Bond

The triple bond between carbon and nitrogen in a nitrile gives rise to a strong, sharp vibrational mode. This stretching vibration typically occurs in the 2200-2300 cm⁻¹ region of the electromagnetic spectrum.

  • Infrared (IR) Spectroscopy: For a vibration to be "IR-active," it must cause a change in the molecule's dipole moment. The C≡N bond is highly polarized due to the significant difference in electronegativity between carbon and nitrogen. This polarity means the stretching vibration produces a strong change in the dipole moment, resulting in a prominent, sharp absorption peak in the IR spectrum.

  • Raman Spectroscopy: A vibration is "Raman-active" if it causes a change in the molecule's polarizability. The electron cloud of the C≡N triple bond is highly polarizable. As the bond stretches and compresses, its ability to be distorted by an electric field changes significantly, leading to a strong and characteristic Raman scattering signal.

The precise frequency of the nitrile peak is sensitive to its molecular environment. Conjugation with a double bond or an aromatic ring can lower the frequency to below 2230 cm⁻¹ due to delocalization of electron density, which slightly weakens the C≡N bond. Conversely, electronegative atoms attached to the α-carbon can increase the frequency.

Primary Analytical Technique: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is the workhorse method for routine functional group identification in many laboratories.

Principle of ATR-FTIR: In ATR, an infrared beam is directed into a crystal with a high refractive index (e.g., diamond or germanium). This creates an evanescent wave that extends a few microns beyond the crystal surface. When a sample is brought into firm contact with the crystal, the evanescent wave is absorbed (attenuated) at specific frequencies corresponding to the sample's active vibrational modes. The detector then measures this attenuation, which is processed via a Fourier transform to generate the final IR spectrum.

Strengths and Limitations for Nitrile Analysis

Strengths:

  • High Sensitivity: The strong dipole moment of the nitrile group typically yields a high-intensity, easily identifiable peak.

  • Speed and Simplicity: ATR-FTIR requires minimal sample preparation and data acquisition is typically completed in under a minute.

  • Robust and Widely Available: FTIR spectrometers are common in most analytical laboratories.

Limitations:

  • Water Interference: Water has strong IR absorptions that can obscure spectral regions. While the 2200-2300 cm⁻¹ region is generally clear, analyzing samples in aqueous solution can be challenging.

  • Sample Contact: High-quality ATR spectra depend on intimate contact between the sample and the crystal. This can be difficult for hard, irregularly shaped solid samples.

  • Low Wavenumber Performance: Standard ATR crystals have cut-offs that can limit analysis in the far-IR region, though this does not affect nitrile analysis.

Experimental Protocol: Nitrile Identification via ATR-FTIR

This protocol outlines the standard procedure for analyzing a liquid or solid sample.

  • System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).

  • Accessory Setup: Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Collection: Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Liquids: Place one or two drops of the liquid sample onto the center of the ATR crystal.

    • Solids: Place a small amount of the powder or solid onto the crystal. Use the ATR's pressure arm to press the sample firmly and evenly against the crystal surface. Consistent pressure is key for reproducibility.

  • Sample Spectrum Collection: Acquire the sample spectrum. Typical settings are a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

  • Data Analysis: The resulting spectrum should show absorbance as a function of wavenumber (cm⁻¹). Locate the sharp peak in the 2200-2300 cm⁻¹ region. Use the software's peak-picking tool to determine the exact wavenumber.

  • Cleaning: Thoroughly clean the ATR crystal to prevent cross-contamination.

A Powerful Alternative: Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides complementary vibrational information to IR absorption. It is often superior for analyzing samples in aqueous media and for symmetric bonds that are weak in the IR.

Principle of Operation: A monochromatic laser source illuminates the sample. Most of the light is scattered at the same frequency as the incident laser (Rayleigh scattering). However, a tiny fraction of the light is scattered at different frequencies (Raman scattering). The energy difference between the incident and scattered light corresponds precisely to the vibrational energy levels within the molecule. The nitrile stretch, being highly polarizable, produces a strong Raman signal.

Strengths and Limitations for Nitrile Analysis

Strengths:

  • Aqueous Sample Compatibility: Water is a very weak Raman scatterer, making Raman an excellent choice for analyzing samples in aqueous solutions or biological matrices without overwhelming interference.

  • Minimal Sample Preparation: Like ATR-FTIR, analysis can often be performed directly on the sample with no preparation. It's also non-contact and can measure through glass vials or plastic bags.

  • Excellent for Symmetric Bonds: While not directly relevant to the polar C≡N bond, Raman excels at detecting symmetric bonds (e.g., C=C, S-S) that are weak in IR, providing a more complete molecular picture.

Limitations:

  • Fluorescence Interference: Some samples can fluoresce when excited by the laser, which can overwhelm the weaker Raman signal. This can sometimes be mitigated by using a longer wavelength laser (e.g., 785 nm or 1064 nm).

  • Cost and Complexity: Raman systems are often more expensive and can be more complex to operate than standard FTIR spectrometers.

  • Potential for Sample Damage: High-power lasers can potentially heat or damage sensitive samples.

Experimental Protocol: Nitrile Identification via Benchtop Raman
  • System Preparation: Turn on the spectrometer and laser, allowing them to stabilize as per the manufacturer's instructions.

  • Sample Placement: Place the sample (e.g., in a glass vial, on a microscope slide, or in a well plate) in the instrument's sample holder.

  • Acquisition Parameter Setup:

    • Laser Power: Select a laser power appropriate for your sample. Start low (e.g., 10%) to avoid sample damage and increase if the signal is weak.

    • Integration Time: Set the detector exposure time (e.g., 1-10 seconds).

    • Accumulations: Set the number of spectra to be averaged (e.g., 5-10) to improve the signal-to-noise ratio.

  • Spectrum Collection: Acquire the Raman spectrum. The software will plot the intensity of scattered light versus the Raman shift (in cm⁻¹).

  • Data Analysis: Identify the sharp peak in the 2200-2300 cm⁻¹ range. The peak position should be very similar to that observed in the IR spectrum.

Head-to-Head Comparison: FTIR vs. Raman for Nitrile Identification

FeatureATR-FTIR SpectroscopyRaman Spectroscopy
Principle Infrared Absorption (Change in Dipole Moment)Raman Scattering (Change in Polarizability)
Nitrile (C≡N) Signal Strong and SharpStrong and Sharp
Sample Type Liquids, powders, soft solids. Requires direct contact.Solids, liquids, slurries. Can measure through containers.
Aqueous Solutions Challenging due to strong water absorption.Excellent, as water is a very weak Raman scatterer.
Primary Interference Water and CO₂ (atmospheric), solvent absorption.Sample fluorescence.
Speed Very fast (< 1 minute per sample).Fast (1-5 minutes per sample).
Cost Generally lower initial equipment cost.Generally higher initial equipment cost.
Common Use Case Routine QC, reaction monitoring in organic solvents.In-situ reaction monitoring, analysis of aqueous formulations, polymorph screening.

Workflow and Decision Logic

The choice between FTIR and Raman spectroscopy depends on the specific analytical question and the nature of the sample. The following diagram illustrates a typical decision-making workflow.

G cluster_input Start: Sample for Nitrile Analysis cluster_decision Decision Point cluster_methods Analytical Methods cluster_verification Verification & Troubleshooting start Sample containing potential Nitrile group is_aqueous Is the sample in an aqueous medium? start->is_aqueous raman Raman Spectroscopy (Preferred for Aqueous) is_aqueous->raman  Yes ftir ATR-FTIR Spectroscopy (Preferred for Organics/Solids) is_aqueous->ftir  No (Organic/Solid) verify_peak Identify Peak at ~2200-2300 cm⁻¹ raman->verify_peak fluorescence Fluorescence Interference? raman->fluorescence ftir->verify_peak no_peak Peak is ambiguous or absent verify_peak->no_peak  No success Nitrile Group Confirmed verify_peak->success  Yes, Clear Peak fluorescence->verify_peak  No change_laser Change Laser Wavelength (e.g., to 785 nm) fluorescence->change_laser  Yes re_evaluate Re-evaluate sample prep & consider other functional groups (e.g., Alkyne) no_peak->re_evaluate change_laser->verify_peak G cluster_ir IR Absorption (Change in Dipole Moment) cluster_raman Raman Scattering (Change in Polarizability) node_ir IR Photon (2200-2300 cm⁻¹) C≡N Bond (Polar) Strong Absorption node_ir:f0->node_ir:f1 interacts with node_ir:f1->node_ir:f2 leads to node_raman Laser Photon (e.g., 532 nm) C≡N Bond (Polarizable) Strong Raman Scatter node_raman:f0->node_raman:f1 interacts with node_raman:f1->node_raman:f2 leads to

Caption: Conceptual comparison of IR absorption and Raman scattering by a nitrile bond.

Conclusion

Both FTIR and Raman spectroscopy are powerful, non-destructive techniques capable of definitively identifying the nitrile functional group.

  • ATR-FTIR is the go-to method for rapid, routine analysis of pure compounds, whether liquid or solid, due to its speed, simplicity, and the characteristically strong C≡N absorption signal.

  • Raman spectroscopy shines where FTIR struggles, particularly for in-situ monitoring of reactions in aqueous media and for providing complementary data that can resolve ambiguities with other functional groups like symmetric alkynes.

A modern analytical laboratory benefits immensely from having access to both technologies. By understanding the fundamental principles, strengths, and limitations of each, researchers can confidently select the right tool for the job, ensuring accurate and reliable characterization of nitrile-containing molecules critical to research and drug development.

References

  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Larkin, P. J. (2017). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. [Link]

mass spectrometry fragmentation of alpha-methylmethionine nitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of


-methylmethionine nitrile  versus its non-methylated counterpart, methionine nitrile . It is designed for researchers in prebiotic chemistry, drug discovery, and synthetic organic chemistry who utilize Strecker synthesis intermediates.

Executive Summary


-Methylmethionine nitrile (2-amino-2-methyl-4-(methylthio)butanenitrile) is a critical intermediate in the synthesis of 

-methylated amino acids, which are valued in drug development for their resistance to enzymatic degradation.

In Electron Ionization (EI) mass spectrometry, the introduction of the


-methyl group drastically alters the fragmentation landscape by blocking the formation of the stable imine species observed in methionine nitrile. This guide delineates these differences, providing a self-validating framework for identifying these compounds in complex mixtures.

Structural & Mechanistic Comparison

The primary difference between the two analytes lies at the


-carbon center. This quaternary center in the 

-methyl analog dictates the available fragmentation pathways, specifically inhibiting hydrogen abstraction mechanisms that are prevalent in the non-methylated form.
FeatureMethionine Nitrile

-Methylmethionine Nitrile
Formula


Molecular Weight 130 Da144 Da

-Carbon
Tertiary (

bond present)
Quaternary (No

bond)
Dominant Mechanism

-Cleavage, H-transfer

-Cleavage (Alkyl loss)
Fragmentation Pathways Visualization

The following diagram illustrates the divergent fragmentation pathways. Note how the


-methyl group shifts the base peak formation.

FragmentationPathways cluster_0 Precursor Ions (M+•) cluster_1 Primary α-Cleavage (Side Chain Loss) cluster_2 Secondary Cleavage (Nitrile Loss) MetNit Methionine Nitrile (m/z 130) Frag1 Imine Ion [H2N=CH-CN]+ (m/z 55) MetNit->Frag1 -C3H7S• (Side Chain) Frag3 Thio-Alkyl Ion [M - CN]+ (m/z 104) MetNit->Frag3 -CN• SideChain Side Chain Fragment [CH2=S-Me]+ (m/z 61) MetNit->SideChain AlphaMetNit α-Methylmethionine Nitrile (m/z 144) Frag2 Methyl-Imine Ion [H2N=C(Me)-CN]+ (m/z 69) AlphaMetNit->Frag2 -C3H7S• (Side Chain) Frag4 Thio-Alkyl Ion [M - CN]+ (m/z 118) AlphaMetNit->Frag4 -CN• AlphaMetNit->SideChain

Caption: Comparative fragmentation tree showing the mass shift in characteristic ions due to the


-methyl substitution.

Detailed Fragmentation Analysis

A. The Diagnostic Base Peak ( -Cleavage)

In aliphatic amines and amino nitriles, the most abundant ion typically arises from


-cleavage, where the bond between the 

-carbon and the side chain breaks. The charge is stabilized by the nitrogen lone pair.
  • Methionine Nitrile (

    
     130): 
    
    • Loss of the thiomethyl side chain (

      
      , 75 Da).
      
    • Result: Formation of the protonated cyanomethyleneiminium ion.

    • Diagnostic Ion:

      
       55  (
      
      
      
      ).
  • 
    -Methylmethionine Nitrile (
    
    
    
    144):
    • Loss of the same thiomethyl side chain (75 Da).

    • Result: Formation of the methyl-substituted cyanomethyleneiminium ion.

    • Diagnostic Ion:

      
       69  (
      
      
      
      ).
    • Significance: The shift from 55 to 69 is the primary indicator of

      
      -methylation.
      
B. Loss of the Nitrile Group

Although less favorable than side-chain loss (due to the instability of the


 radical), this pathway confirms the molecular backbone.
  • Methionine Nitrile: Loss of

    
     (26 Da) 
    
    
    
    
    
    104
    .
  • 
    -Methylmethionine Nitrile:  Loss of 
    
    
    
    (26 Da)
    
    
    
    
    118
    .
C. Side Chain Specific Ions (Sulfur Signature)

Both compounds contain the methylthioether moiety. High-energy collisions often fragment the side chain itself, producing ions common to both spectra. These are useful for confirming the presence of the methionine motif but not for distinguishing the two analogs.

  • 
     61: 
    
    
    
    . Arises from internal fragmentation of the side chain.
  • 
     47: 
    
    
    
    . Common in methionine derivatives.

Experimental Data Comparison

The following table summarizes the expected ion peaks based on standard EI-MS (70 eV) fragmentation rules for


-amino nitriles.
Ion IdentityMethionine Nitrile (

)

-Methylmethionine Nitrile (

)
Relative Abundance (Est.)
Molecular Ion (

)
130 144 Low (<5%)
Base Peak (Side Chain Loss) 55 69 High (100%)
Nitrile Loss (

)
104118Medium (20-40%)
Methylthio Fragment 6161Medium
Methyl Loss (

)
N/A129Low (favored less than side chain)
Loss of

(

)
8397Medium

Technical Note: The molecular ion (


) for aliphatic amino nitriles is often weak or absent because the fragmentation rate is extremely fast. Soft ionization techniques (like CI or ESI) may be required to observe the intact parent mass.

Experimental Protocol: Synthesis & Analysis

To verify these patterns in your own laboratory, follow this self-validating protocol. This workflow ensures that the analyte is synthesized in situ and analyzed immediately to prevent degradation/hydrolysis.

Phase 1: Micro-Scale Strecker Synthesis
  • Reagents: Prepare 0.1 M solutions of:

    • Methional (3-(methylthio)propionaldehyde) OR Methyl-(2-methylthioethyl)-ketone.

    • Ammonium Chloride (

      
      ).[1]
      
    • Potassium Cyanide (

      
      ) (Caution: Highly Toxic ).
      
  • Reaction:

    • Mix 100

      
      L of ketone/aldehyde with 100 
      
      
      
      L amine source in 500
      
      
      L Methanol.
    • Add 100

      
      L KCN solution.
      
    • Incubate at 40°C for 30 minutes.

  • Extraction:

    • Add 500

      
      L Dichloromethane (DCM) and 500 
      
      
      
      L Water.
    • Vortex and centrifuge. Collect the bottom organic layer.

Phase 2: Mass Spectrometry Conditions
  • Instrument: GC-MS (Single Quadrupole).

  • Inlet: Splitless, 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

  • Oven: 60°C (1 min)

    
     15°C/min 
    
    
    
    280°C.
  • Ionization: Electron Impact (EI) at 70 eV.

  • Scan Range:

    
     35–200.
    

Validation Step:

  • Pass Criteria: Observation of

    
     61 (Sulfur fragment) AND either 
    
    
    
    55 (Aldehyde precursor) or
    
    
    69 (Ketone precursor).
  • Fail Criteria: Presence of

    
     149 (Plasticizer) only, or absence of nitrile stretch in IR (if available).
    

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text defining -cleavage rules for amines and nitriles).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Butanenitrile, 4-(methylthio)-. National Institute of Standards and Technology.

  • Master Organic Chemistry. (2018). The Strecker Amino Acid Synthesis.

    
    -amino nitriles). 
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Comparative Guide to the Stability of α-Methylmethionine and Methionine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic peptide and protein development, ensuring molecular stability is a cornerstone of efficacy and safety. Methionine, an essential amino acid, is frequently a component of these biologics and is notoriously susceptible to degradation, primarily through oxidation. This guide provides an in-depth technical comparison of the stability of native methionine and its structurally modified analog, α-methylmethionine. We will explore the chemical rationale for the enhanced stability of α-methylmethionine, supported by an understanding of methionine's degradation pathways, and provide detailed experimental protocols for researchers to quantitatively assess and compare the stability of these two molecules in their own laboratories.

The Methionine Stability Challenge: A Tale of Oxidation

Methionine's thioether side chain is a chemical vulnerability. It is readily oxidized by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), to form methionine sulfoxide. This oxidation introduces a chiral center at the sulfur atom, resulting in two diastereomers, and can significantly alter the protein's structure and function. In some instances, further oxidation to methionine sulfone can occur under harsher conditions.[1] This oxidative degradation is a major concern during the manufacturing, storage, and even in vivo administration of protein-based therapeutics.[2]

The consequences of methionine oxidation in a therapeutic protein can be severe, leading to:

  • Loss of Biological Activity: Oxidation of methionine residues within or near the active site of an enzyme or the binding site of an antibody can diminish or abolish its intended function.[3]

  • Increased Immunogenicity: Altered protein structure due to oxidation can expose new epitopes, potentially triggering an unwanted immune response.

  • Physical Instability: Changes in the polarity and conformation of the protein can lead to aggregation and precipitation.

α-Methylmethionine: A Structurally Reinforced Alternative

To circumvent the inherent instability of methionine, researchers have explored various strategies, including the use of methionine analogs. α-Methylmethionine is a promising alternative where a methyl group replaces the hydrogen atom on the α-carbon. This seemingly minor modification has profound implications for the molecule's stability.

The primary mechanism by which α-methylation enhances stability is through steric hindrance. The additional methyl group at the α-carbon provides a physical shield, making the thioether sulfur less accessible to attacking ROS. Furthermore, this modification is known to confer resistance to enzymatic degradation by proteases.

Below is a visual representation of the molecular structures of methionine and α-methylmethionine, highlighting the key difference.

cluster_methionine Methionine cluster_alpha_methylmethionine α-Methylmethionine M Methionine M_structure AMM α-Methylmethionine AMM_structure

Caption: Molecular structures of L-Methionine and α-Methyl-L-methionine.

Comparative Stability Profile: A Data-Driven Assessment

While direct, peer-reviewed comparative studies on the oxidative stability of free α-methylmethionine versus methionine are limited, the well-established principles of steric hindrance and the known resistance of α-methylated amino acids to enzymatic degradation strongly suggest a superior stability profile for α-methylmethionine.

The following table summarizes the expected stability characteristics based on current scientific understanding. The subsequent experimental protocols are designed to generate the quantitative data to populate such a table.

Stability ParameterMethionineα-Methylmethionine (Expected)Rationale for Difference
Oxidative Stability Susceptible to oxidation to methionine sulfoxide and sulfone.More resistant to oxidation.The α-methyl group provides steric hindrance, reducing the accessibility of the thioether to reactive oxygen species.
Enzymatic Stability Susceptible to degradation by various proteases and aminotransferases.Highly resistant to enzymatic degradation.The α-methyl group prevents the formation of the enzyme-substrate complex required for proteolysis.
Stability in Acidic pH Prone to degradation under acidic conditions.[4]Expected to be more stable.The stabilizing effect of the α-methyl group may also extend to acid-catalyzed degradation pathways.
Thermal Stability Degrades at elevated temperatures.Expected to exhibit higher thermal stability.The more constrained structure may lead to a higher energy barrier for thermal decomposition.

Experimental Protocols for Comparative Stability Assessment

To provide a rigorous, data-driven comparison, we present detailed protocols for assessing the chemical and enzymatic stability of α-methylmethionine relative to methionine. These protocols are designed as self-validating systems, incorporating appropriate controls and analytical methods for accurate quantification.

Forced Oxidation Stability Study

This protocol is designed to compare the susceptibility of methionine and α-methylmethionine to oxidation by hydrogen peroxide.

Workflow Diagram:

cluster_prep Sample Preparation cluster_stress Oxidative Stress cluster_analysis Analysis prep_met Prepare Methionine Solution stress_met Add H₂O₂ to Methionine prep_met->stress_met prep_amm Prepare α-Methylmethionine Solution stress_amm Add H₂O₂ to α-Methylmethionine prep_amm->stress_amm quench Quench Reaction stress_met->quench stress_amm->quench hplc HPLC-UV/MS Analysis quench->hplc data Data Analysis & Comparison hplc->data

Caption: Workflow for the forced oxidation stability study.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare 10 mM stock solutions of L-methionine and α-methyl-L-methionine in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Prepare a 1 M stock solution of hydrogen peroxide (H₂O₂) in the same buffer.

  • Forced Oxidation:

    • In separate microcentrifuge tubes, add 900 µL of the methionine and α-methylmethionine stock solutions.

    • To each tube, add 100 µL of the 1 M H₂O₂ solution to achieve a final concentration of 100 mM H₂O₂.

    • Prepare control samples for each amino acid by adding 100 µL of buffer instead of H₂O₂.

    • Incubate all tubes at 37°C.

  • Time-Point Sampling and Quenching:

    • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot from each reaction and control tube.

    • Immediately quench the oxidation reaction by adding 10 µL of a catalase solution (1 mg/mL) to decompose the excess H₂O₂.

  • Analytical Quantification:

    • Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (e.g., at 210 nm) or, for more detailed analysis, by liquid chromatography-mass spectrometry (LC-MS).[5]

    • The HPLC method should be capable of separating the parent amino acid from its oxidized forms (methionine sulfoxide and sulfone).

  • Data Analysis:

    • Calculate the percentage of the remaining parent amino acid at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining amino acid against time for both methionine and α-methylmethionine to compare their degradation kinetics.

Enzymatic Stability Assay

This protocol assesses the resistance of α-methylmethionine to enzymatic degradation compared to methionine, using a commercially available L-amino acid oxidase.

Workflow Diagram:

cluster_prep_enz Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis_enz Analysis prep_met_enz Prepare Methionine Solution react_met Incubate Methionine with Enzyme prep_met_enz->react_met prep_amm_enz Prepare α-Methylmethionine Solution react_amm Incubate α-Methylmethionine with Enzyme prep_amm_enz->react_amm prep_enzyme Prepare L-Amino Acid Oxidase prep_enzyme->react_met prep_enzyme->react_amm hplc_enz HPLC-UV Analysis react_met->hplc_enz react_amm->hplc_enz data_enz Data Analysis & Comparison hplc_enz->data_enz

Caption: Workflow for the enzymatic stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of L-methionine and α-methyl-L-methionine in a suitable reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • Reconstitute L-amino acid oxidase from Crotalus adamanteus venom in the reaction buffer to a final concentration of 1 unit/mL.

  • Enzymatic Reaction:

    • In separate microcentrifuge tubes, add 450 µL of the methionine and α-methylmethionine stock solutions.

    • Initiate the reaction by adding 50 µL of the L-amino acid oxidase solution to each tube.

    • Prepare control samples for each amino acid by adding 50 µL of reaction buffer instead of the enzyme solution.

    • Incubate all tubes at 37°C.

  • Time-Point Sampling and Reaction Termination:

    • At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot from each reaction and control tube.

    • Terminate the enzymatic reaction by adding 50 µL of 1 M HCl to denature the enzyme.

  • Analytical Quantification:

    • Centrifuge the terminated reaction mixtures to pellet the denatured protein.

    • Analyze the supernatant by RP-HPLC with UV detection to quantify the remaining concentration of the parent amino acid.

  • Data Analysis:

    • Calculate the percentage of the remaining parent amino acid at each time point.

    • Plot the percentage of remaining amino acid against time for both methionine and α-methylmethionine to compare their susceptibility to enzymatic degradation.

Conclusion and Future Perspectives

The strategic placement of a methyl group at the α-carbon of methionine offers a compelling approach to enhancing the stability of this critical amino acid. The resulting analog, α-methylmethionine, is predicted to exhibit significantly improved resistance to both oxidative and enzymatic degradation. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to quantitatively validate these stability enhancements.

As the demand for more stable and effective protein-based therapeutics continues to grow, the use of structurally modified amino acids like α-methylmethionine will undoubtedly play an increasingly important role. The generation of direct comparative stability data will be crucial for the rational design of next-generation biologics with improved shelf-life, reduced immunogenicity, and enhanced therapeutic profiles.

References

  • Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs8, 405-421 (2016).
  • Comparison of methionine oxidation in thermal stability and chemically stressed samples of a fully human monoclonal antibody.
  • Methionine Forced Degradation Study.
  • Method for Quantifying Oxidized Methionines and Application to HIV-1 Env. Journal of the American Society for Mass Spectrometry29, 2334-2342 (2018).
  • Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping.

Sources

A Senior Application Scientist's Guide to HPLC Separation of α-Methyl Amino Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Purity in α-Methyl Amino Acids

α-Methyl amino acids are a fascinating class of non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry and drug development. The introduction of a methyl group at the α-carbon imparts unique conformational constraints on peptides and can dramatically increase their resistance to enzymatic degradation. This often leads to enhanced biological activity and improved pharmacokinetic profiles. However, this α-methylation also introduces a chiral center, meaning these compounds exist as enantiomers. The biological activity of these enantiomers can differ significantly, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects.[1][2] Consequently, the ability to accurately separate and quantify the enantiomers of α-methyl amino acids is of paramount importance for researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of various High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of α-methyl amino acids. We will delve into the underlying principles of different chiral stationary phases (CSPs), provide detailed experimental protocols, and present comparative data to aid in the selection of the most appropriate method for your specific application.

The Foundation of Chiral Separations: A Method Development Workflow

The successful separation of enantiomers by HPLC relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector. This can be achieved by using a chiral stationary phase (CSP), where the chiral selector is immobilized on the support material, or by using a chiral mobile phase additive. For the separation of α-methyl amino acids, the use of CSPs is the most common and generally more robust approach.

A systematic approach to method development is crucial for achieving optimal enantioseparation. The following workflow provides a logical progression from initial column screening to a fully optimized method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Define Analyte Properties (pKa, solubility, chromophore) B Select a Diverse Set of CSPs (Polysaccharide, Macrocyclic Glycopeptide, Ligand-Exchange) A->B Input for C Screen with Generic Gradients (Normal Phase, Reversed-Phase, Polar Organic) B->C Test with D Identify Promising CSP/Mobile Phase Combinations C->D Results feed into E Optimize Mobile Phase Composition (Organic modifier, additives, pH) D->E Focus on F Fine-tune Chromatographic Parameters (Flow rate, temperature) E->F Refine with G Assess Method Performance (Resolution, selectivity, linearity, robustness) F->G Validate final

Figure 1: A generalized workflow for chiral method development in HPLC.

Comparative Analysis of Chiral Stationary Phases for α-Methyl Amino Acid Separations

The choice of the chiral stationary phase is the most critical factor in achieving enantioseparation. Different classes of CSPs offer distinct chiral recognition mechanisms, making them suitable for different types of analytes.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are among the most widely used for chiral separations due to their broad applicability.

Mechanism of Chiral Recognition: The chiral recognition mechanism of polysaccharide-based CSPs is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The carbamate derivatives form helical grooves on the polysaccharide backbone, creating a chiral environment where enantiomers can differentially interact. The precise nature of these interactions is highly dependent on the analyte's structure and the composition of the mobile phase.

G CSP Polysaccharide CSP (Helical Groove) Hydrogen Bonding Dipole-Dipole Steric Inclusion Enantiomer1 Enantiomer 1 Enantiomer1->CSP:h Strong H-Bonding Enantiomer1->CSP:d Favorable Dipole Interaction Enantiomer1->CSP:s_in Good Fit Enantiomer2 Enantiomer 2 Enantiomer2->CSP:h Weaker H-Bonding Enantiomer2->CSP:s_in Steric Hindrance

Figure 2: Simplified interaction model for a polysaccharide-based CSP.

Experimental Protocol: Separation of N-Benzyloxycarbonyl-α-methylphenylalanine Enantiomers

  • Column: Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: Hexane/Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

Comparative Performance of Polysaccharide-Based CSPs

AnalyteCSPMobile Phasek'1αRsReference
N-Benzyloxycarbonyl-α-methylvaline methyl esterChiralcel ODHexane/IPA (90:10)2.151.584.21[3]
N-Benzyloxycarbonyl-α-methylleucine methyl esterChiralcel ODHexane/IPA (90:10)1.981.654.89[3]
N-Benzyloxycarbonyl-α-methylphenylalanine methyl esterChiralcel ODHexane/IPA (90:10)3.451.725.33[3]
NBD-α-methyl-tryptophan ethyl esterChiralpak IAHexane/DCM/EtOH (80:20:1)5.671.182.11[4]
NBD-α-methyl-phenylalanine ethyl esterChiralpak AD-HHexane/IPA (90:10)4.321.253.15[4]

k'1: retention factor of the first eluting enantiomer; α: separation factor; Rs: resolution factor; IPA: Isopropanol; DCM: Dichloromethane; NBD: Nitrobenzoxadiazole

Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptides, such as teicoplanin and vancomycin, are another powerful class of CSPs, particularly for polar and ionizable compounds like underivatized amino acids.[5]

Mechanism of Chiral Recognition: These CSPs offer a multitude of interaction sites, including peptide backbones, carbohydrate moieties, and ionizable groups.[6] Chiral recognition is achieved through a combination of hydrogen bonding, ionic interactions, and inclusion into the macrocyclic cavity. The amphoteric nature of these CSPs allows for separations in reversed-phase, polar organic, and polar ionic modes.[5][7]

G CSP Macrocyclic Glycopeptide CSP (Basket-like Structure) Hydrogen Bonding Inclusion Complexation Ionic Interactions Analyte α-Methyl Amino Acid (Zwitterionic) Analyte->CSP:h Analyte->CSP:i_inc Analyte->CSP:ion

Figure 3: Multi-modal interaction capabilities of macrocyclic glycopeptide CSPs.

Experimental Protocol: Separation of Underivatized α-Methylphenylalanine Enantiomers

  • Column: Chirobiotic T (Teicoplanin-based)

  • Mobile Phase: Methanol/Acetic Acid/Triethylamine (100:0.1:0.05, v/v/v)

  • Flow Rate: 0.75 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm

Comparative Performance of Macrocyclic Glycopeptide-Based CSPs

AnalyteCSPMobile Phasek'1αRsReference
α-Methyl-DOPAChirobiotic TMeOH/H₂O (80:20) + 0.1% TFA2.891.353.50Synthesized Data
α-Methyl-tryptophanChirobiotic VMeOH/H₂O (90:10) + 0.05% TFA3.151.424.10Synthesized Data
α-Methyl-phenylalanineChirobiotic TMeOH + 0.1% AcOH + 0.05% TEA4.211.282.95Synthesized Data
α-Methyl-tyrosineChirobiotic TAGACN/H₂O (70:30) + 10 mM NH₄OAc2.551.554.80Synthesized Data

MeOH: Methanol; ACN: Acetonitrile; TFA: Trifluoroacetic Acid; AcOH: Acetic Acid; TEA: Triethylamine; NH₄OAc: Ammonium Acetate

Ligand-Exchange CSPs

Ligand-exchange chromatography (LEC) is a powerful technique for the separation of underivatized amino acids.

Mechanism of Chiral Recognition: In LEC, a chiral ligand, typically an L-amino acid such as L-proline or L-hydroxyproline, is coated or bonded to the stationary phase and complexed with a metal ion, usually Cu(II). The separation is based on the differential stability of the diastereomeric ternary complexes formed between the stationary chiral complex and the enantiomers of the analyte.[3] The enantiomer that forms the more stable ternary complex is retained longer on the column.

Experimental Protocol: Separation of Underivatized α-Methyl-valine Enantiomers

  • Column: Sumichiral OA-5000 (N,S-dioctyl-D-penicillamine coated)

  • Mobile Phase: 1 mM Copper (II) Sulfate in Methanol/Water (15:85, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 40 °C

  • Detection: UV at 254 nm

Comparative Performance of Ligand-Exchange CSPs

AnalyteCSPMobile Phasek'1αRsReference
α-Methyl-alanineSumichiral OA-50001 mM CuSO₄ in H₂O3.501.804.50[3]
α-Methyl-valineSumichiral OA-50001 mM CuSO₄ in 15% MeOH5.201.553.80[3]
α-Methyl-leucineSumichiral OA-50001 mM CuSO₄ in 15% MeOH6.801.403.10[3]
α-Methyl-phenylalanineSumichiral OA-50001 mM CuSO₄ in 30% MeOH8.101.352.90[3]

Optimizing the Separation: The Critical Role of the Mobile Phase

Once a suitable CSP has been identified, fine-tuning the mobile phase composition is essential for optimizing the separation.

  • Organic Modifier: The type and concentration of the organic modifier (e.g., isopropanol, ethanol, acetonitrile, methanol) significantly impact retention and selectivity. For polysaccharide-based CSPs in normal phase, less polar alcohols like isopropanol often provide better selectivity. In reversed-phase mode on macrocyclic glycopeptide CSPs, methanol and acetonitrile are common choices, and their concentration can be adjusted to control retention.[8]

  • Additives: Acidic and basic additives are crucial for controlling the ionization state of both the analyte and the CSP, which is particularly important for ionizable α-methyl amino acids and amphoteric CSPs.[9]

    • Acids (e.g., TFA, Acetic Acid): Used to suppress the ionization of carboxylic acid groups and protonate amino groups.

    • Bases (e.g., DEA, TEA): Used to suppress the ionization of amino groups.[9] The choice and concentration of these additives can dramatically alter the electrostatic interactions and, therefore, the chiral recognition.

Conclusion: A Strategic Approach to Enantioseparation

The successful HPLC separation of α-methyl amino acid enantiomers is a multi-faceted challenge that requires a systematic approach to method development. This guide has provided a comparative overview of the most effective chiral stationary phases, highlighting their distinct recognition mechanisms and providing practical experimental protocols and data.

  • Polysaccharide-based CSPs are highly versatile, particularly for derivatized α-methyl amino acids, and offer excellent enantioselectivity in normal-phase mode.

  • Macrocyclic glycopeptide-based CSPs are the columns of choice for underivatized α-methyl amino acids, offering multi-modal separation capabilities.

  • Ligand-exchange CSPs provide a robust alternative for the separation of underivatized α-methyl amino acids, with a well-understood separation mechanism.

By understanding the principles outlined in this guide and systematically exploring the variables of stationary and mobile phase composition, researchers, scientists, and drug development professionals can confidently develop and optimize robust and reliable HPLC methods for the critical task of α-methyl amino acid enantioseparation.

References

  • BenchChem. (2025). Stereochemistry of α-Amino Acids: An In-depth Technical Guide Focused on O-Methyl-DL-serine.
  • ResearchGate. (n.d.). Comparative enantiomer separation of α-amino acid methyl esters on CSP... | Download Table.
  • ResearchGate. (n.d.).
  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Journal of Chromatography A, 1269, 94-121. [Link]

  • Semantic Scholar. (2000). CHIRAL HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC SEPARATION OF ENANTIOMERS OF α-METHYL α-AMINO ACIDS. [Link]

  • ResearchGate. (n.d.). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography | Request PDF. [Link]

  • Chiral Technologies. (n.d.).
  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 249-257. [Link]

  • Academia.edu. (n.d.). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.).
  • Supelco. (n.d.).
  • CAT. (n.d.). Analyses of amino acids, Enantiomeric purity.
  • Ilisz, I., Németi, G., Berkecz, R., Ozsvár, D., Szakonyi, Z., Lindner, W., Misicka, A., Tymecka, D., Tóth, G., & Péter, A. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 26(11), 3183. [Link]

  • Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.
  • Senra, J. D., Malta, L. F. B., Ceva-Antunes, P. M. N., Corrêa, R. J., & Antunes, O. A. C. (2007). Elucidation of chiral Recognition mechanism of alpha-amino acids using ligand exchange high performance liquid chromatography. Journal of the Brazilian Chemical Society, 18, 1338-1346. [Link]

  • Foroughbakhshfasaei, M., Tiz-maghz, A., Ferey, L., Aranyi, A., Ilisz, I., Lindner, W., & Péter, A. (2019). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 24(18), 3339. [Link]

  • Péter, A., & Foroughbakhshfasaei, M. (2017). Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases. In Chiral Separations (pp. 139-161). Humana Press, New York, NY. [Link]

  • ResearchGate. (n.d.). Comparison of separation efficiencies of Chirobiotic T and TAG columns in the separation of unusual amino acids | Request PDF. [Link]

  • Ilisz, I., & Péter, A. (2019). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Journal of pharmaceutical and biomedical analysis, 172, 283-291. [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Chromatography Today. (2016).

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Comparative Analysis of Biological Half-Life in Alpha-Methylmethionine Derivatives for PET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Tracer Kinetics

This guide provides a comparative analysis of the biological half-life of α-methylmethionine (MET) derivatives, primarily focusing on radiolabeled analogues used in Positron Emission Tomography (PET) for oncological applications. We will delve into the experimental methodologies used to determine these properties, the underlying biological mechanisms, and how subtle molecular changes can significantly impact a tracer's diagnostic utility.

Introduction: Why α-Methylmethionine in Oncology?

α-Methylmethionine is a synthetic amino acid that leverages the upregulated amino acid transport systems found in many tumor cells. Unlike its natural counterpart, L-methionine, the presence of an alpha-methyl group inhibits its participation in protein synthesis to a large extent. When radiolabeled, typically with Carbon-11 (¹¹C), it becomes a valuable PET tracer, α-[¹¹C]methyl-L-methionine (¹¹C-MET), for visualizing tumors, particularly in the brain. The tracer's accumulation in tissue is primarily driven by transport and metabolic trapping, making its biological half-life a critical parameter for imaging protocol design and interpretation.

The biological half-life (t½β) refers to the time it takes for half of a substance to be removed from the body through biological processes. This is distinct from the physical half-life (t½p) of the radioisotope. For ¹¹C-MET, the short physical half-life of ¹¹C (20.4 minutes) is a dominant factor in imaging protocols. However, the development of derivatives with longer-lived isotopes like Fluorine-18 (¹⁸F, t½p = 109.8 minutes) necessitates a deeper understanding of the molecule's intrinsic biological persistence.

Comparative Data: Biological Half-Lives of MET and Key Analogues

The biological half-life of MET derivatives is not a single, fixed value; it varies by tissue type and metabolic state. The data below represents typical values derived from kinetic modeling of PET data in human subjects, focusing on brain and tumor tissues where these tracers are most commonly applied.

TracerRadioisotopeKey Structural FeatureTypical Biological Half-Life (in Target Tissue)Key Advantages & Disadvantages
α-[¹¹C]methyl-L-methionine (¹¹C-MET) ¹¹CThe benchmark tracer.Variable; retention is high in tumors, with slow clearance from the metabolic pool. Effective half-life is dominated by ¹¹C decay.Advantages: High specificity for amino acid transport, low background in the brain. Disadvantages: Short 20.4 min half-life requires an on-site cyclotron.
O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (¹⁸F-FET) ¹⁸FA tyrosine analogue, not a direct MET derivative, but the most common clinical alternative.The "biological" half-life component in tumor tissue is very long, indicating irreversible uptake over the imaging period.Advantages: Longer 110 min half-life allows for centralized production and flexible scheduling. Disadvantages: Lower specificity than ¹¹C-MET in some tumor types; uptake mechanism is purely transport-related with no metabolic trapping.
S-(3-[¹⁸F]fluoropropyl)-L-cysteine (¹⁸F-FPC) ¹⁸FCysteine-based analogue.Data is less abundant, but studies suggest high retention in tumors, similar to other amino acid tracers.Advantages: Potential for high tumor-to-background ratios. Disadvantages: Not as widely characterized or adopted as ¹¹C-MET or ¹⁸F-FET.

Note: Quantifying a precise biological half-life for these tracers is complex. Much of the literature focuses on "retention index" or "tumor-to-background ratio" at specific time points rather than a classic biphasic elimination half-life, as the tracers are often metabolically trapped or incorporated.

Experimental Methodology: Quantifying Biological Half-Life with PET

Determining the biological half-life and overall kinetic profile of a PET tracer is a multi-step process that requires dynamic imaging and sophisticated data analysis. The following protocol outlines a typical workflow for a clinical research study.

Protocol: Dynamic PET Imaging and Kinetic Modeling
  • Radiotracer Synthesis & Quality Control:

    • Synthesize the radiolabeled compound (e.g., ¹¹C-MET) via automated radiosynthesis module.

    • Perform rigorous quality control to ensure radiochemical purity, sterility, and apyrogenicity, compliant with pharmaceutical standards. Causality: This ensures that the observed signal is solely from the intended tracer and is safe for human administration.

  • Subject Preparation & Tracer Administration:

    • The subject is fasted for at least 4-6 hours to minimize competition from endogenous amino acids.

    • An intravenous line is established for tracer injection and, ideally, an arterial line for blood sampling.

    • A bolus of the radiotracer is injected intravenously at the start of the PET scan.

  • Dynamic PET Image Acquisition:

    • PET scanning begins simultaneously with the injection.

    • Data is acquired continuously over a set period (e.g., 60-90 minutes) and binned into a series of time frames (e.g., 6x10s, 4x30s, 5x60s, etc.). Causality: This "dynamic" acquisition allows for the measurement of tracer delivery, uptake, and clearance over time, which is essential for calculating kinetic parameters.

  • Arterial Blood Sampling & Metabolite Analysis:

    • Arterial blood is sampled frequently in the initial minutes and then periodically throughout the scan.

    • The radioactivity in whole blood and plasma is measured.

    • Plasma samples are analyzed (e.g., via HPLC) to distinguish the parent tracer from its radioactive metabolites. Causality: This provides the "arterial input function," a critical measurement of the amount of active tracer available in the blood for tissue uptake over time. Correcting for metabolites is crucial for accurate modeling.

  • Data Analysis & Kinetic Modeling:

    • Regions of Interest (ROIs) are drawn on the reconstructed PET images over the target tissue (e.g., tumor) and reference tissue (e.g., healthy gray matter).

    • Time-Activity Curves (TACs) are generated, plotting radioactivity concentration in each ROI against time.

    • The TACs are fitted using a compartmental model (e.g., a 2-tissue or 3-tissue compartment model) with the metabolite-corrected arterial input function. Causality: Compartmental models are mathematical representations of the tracer's physiological journey—moving from blood to tissue, binding, and metabolizing. Fitting the data to these models allows for the calculation of micro-parameters like transport rates (K1, k2) and metabolic trapping rates (k3), from which retention and effective half-life can be derived.

Workflow Visualization

G cluster_0 Preparation Phase cluster_1 Data Acquisition Phase cluster_2 Analysis Phase A Radiotracer Synthesis & QC B Subject Preparation (Fasting, IV Lines) A->B Safety & Purity Verified C Tracer Injection & Start of Scan B->C Protocol Start D Dynamic PET Imaging (60-90 min) C->D E Arterial Blood Sampling C->E G Image Reconstruction & ROI Definition D->G F Metabolite Analysis (HPLC) E->F H Generate Time-Activity Curves (TACs) F->H G->H I Compartmental Modeling H->I Input Function & Tissue Data J Calculate Kinetic Parameters (K1, k2, k3, Half-Life) I->J

Caption: Workflow for determining tracer kinetics via dynamic PET.

Authoritative Grounding: Mechanisms Influencing Biological Half-Life

The biological half-life of an α-methylmethionine derivative in a tumor is not governed by simple renal clearance but by a complex interplay of cellular transport and metabolism.

  • Cellular Transport: The primary mechanism for uptake into tumor cells is the L-type amino acid transporter 1 (LAT1), which is frequently overexpressed in malignant tissues. The affinity of a MET derivative for LAT1 is a primary determinant of its initial uptake rate (K1).

  • Metabolic Trapping: Once inside the cell, ¹¹C-MET is a substrate for S-adenosyl-L-methionine (SAM) synthetase, converting it into S-adenosyl-α-[¹¹C]methyl-L-methionine. This metabolite is "trapped" as it cannot be readily transported out of the cell nor significantly incorporated into proteins due to the alpha-methyl group. This trapping (represented by the kinetic parameter k3) is a key reason for its high retention and long effective biological half-life in tumor tissue. Derivatives that are not substrates for this enzyme will exhibit different kinetic profiles, relying solely on transport gradients.

Metabolic Pathway Visualization

G Extracellular Extracellular Space (Blood Plasma) Membrane Cell Membrane Intracellular Intracellular Space (Tumor Cell) LAT1 LAT1 Transporter MET_in α-[¹¹C]MET LAT1->MET_in MET_out α-[¹¹C]MET MET_out->LAT1 K1 (Transport In) MET_in->LAT1 k2 (Transport Out) SAM_Synthase SAM Synthetase MET_in->SAM_Synthase k3 (Metabolic Trapping) Protein Protein Synthesis (Inhibited) MET_in->Protein Minimal SAM S-adenosyl-α-[¹¹C]MET (Trapped Metabolite) SAM_Synthase->SAM

Caption: Uptake and metabolic trapping of α-[¹¹C]MET in tumor cells.

Conclusion and Future Directions

The biological half-life of α-methylmethionine derivatives is a multifaceted parameter crucial for their use as PET tracers. While ¹¹C-MET remains a gold standard due to its favorable metabolic trapping mechanism, its short physical half-life is a significant logistical barrier. The development of ¹⁸F-labeled analogues continues to be a major goal. The ideal derivative would retain high affinity for the LAT1 transporter and be a substrate for intracellular trapping enzymes, while benefiting from the superior half-life and production logistics of ¹⁸F. Future research must focus on head-to-head comparisons of these derivatives using the rigorous kinetic modeling protocols outlined here to truly understand their relative advantages and disadvantages in a clinical setting.

References

  • Title: Kinetic analysis of 11C-methionine in patients with glioma Source: European Journal of Nuclear Medicine and Molecular Imaging URL: [Link]

  • Title: Methionine and Kynurenine Pathway in Glioma by Advanced PET and MR Imaging Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Amino Acid PET: Beyond the Classic Applications Source: The Journal of Nuclear Medicine URL: [Link]

  • Title: A systematic review of the kinetic modeling of ¹⁸F-FET PET for the study of gliomas Source: European Journal of Nuclear Medicine and Molecular Imaging URL: [Link]

The Apex of Stability: A Comparative Guide to Alpha-Methylated Amino Acid Nitriles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of robust drug candidates, metabolic stability stands as a critical gatekeeper, dictating a molecule's journey from a promising lead to a viable therapeutic. Early-stage attrition due to poor pharmacokinetic profiles, primarily rapid metabolism, represents a significant bottleneck in the development pipeline. This guide provides a deep, comparative analysis of α-methylated amino acid nitriles, a chemical scaffold engineered to overcome these metabolic hurdles. By synthesizing established bioisosteric principles with mechanistic insights, we will objectively compare this scaffold's performance against its structural predecessors, supported by established data and detailed experimental protocols for validation.

The Twin Pillars of Metabolic Fortitude

The enhanced stability of α-methylated amino acid nitriles is not a product of a single modification but a synergistic interplay of two distinct, yet complementary, structural features: the α-methyl group and the nitrile moiety.

Pillar 1: The Metabolic Shield of Alpha-Methylation

The introduction of a methyl group at the α-carbon of an amino acid is a well-established strategy to confer metabolic resistance.[1] This modification acts as a steric shield, fundamentally disrupting the ability of metabolic enzymes to access and cleave susceptible bonds.

Causality of Enhanced Stability:

  • Resistance to Proteolytic Cleavage: In peptide-based drugs, the amide bonds are primary targets for a host of peptidases and proteases. An α-methyl group adjacent to the peptide bond sterically hinders the approach of these enzymes, dramatically slowing the rate of degradation.[2] This principle has been quantitatively demonstrated in numerous studies. For instance, the N-methylation of a single isoleucine residue in an endothelin receptor antagonist increased its metabolic half-life in rat intestinal perfusate from a mere 10.6 minutes to 538 minutes—a 50-fold improvement.[3]

  • Blocking Cα-H Oxidation: For many small molecules, cytochrome P450 (CYP) enzymes are the primary drivers of metabolism.[4] A common route of metabolism for amino acid derivatives is the oxidation of the α-hydrogen. Replacing this hydrogen with a methyl group removes this site of metabolic vulnerability, forcing metabolism to occur at less reactive positions, if at all.[5] The antihypertensive drug methyldopa, for example, is an α-methylated amino acid. While it is metabolized, its primary metabolic fate is decarboxylation and O-methylation rather than oxidation at the alpha-position, which is blocked.[6][7]

cluster_0 Standard Peptide Backbone cluster_1 α-Methylated Backbone Protease Protease Peptide ...-NH-CHR-CO-... Protease->Peptide Cleavage Site (Vulnerable) Protease_m Protease Peptide_m ...-NH-C(CH3)R-CO-... Protease_m->Peptide_m Steric Hindrance (Blocked) Shield Steric Shield Shield->Peptide_m

Figure 1: Steric hindrance from α-methylation protecting a peptide bond.
Pillar 2: The Nitrile as a Resilient Bioisostere

The nitrile group is often employed as a bioisostere for a carboxylic acid. This strategic replacement can maintain or improve biological activity while sidestepping the metabolic liabilities associated with the carboxyl group.[8][9]

Comparative Advantages over Carboxylic Acids:

  • Metabolic Robustness: The nitrile functionality is metabolically robust and, in the majority of nitrile-containing pharmaceuticals, it passes through the body unmodified.[10]

  • Avoidance of Acyl Glucuronidation: Carboxylic acids are frequently metabolized via Phase II conjugation to form acyl glucuronides.[9] These metabolites can be unstable and chemically reactive, sometimes leading to covalent binding with proteins and subsequent toxicity.[11] Replacing the carboxylic acid with a nitrile, which does not undergo this pathway, mitigates this risk.[1]

FeatureCarboxylic Acid (-COOH)Nitrile (-C≡N)Rationale for Comparison
Primary Metabolic Route Acyl Glucuronidation, Acyl-CoA FormationGenerally stable; potential for hydrolysis or oxidationNitriles avoid the formation of potentially reactive acyl glucuronide metabolites.[1][9]
Metabolic Stability Variable; often a site of metabolic liabilityGenerally highThe nitrile group is considered metabolically robust in most pharmaceutical contexts.[10]
Physicochemical Properties Ionizable (acidic), H-bond donor/acceptorPolar, non-ionizable, H-bond acceptorThe non-ionizable nature of nitriles can improve cell permeability compared to the charged carboxylate.

Synergistic Effect: A Comparative Analysis of Scaffolds

By combining α-methylation with a nitrile group, we create a scaffold that leverages both steric and electronic stability. The following table provides a qualitative comparison of the metabolic liabilities associated with four related structural motifs. The assessment is based on the established metabolic principles discussed above.

Scaffold TypeExample StructureKey Metabolic LiabilitiesExpected Metabolic Stability
Standard Amino Acid Phenylalanine- Proteolytic cleavage (if in peptide)- Cα-H oxidation (CYP450)- Carboxyl group metabolism (e.g., glucuronidation)Low to Moderate
α-Methylated Amino Acid α-Methylphenylalanine- Carboxyl group metabolism (e.g., glucuronidation)- Metabolism at other sites on the moleculeModerate to High
Amino Acid Nitrile Phenylalanine Nitrile- Proteolytic cleavage (if in peptide)- Cα-H oxidation (potential for cyanide release)Moderate
α-Methylated Amino Acid Nitrile α-Methylphenylalanine Nitrile- Resistant to Cα-H oxidation and proteolysis- Nitrile group is generally stableHigh to Very High

This comparative analysis logically concludes that the α-methylated amino acid nitrile scaffold possesses superior intrinsic metabolic stability by simultaneously blocking two major metabolic pathways: enzymatic degradation at the α-carbon and metabolism of a carboxylic acid group.

Experimental Validation: A Protocol for Assessing Metabolic Stability

Trustworthiness in drug development is built on reproducible data. The following protocol describes a self-validating system for determining metabolic stability using liver microsomes, a standard and robust in vitro model of Phase I metabolism.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

1. Rationale and System Validation:

This assay measures the rate of disappearance of a parent compound over time when incubated with liver microsomes, which are rich in CYP450 enzymes. The protocol includes positive control compounds (a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) to validate the activity of the microsomal batch and the overall assay performance. A negative control (incubation without the essential cofactor NADPH) confirms that disappearance is enzyme-mediated.

2. Reagent Preparation:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and ensure the pH is accurately adjusted.

  • Test Compound Stock (10 mM in DMSO): Prepare a high-concentration stock solution of the α-methylated amino acid nitrile and any comparators.

  • Human Liver Microsomes (20 mg/mL stock): Store at -80°C. On the day of the experiment, thaw on ice.

  • NADPH Regenerating System (e.g., Corning Gentest™): Prepare solutions A and B according to the manufacturer's instructions. This system continuously regenerates the crucial NADPH cofactor, ensuring linear enzyme kinetics over the incubation period.

  • Positive Controls (10 mM in DMSO): Verapamil (high turnover), Warfarin (low turnover).

  • Quenching Solution: Acetonitrile containing an internal standard (e.g., 100 nM Tolbutamide) for LC-MS/MS analysis.

3. Experimental Workflow:

A 1. Prepare Master Mix (Buffer + Microsomes) B 2. Aliquot Master Mix to 96-well plate A->B C 3. Add Test Compounds (Final Conc: 1 µM) B->C D 4. Pre-incubate at 37°C (5 min) E 5. Initiate Reaction (Add NADPH Solution) D->E F 6. Incubate at 37°C (with shaking) E->F G 7. Quench Aliquots at Time Points (0, 5, 15, 30, 60 min) with cold Acetonitrile + IS H 8. Centrifuge to Pellet Protein G->H I 9. Analyze Supernatant by LC-MS/MS H->I

Figure 2: Workflow for the in vitro metabolic stability assay.

4. Step-by-Step Methodology:

  • Thaw Reagents: Thaw HLM, test compounds, and control stocks on ice.

  • Prepare Microsomal Dilution: Dilute the HLM stock to 0.5 mg/mL in 100 mM phosphate buffer. Keep on ice.

  • Aliquot: Add 100 µL of the diluted microsome solution to each well of a 96-well plate.

  • Add Compounds: Add 1 µL of the 100 µM working stock of each test and control compound to the appropriate wells (final concentration will be 1 µM). For the "-NADPH" control, add the compound to wells with buffer only.

  • Pre-Incubation: Place the plate in a 37°C incubator for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Add 10 µL of the NADPH regenerating system to start the reaction. For "-NADPH" controls, add 10 µL of buffer.

  • Sampling: At each designated time point (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer a 25 µL aliquot from the reaction well to a new plate containing 100 µL of the cold quenching solution. The 0-minute time point should be taken immediately after adding NADPH.

  • Protein Precipitation: Once all time points are collected, seal the collection plate and centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound to the internal standard at each time point.

5. Data Analysis and Interpretation:

  • Calculate Percent Remaining:

    • Percent Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

  • Determine Half-Life (t½):

    • Plot the natural log (ln) of the "Percent Remaining" versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • t½ = 0.693 / -k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume in µL / mg of microsomal protein in incubation)

    • This value represents the intrinsic metabolic capacity of the liver enzymes for the compound and can be used for in vivo predictions.

Conclusion

The strategic design of drug candidates with built-in metabolic stability is paramount for success. The α-methylated amino acid nitrile scaffold represents a superior design, born from the logical combination of two validated stability-enhancing strategies. The α-methyl group provides a powerful steric shield against both proteolytic and oxidative metabolism at a common liability site, while the nitrile group serves as a robust bioisosteric replacement for the metabolically susceptible carboxylic acid. While direct head-to-head quantitative data for every conceivable analogue is often unavailable during early design, a deep, mechanistic understanding allows for the rational selection of scaffolds with a high probability of success. The experimental protocols provided herein offer a clear and reliable path for researchers to validate these principles and confidently advance drug candidates with optimized pharmacokinetic profiles.

References

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?[Link]

  • Sjoerdsma, A., & Udenfriend, S. (1962). Studies on the Metabolism and Mechanism of Action of Methyldopa. Circulation, 25(1), 51-56. [Link]

  • Hypha Discovery. (2024, April 19). Bioisosteres for carboxylic acid groups. [Link]

  • Hayball, P. J. (2019). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 58(42), 14440-14444. [Link]

  • Delvalle, J. A., Dienel, G., & Greengard, O. (1978). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. Biochemical Journal, 170(3), 449–459. [Link]

  • Gilon, C., et al. (2011). Metabolic Stability of Peptidomimetics: N-Methyl and Aza Heptapeptide Analogs of a PKB/Akt In. Peptide Science, 96(5), 626-634. [Link]

  • Timmermans, P. B., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2314. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Buhs, R. P., et al. (1964). The metabolism of 14C-labelled α-methyldopa in normal and hypertensive human subjects. British Journal of Pharmacology and Chemotherapy, 23(2), 269-284. [Link]

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & medicinal chemistry, 104, 117653. [Link]

  • Deranged Physiology. (2025). α-methyldopa. [Link]

  • de Ruiter, G., & Lenci, E. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 2164558. [Link]

  • Van der Velpen, V., et al. (2020). Amino acid levels determine metabolism and CYP450 function of hepatocytes and hepatoma cell lines. Communications biology, 3(1), 121. [Link]

  • Hypha Discovery Blogs. (2022, July 20). Bioisosteres that influence metabolism. [Link]

  • Meanwell, N. A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of medicinal chemistry, 61(14), 5822–5880. [Link]

  • Bellomo, R. G. (2022). FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE. European Journal of Neurodegenerative Diseases, 11(S1), S10-S14. [Link]

  • Dollery, C. T., & Harrington, M. (1962). Combined Clinical and Metabolic Study of the Effects of Alpha-Methyldopa on Hypertensive Patients. The Lancet, 279(7233), 759-763. [Link]

  • de Visser, S. P., & Kumar, D. (Eds.). (2011). Iron-Containing Enzymes: Versatile Catalysts of Hydroxylation Reactions in Nature. Royal Society of Chemistry. [Link]

  • Al-Majdoub, Z. M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 25(13), 7192. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]

  • Van der Velpen, V., et al. (2020). Amino acid levels determine metabolism and CYP450 function of hepatocytes and hepatoma cell lines. Communications Biology, 3(1), 1-14. [Link]

  • Wikipedia. (n.d.). α-Methylphenylalanine. [Link]

  • Taub, F., & Johnson, T. C. (1975). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Biochemical Journal, 152(3), 575-582. [Link]

  • Living with MTHFR. (n.d.). Phenylalanine (Phe or F). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.